Product packaging for Insulin B (20-30)(Cat. No.:CAS No. 91921-56-1)

Insulin B (20-30)

Cat. No.: B1671961
CAS No.: 91921-56-1
M. Wt: 1272.4 g/mol
InChI Key: MKLPMLKAAHFYJO-AORDDHPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Insulin B (20-30) is a defined peptide fragment corresponding to residues 20 to 30 of the insulin B-chain. With the molecular formula C60H85N15O16 and a molecular weight of 1272.42 g/mol , this peptide is a valuable tool for biochemical and pharmaceutical research. Its primary research applications include the study of insulin self-association behavior, stability, and aggregation mechanisms . Native insulin is known to exist in various states, from active monomers to dimers and hexamers, which are its storage form . The aggregation process, particularly the interactions involving the B-chain, is critical for understanding the physical stability of therapeutic insulin formulations . Research into these areas is essential for developing stable insulin products and mitigating issues like fibrillation and the formation of high molecular weight products (HMWPs) during storage . By providing a specific region of the intact insulin molecule, Insulin B (20-30) enables researchers to probe the structure-function relationships and molecular interactions that govern insulin behavior without the complexity of the full-length hormone. This product is intended for research purposes only and is not to be used for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H85N15O16 B1671961 Insulin B (20-30) CAS No. 91921-56-1

Properties

CAS No.

91921-56-1

Molecular Formula

C60H85N15O16

Molecular Weight

1272.4 g/mol

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C60H85N15O16/c1-34(59(90)91)67-52(83)41(17-9-10-26-61)71-57(88)46-19-12-28-75(46)58(89)50(35(2)76)74-56(87)45(31-38-20-22-39(77)23-21-38)73-55(86)44(30-37-15-7-4-8-16-37)72-54(85)43(29-36-13-5-3-6-14-36)69-48(79)33-66-51(82)40(18-11-27-65-60(63)64)70-53(84)42(24-25-49(80)81)68-47(78)32-62/h3-8,13-16,20-23,34-35,40-46,50,76-77H,9-12,17-19,24-33,61-62H2,1-2H3,(H,66,82)(H,67,83)(H,68,78)(H,69,79)(H,70,84)(H,71,88)(H,72,85)(H,73,86)(H,74,87)(H,80,81)(H,90,91)(H4,63,64,65)/t34-,35+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1

InChI Key

MKLPMLKAAHFYJO-AORDDHPWSA-N

SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O

Appearance

Solid powder

Other CAS No.

91921-56-1

Purity

>98% (or refer to the Certificate of Analysis)

sequence

GERGFFYTPKA

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Insulin B (20-30);  Insulin (B20-B30); 

Origin of Product

United States

Foundational & Exploratory

The Function of the Insulin B Chain (20-30) Fragment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The insulin molecule, a cornerstone of metabolic regulation, comprises two polypeptide chains, A and B. While the entire structure is crucial for its biological activity, specific fragments play pivotal roles in its conformation, stability, and interaction with its receptor. This technical guide focuses on the C-terminal fragment of the insulin B chain, specifically residues 20-30 (sequence: GERGFFYTPKA). This region is integral to the correct three-dimensional folding of insulin, facilitating the dynamic conformational changes required for receptor binding and subsequent activation of downstream signaling pathways. Although not the primary binding site itself, its structural plasticity is a prerequisite for exposing key residues on the A-chain, making it a critical determinant of insulin's overall potency. Understanding the function of this fragment is vital for researchers in endocrinology, pharmacology, and drug development, particularly in the rational design of novel insulin analogs with modified therapeutic profiles.

Introduction to Insulin and the B Chain C-Terminus

Insulin is a 51-amino acid peptide hormone synthesized by the β-cells of the pancreas, essential for regulating glucose, lipid, and protein metabolism.[1][2] It consists of a 21-residue A-chain and a 30-residue B-chain, connected by two intermolecular disulfide bonds (A7-B7 and A20-B19).[1][3] A third, intramolecular disulfide bond exists within the A-chain (A6-A11).[3] The hormone's primary function is to promote the uptake and storage of glucose in tissues like skeletal muscle and adipose tissue while suppressing glucose production in the liver.[2]

The B-chain, and particularly its C-terminal region (residues B20-B30), plays a profound role in the structural integrity and function of the mature hormone. This segment is not a static structural element but a dynamic component that is critical for the transition of insulin from its storage state to its active, receptor-bound state. This guide provides an in-depth examination of the B-chain (20-30) fragment, detailing its structural importance, role in receptor activation, and its application as a tool in research and the development of therapeutic insulin analogs.

Structural and Chemical Properties

The insulin B-chain (20-30) fragment is an 11-amino acid peptide with the primary sequence Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala. Its structure within the context of the full insulin monomer is highly organized and crucial for overall molecular conformation.

  • Three-Dimensional Structure: This region contains key secondary structural elements. Residues B20-B23 form a critical β-turn, which orients the subsequent C-terminal segment (B24-B30) to run antiparallel to the central α-helix of the B-chain (B9-B19).[1][4] Within this C-terminal segment, residues B24-B28 adopt a β-strand conformation.[4]

  • Stabilizing Interactions: The conserved aromatic side chains of Phenylalanine at position B24 (PheB24) and Tyrosine at B26 (TyrB26) are in close contact with hydrophobic residues of the central B-chain α-helix, helping to stabilize the folded structure of the insulin monomer.[1]

  • Flexibility and Dynamics: Despite these stabilizing interactions, the C-terminus of the B-chain is known for its flexibility. This region must detach from the protein core to allow for proper receptor engagement, highlighting its role as a dynamic and allosteric regulator of insulin activity.[4]

Table 1: Key Chemical Properties of Human Insulin B-Chain (20-30)

Property Value
Sequence Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala
Molecular Formula C58H83N15O16
Average Molecular Weight 1258.38 g/mol

| Theoretical pI | 9.75 |

Biological Function and Mechanism of Action

The B-chain (20-30) fragment does not possess intrinsic biological activity in isolation. Its function is contextual, realized only as part of the complete insulin molecule where it is indispensable for initiating the signaling cascade.

Role in Insulin Receptor Binding

The binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase, is a complex, multi-step process. The B-chain C-terminus is a key player in the initial conformational change that enables high-affinity binding and receptor activation. The currently accepted model suggests that for the insulin molecule to fully engage with the receptor, the C-terminal segment of the B-chain must first move away from the insulin core. This movement unmasks critical binding residues on the insulin A-chain, allowing them to interact with the receptor's primary binding site. Therefore, while residues B20-B30 are not the primary points of contact with the receptor, their correct positioning and dynamic flexibility are prerequisites for receptor activation.

cluster_0 Logical Flow of Receptor Activation A Insulin approaches receptor B B-Chain C-Terminus (20-30) undergoes conformational change (detaches from core) A->B Initial Interaction C Key A-Chain residues are exposed B->C Unmasks Site D High-affinity binding to Insulin Receptor C->D Enables E Receptor Activation (Tyrosine Kinase) D->E Triggers

Figure 1: Logical relationship of the B-chain C-terminus in insulin receptor activation.

Impact on Downstream Signaling Pathways

Proper activation of the insulin receptor initiates a phosphorylation cascade that propagates signals through two primary downstream pathways.[5][6] The integrity of the B-chain C-terminus is indirectly critical for triggering this entire sequence.

  • PI3K/Akt Pathway (Metabolic): Upon receptor activation, Insulin Receptor Substrate (IRS) proteins are phosphorylated.[7] This creates docking sites for Phosphoinositide 3-kinase (PI3K).[5][8] Activated PI3K generates PIP3, a second messenger that recruits and activates the kinase Akt (also known as PKB).[8] The PI3K/Akt pathway is responsible for most of insulin's metabolic effects, including the translocation of GLUT4 transporters to the cell membrane for glucose uptake, glycogen synthesis, and lipogenesis.[6][9]

  • Ras/MAPK Pathway (Mitogenic): Phosphorylated IRS proteins can also recruit the Grb2/SOS complex, which activates the Ras/Raf/MEK/ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][10] This pathway is primarily involved in regulating gene expression and mediating insulin's effects on cell growth, proliferation, and differentiation.[6]

cluster_PI3K PI3K/Akt Pathway (Metabolic) cluster_MAPK Ras/MAPK Pathway (Mitogenic) Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding IRS IRS Phosphorylation IR->IRS Activation PI3K PI3K IRS->PI3K Grb2 Grb2/SOS IRS->Grb2 Akt Akt (PKB) PI3K->Akt Metabolic Glucose Uptake Glycogen Synthesis Lipogenesis Akt->Metabolic Ras Ras Grb2->Ras MAPK MAPK (ERK) Ras->MAPK Mitogenic Gene Expression Cell Growth Differentiation MAPK->Mitogenic

Figure 2: Overview of the primary insulin signaling pathways.

Quantitative Analysis of B-Chain (20-30) Modifications

The functional importance of the B20-B30 region is underscored by studies involving mutations or modifications within this sequence. Such alterations often lead to significant changes in receptor binding affinity and overall biological activity, providing quantitative evidence of this fragment's role.

Table 2: Effects of Modifications in or near the Insulin B-Chain (20-30) Region

Modification (Residue) Effect on Receptor Affinity Effect on Biological Activity Reference
Substitution at GlnB22 Reduced by up to 70% Significantly reduced [5]
[GlnB22]-insulin mutant ~80% reduction (vs. human insulin) ~80% reduction (vs. human insulin) [11]
Glycation at LeuB30 Reduced by up to 40% Reduced accordingly [5]

| Substitution at PheB24 | [MetB24] had similar affinity to WT. [LeuB24] had 2-fold reduced affinity. [IleB24] had 3-fold reduced affinity. | Correlates with affinity changes. |[12] |

Note: WT refers to Wild-Type human insulin.

These data highlight how even single amino acid changes within this critical region can destabilize the native conformation, impairing the molecule's ability to activate its receptor effectively.

Applications in Research and Drug Development

The B-chain (20-30) fragment is not only a key functional component of insulin but also a valuable tool and target in research and pharmaceutical development.

  • Studying Insulin-Receptor Interactions: Synthetic peptides corresponding to this fragment are used in biochemical and biophysical studies to investigate the conformational dynamics of the C-terminus and its role in the multi-step binding process.

  • Investigating Insulin Resistance: This region is a site for non-enzymatic glycation, a modification linked to hyperglycemia and insulin resistance. Studying glycation on this fragment helps elucidate mechanisms of insulin dysfunction in diabetes.[5]

  • Designing Insulin Analogs: The C-terminus of the B-chain is a common site for modification in the design of therapeutic insulin analogs. For example, long-acting analogs like insulin glargine and insulin detemir feature modifications at or near B30.[13] These changes alter the isoelectric point or introduce fatty acid chains, respectively, modifying the absorption profile from the subcutaneous injection site to achieve a prolonged duration of action.[13] This demonstrates that while the region is critical for activity, it can be engineered to fine-tune the pharmacokinetics of the hormone.

Key Experimental Protocols

Investigating the function of the insulin B-chain (20-30) fragment and its analogs involves a range of standard and specialized laboratory techniques.

Protocol 6.1: Solid-Phase Peptide Synthesis (SPPS) of Insulin B (20-30)

SPPS is the standard method for chemically synthesizing peptides like the B-chain (20-30) fragment. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Methodology:

  • Resin Preparation: An appropriate resin (e.g., Wang or Rink Amide) is selected and swollen in a suitable solvent like dimethylformamide (DMF). The first C-terminal amino acid (Alanine), with its N-terminus protected by an Fmoc group, is anchored to the resin.

  • Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a weak base, typically a solution of 20% piperidine in DMF, to expose the free amine.

  • Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin. The activated carboxyl group reacts with the free amine on the growing peptide chain to form a new peptide bond.

  • Wash: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Iteration: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Lys, Pro, Thr, etc.) until the full peptide is assembled.

  • Cleavage and Final Deprotection: Once synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is precipitated, collected, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity is confirmed by mass spectrometry.

Figure 3: General workflow for Solid-Phase Peptide Synthesis (SPPS) of the B-chain fragment.

Protocol 6.2: In Vitro Glucose Uptake Assay

This assay measures the ability of insulin or its analogs to stimulate glucose uptake in insulin-sensitive cells, such as differentiated 3T3-L1 adipocytes.

Methodology:

  • Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured to confluence. Differentiation into mature adipocytes is induced by treating the cells with a cocktail containing insulin, dexamethasone, and IBMX.[14]

  • Serum Starvation: Mature adipocytes are washed and incubated in serum-free medium for several hours to overnight to establish a basal state.[15]

  • Glucose Starvation: Cells are washed again and incubated in a glucose-free buffer (e.g., KRPH buffer) for approximately 40-60 minutes.[15]

  • Insulin Stimulation: Cells are treated with varying concentrations of insulin or an insulin analog (or a vehicle control) for 20-30 minutes to stimulate the insulin signaling pathway.[15][16]

  • Glucose Uptake: A solution containing 2-deoxy-D-glucose (2-DG), a non-metabolizable glucose analog, is added to the cells. Often, a radiolabeled version ([³H]- or [¹⁴C]-2-DG) is used. The uptake is allowed to proceed for a short period (e.g., 10-20 minutes).[14][15]

  • Termination and Lysis: The uptake reaction is stopped by washing the cells rapidly with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: If a radiolabeled tracer was used, the amount of intracellular 2-DG is quantified using a scintillation counter. For colorimetric or fluorescent kits, enzymatic assays are performed on the cell lysate to measure the accumulated 2-DG-6-phosphate.[15] The results are expressed as fold-stimulation over the basal (unstimulated) condition.[14]

Conclusion

The insulin B-chain (20-30) fragment, while lacking independent hormonal activity, is a functionally critical region of the mature insulin molecule. Its primary role is structural and allosteric; it maintains the tertiary structure of the hormone and undergoes essential conformational changes to permit high-affinity receptor binding and subsequent activation of metabolic and mitogenic signaling cascades. The profound impact of minor modifications within this sequence on insulin's overall potency makes it a key area of study for understanding insulin action and resistance. Furthermore, this region has proven to be a versatile target for protein engineering, enabling the development of second-generation insulin analogs with tailored pharmacokinetic profiles that have significantly improved diabetes management. Continued investigation into the dynamics of this C-terminal fragment will undoubtedly yield further insights into the nuanced mechanisms of insulin signaling and pave the way for the next wave of therapeutic innovations.

References

The Critical Role of Insulin's B-Chain C-Terminus (B20-B30) in Receptor Engagement: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between insulin and its receptor is a cornerstone of metabolic regulation, and understanding the precise molecular determinants of this binding is paramount for the development of novel therapeutic insulin analogs. This technical guide delves into the critical role of the C-terminal region of the insulin B-chain, specifically residues B20-B30, in the high-affinity binding to the insulin receptor (IR). This region undergoes a significant conformational change upon receptor engagement, a process essential for initiating the downstream signaling cascade that governs glucose homeostasis.

Structural Insights into B-Chain (20-30) Function

The C-terminal segment of the insulin B-chain (residues B20-B30) transitions from a structured β-turn (B20–B23) and β-strand (B24–B28) in the unbound state to a more extended conformation upon receptor binding. This "detachment" from the insulin core is a prerequisite for high-affinity interaction, allowing key hydrophobic residues within the B-chain to engage with the receptor's binding pocket. Cryo-electron microscopy studies have revealed that this C-terminal portion of the B-chain inserts into a cleft between the L1 domain and the αCT helix of the insulin receptor.

Quantitative Analysis of B-Chain (20-30) Modifications on Receptor Binding

Site-directed mutagenesis and the synthesis of insulin analogs have been instrumental in elucidating the contribution of individual residues within the B20-B30 region to receptor binding affinity. The following table summarizes key quantitative data from various studies, highlighting the impact of amino acid substitutions on the insulin-IR interaction.

Insulin Analog Modification Receptor Binding Affinity (Relative to Human Insulin) Dissociation Constant (Kd) / IC50 Reference
[GlyB24]-insulinPheB24 -> Gly22-78%-[1]
[d-AlaB24]-insulinPheB24 -> d-Ala150%-[1]
[d-HisB24]-insulinPheB24 -> d-His~212%-[1]
[HisB24]-insulinPheB24 -> His1.5%-[1]
[ProB24]-insulinPheB24 -> Pro0.16%-[1]
[SarB24]-insulinPheB24 -> Sar6.3%-[1]
[MetB24, OrnB29]-insulinPheB24 -> Met, LysB29 -> OrnHigh AffinityKd ~0.06 ± 0.01 nM[2]
[GlyB24, OrnB29]-insulinPheB24 -> Gly, LysB29 -> OrnHigh AffinityKd ~0.05 ± 0.01 nM[2]
Human InsulinWild-Type100%Kd1 ~38.1 ± 0.9 nM, Kd2 ~166.3 ± 7.3 nM[3]
Insulin LisproProB28 -> Lys, LysB29 -> Pro-Kd1 ~73.2 ± 1.8 nM, Kd2 ~148.9 ± 6.1 nM[3]

Experimental Protocols

Radioligand Receptor Binding Assay

This competitive binding assay is a classical method to determine the affinity of insulin analogs for the insulin receptor.

Objective: To measure the concentration of an unlabeled insulin analog that inhibits the binding of a fixed quantity of radiolabeled insulin to the insulin receptor by 50% (IC50).

Materials:

  • Human insulin receptor (e.g., from IM-9 cells or recombinant sources)

  • Radiolabeled insulin (e.g., [¹²⁵I]-Tyr-A14-insulin)

  • Unlabeled insulin standard and insulin analogs

  • Assay Buffer (e.g., HEPES-based buffer with BSA)

  • 96-well filter plates

  • Vacuum manifold

  • Gamma counter

Procedure:

  • Plate Preparation: Add a specific amount of insulin receptor preparation to each well of a 96-well filter plate.

  • Competitive Binding:

    • To determine total binding, add radiolabeled insulin and assay buffer.

    • To determine non-specific binding, add radiolabeled insulin and a high concentration of unlabeled insulin.

    • For the competition curve, add a fixed amount of radiolabeled insulin and varying concentrations of the unlabeled insulin analog.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set period (e.g., 1-2 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Transfer the plate to a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand by filtration.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the unlabeled analog and determine the IC50 value by non-linear regression analysis.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of the kinetics of insulin-receptor interactions.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd), for the binding of insulin analogs to the insulin receptor.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant insulin receptor ectodomain (eIR)

  • Insulin analogs

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the insulin receptor ectodomain over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the insulin analog (analyte) over the immobilized receptor surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which is proportional to the amount of bound analyte. This generates the association phase of the sensorgram.

  • Dissociation:

    • After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the insulin analog from the receptor. This generates the dissociation phase of the sensorgram.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte from the receptor surface.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding or a two-site binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

Visualizing Key Pathways and Processes

Insulin Receptor Signaling Pathway

The binding of insulin to its receptor initiates a cascade of intracellular signaling events.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding & Autophosphorylation IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein

Caption: Overview of the insulin receptor signaling cascade.

Experimental Workflow for SPR Analysis

The following diagram outlines the key steps in a typical Surface Plasmon Resonance experiment for analyzing insulin-receptor binding.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Ligand Prepare Insulin Receptor (Ligand) Immobilize Immobilize Receptor on Sensor Chip Prep_Ligand->Immobilize Prep_Analyte Prepare Insulin Analog (Analyte) Associate Inject Analog (Association) Prep_Analyte->Associate Immobilize->Associate Dissociate Buffer Flow (Dissociation) Associate->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Analyze Fit Sensorgram Data to Binding Model Dissociate->Analyze Regenerate->Associate Next Cycle Determine Determine ka, kd, Kd Analyze->Determine

Caption: Standard workflow for an SPR-based binding assay.

Logical Relationship of B-Chain C-Terminus in Receptor Binding

The conformational change of the insulin B-chain C-terminus is a critical prerequisite for effective receptor binding and subsequent signal activation.

B_Chain_Logic Start Insulin in Solution (B20-B30 associated with core) Conformational_Change Conformational Change: Detachment of B20-B30 Start->Conformational_Change Approaches Receptor Binding High-Affinity Binding to Insulin Receptor Conformational_Change->Binding Signaling Receptor Activation & Downstream Signaling Binding->Signaling

Caption: Conformational change precedes high-affinity binding.

References

An In-depth Technical Guide to the Insulin B-Chain C-Terminal Peptide (20-30)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Insulin, a heterodimeric protein hormone composed of an A-chain and a B-chain, is central to regulating metabolism.[1] The C-terminal region of the B-chain, specifically the segment spanning residues 20-30, plays a disproportionately critical role in the molecule's structure, function, and stability. This segment is not only integral to the conformational changes required for insulin receptor binding but is also a primary nucleation site for amyloid fibrillation, a significant challenge in insulin formulation and therapy.[2][3] This document provides a comprehensive technical overview of the Insulin B (20-30) peptide, detailing its sequence, structural characteristics, functional significance, and the experimental protocols used for its study.

Peptide Sequence and Physicochemical Properties

The Insulin B (20-30) fragment corresponds to the C-terminal 11 amino acids of the full 30-residue human insulin B-chain.[4] Its primary structure and key physicochemical properties are summarized below.

PropertyValue
Amino Acid Sequence Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Thr
One-Letter Code GERGFFYTPKT
Molecular Formula C₆₁H₉₈N₁₈O₁₈
Molecular Weight 1371.56 g/mol
Isoelectric Point (pI) ~6.5 (Predicted)

Structural Characteristics

In the context of the folded insulin monomer, the B (20-30) segment adopts a specific and crucial conformation. It is not a simple flexible tail but a structured region that contributes to the overall stability of the hormone.

  • Secondary Structure: The segment begins with a β-turn conformation at residues B20-B23.[1] Following this turn, residues B24-B28 form a β-strand.[1][2] This C-terminal β-strand is oriented in an antiparallel fashion to the central α-helix (residues B9-B19) of the B-chain, forming a stable α-turn-β supersecondary structure.[1]

  • Tertiary Interactions: The stability of this fold is maintained by key interactions between aromatic side chains of the C-terminal segment and the hydrophobic core of the central helix. Specifically, the conserved residues PheB24 and TyrB26 are in direct contact with LeuB11, ValB12, and LeuB15.[1]

  • Flexibility in Solution: Despite its defined structure in the crystalline state, studies using NMR spectroscopy have demonstrated that the terminal residues, particularly B29 and B30, are largely disordered and flexible when insulin is in its monomeric state in solution.[2] This inherent flexibility is believed to be essential for the conformational changes that occur upon receptor binding.[2]

Structural Arrangement of Insulin B-Chain C-Terminus cluster_0 Central α-Helix (B9-B19) cluster_1 C-Terminal Segment (B20-B30) B9_B19 B9-B19 B24_B28 β-Strand (B24-B28) B9_B19->B24_B28 Antiparallel Interaction (PheB24, TyrB26) B20_B23 β-Turn (B20-B23) B20_B23->B24_B28 B29_B30 Flexible Tail (B29-B30) B24_B28->B29_B30

Caption: Structural relationship of the B-chain C-terminus to the central helix.

Role in Insulin Function and Aggregation

The B (20-30) region is a critical determinant of insulin's biological activity and its propensity to aggregate.

Receptor Binding and Activation

The C-terminus of the B-chain is a dynamic element crucial for insulin receptor activation.[2] For insulin to bind effectively to its receptor, the C-terminal segment must detach from the central α-helix.[2] This conformational change exposes key residues on the A-chain that are necessary for high-affinity receptor interaction, thus initiating the downstream signaling cascade.[2]

Insulin Aggregation and Fibrillation

The insulin B-chain, particularly the C-terminal region, has been identified as a primary hotspot for initiating aggregation.[5] The fibrillation process is a major concern for the stability of pharmaceutical insulin formulations.[3]

The pathway involves several steps:

  • Hexamer Dissociation: Insulin is stored as a stable zinc-coordinated hexamer, which must first dissociate into dimers and then monomers.[5]

  • Monomer Unfolding: The monomeric protein undergoes partial unfolding, particularly in the flexible C-terminal region of the B-chain.[3]

  • Nucleation: These partially unfolded species act as aggregation-prone nuclei, initiating the formation of oligomers.

  • Fibril Elongation: The oligomers serve as templates for the recruitment of other monomers, leading to the formation of protofibrils and eventually mature, β-sheet-rich amyloid fibrils.[3][5]

Insulin Aggregation and Fibrillation Pathway Hexamer Native Hexamer (Stable Storage Form) Monomer Soluble Monomer (Biologically Active) Hexamer->Monomer Dissociation Unfolded Partially Unfolded Monomer (Aggregation-Prone) Monomer->Unfolded Conformational Change (B-Chain C-Terminus) Oligomer Soluble Oligomers (Nucleation Seeds) Unfolded->Oligomer Self-Assembly Fibril Insoluble Amyloid Fibril (β-Sheet Rich) Unfolded->Fibril Direct Addition Oligomer->Fibril Elongation

Caption: The pathway of insulin aggregation from native hexamer to amyloid fibril.

Insulin Signaling Pathway

Upon binding to the α-subunits of the insulin receptor (IR), insulin triggers a conformational change that activates the receptor's intrinsic tyrosine kinase activity in the intracellular β-subunits.[6][7] This leads to the activation of two primary downstream signaling cascades.

  • PI3K/Akt Pathway: This is the principal pathway for most of insulin's metabolic actions.[6] Activated IR phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, leading to the activation of Akt (Protein Kinase B). Activated Akt mediates a variety of cellular responses, including the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating glucose uptake.[6][8]

  • Ras/MAPK Pathway: This pathway is primarily involved in regulating gene expression and mitogenic effects.[2][6] The IR-IRS complex can also recruit the Grb2-SOS complex, which activates Ras. Ras, in turn, initiates a phosphorylation cascade through Raf, MEK, and MAPK (ERK), ultimately leading to the phosphorylation of transcription factors and changes in gene expression.[6][8]

Insulin Signaling Cascade cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway (Metabolic) cluster_mapk Ras/MAPK Pathway (Mitogenic) Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Phosphorylation IR->IRS Autophosphorylation PI3K PI3K IRS->PI3K Recruitment Grb2 Grb2/SOS IRS->Grb2 Akt Akt (PKB) PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Ras Ras Grb2->Ras MAPK MAPK Cascade (Raf/MEK/ERK) Ras->MAPK Gene Gene Expression (Growth, Proliferation) MAPK->Gene

Caption: The two major signaling pathways activated by insulin binding.

Experimental Protocols

The study of the Insulin B (20-30) peptide requires robust methods for its synthesis, purification, and analysis.

Peptide Synthesis and Purification Workflow

Synthetic peptides like Insulin B (20-30) are typically produced using chemical synthesis followed by rigorous purification.

Peptide Synthesis and Purification Workflow Start Start: Select Resin SPPS Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu Chemistry) Start->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Crude Crude Peptide Precipitation Cleavage->Crude Purify Purification via RP-HPLC Crude->Purify Lyophilize Lyophilization Purify->Lyophilize QC Quality Control (Mass Spec, HPLC Purity) Lyophilize->QC End Pure Peptide (>95%) QC->End

Caption: Standard workflow for synthetic peptide production and purification.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) SPPS using Fmoc/t-Bu chemistry is a standard method for producing peptides like Insulin B (20-30).[2]

  • Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid (Threonine).

  • Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) and add it to the resin to form a new peptide bond.

  • Wash: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection, coupling, and wash steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane).

  • Precipitation: Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is the gold standard for purifying synthetic peptides to a high degree (>95%).[2]

  • Sample Preparation: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 0.1% TFA in water).

  • Column: Use a C18 stationary phase column.

  • Mobile Phases: Employ a two-solvent system: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Gradient Elution: Apply a linear gradient of increasing Solvent B concentration over time (e.g., 5% to 65% B over 30 minutes).

  • Detection: Monitor the column eluent using a UV detector at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize.

Fibrillation Analysis

Protocol 3: Thioflavin T (ThT) Fluorescence Assay This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.[3]

  • Reagent Preparation: Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., glycine buffer, pH 2.5) and filter it. Prepare the insulin peptide solution at the desired concentration (e.g., 1-5 mg/mL) in the same buffer.

  • Assay Setup: In a 96-well microplate, mix the insulin solution with the ThT working solution. Include control wells with buffer and ThT alone.

  • Incubation and Measurement: Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C or 60°C) with intermittent shaking.

  • Data Acquisition: Measure the fluorescence intensity periodically (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Kinetic Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine key kinetic parameters, such as the lag time (t_onset) and the time to reach half-maximal fluorescence (t_1/2), which reflect the nucleation and elongation phases of fibrillation, respectively.[3]

References

An In-depth Technical Guide to the Mechanism of T-Cell Recognition of Insulin B Chain Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the recognition of insulin B chain peptides, particularly the C-terminal region including amino acids 20-30, by T-cells. This process is a cornerstone of the autoimmune response in Type 1 Diabetes (T1D). This document details the antigen processing and presentation pathways, T-cell receptor (TCR) signaling, quantitative aspects of the immune response, and the key experimental protocols used to elucidate these mechanisms.

Introduction: Insulin as a Primary Autoantigen in Type 1 Diabetes

Type 1 Diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas.[1][2] Insulin itself is a primary autoantigen, with the insulin B chain, specifically the B:9-23 region, being the most widely studied epitope for pathogenic CD4+ T-cells in both the non-obese diabetic (NOD) mouse model and in humans.[3][4] While the core immunogenic activity is often mapped to the B:9-23 sequence, the C-terminal region of the B-chain, including the Insulin B (20-30) segment, plays a critical role. This region is vital for the insulin molecule's tertiary structure, its binding to the insulin receptor, and its inclusion in larger, pathogenic hybrid peptide epitopes that trigger robust T-cell responses.[5][6] Understanding the precise mechanism of T-cell recognition of these insulin-derived peptides is crucial for developing targeted immunotherapies.

The Molecular Basis of Recognition

T-cell recognition is a highly specific process governed by the interaction of a trimolecular complex: the T-cell receptor (TCR), an antigenic peptide, and a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell (APC).

Antigen Processing and Presentation of Insulin Peptides

In the context of T1D, β-cell proteins, including proinsulin, are taken up and processed by APCs such as macrophages, dendritic cells, and B-cells within the pancreatic islets and draining lymph nodes.[7][8] Proinsulin is cleaved into smaller peptides within the endosomal compartments of the APC. These peptides, including fragments of the B chain, are then loaded onto MHC class II molecules, such as the high-risk human allele HLA-DQ8 or its murine analogue, I-Ag7.[7][9] This peptide-MHC (pMHC) complex is then transported to the APC surface for presentation to CD4+ T-cells.

Antigen_Presentation Antigen Processing and Presentation of Insulin cluster_APC Antigen Presenting Cell (APC) Proinsulin Proinsulin (from β-cell) Endosome Endosome/ Lysosome Proinsulin->Endosome Uptake Peptides Insulin B-chain Peptides (e.g., B:9-23) Endosome->Peptides Proteolysis MHC_II MHC class II (e.g., HLA-DQ8) Peptides->MHC_II Peptide Loading MHC_II->Endosome Transport pMHC_complex pMHC-II Complex Golgi Golgi/ER Golgi->MHC_II Synthesis Cell_Surface pMHC_complex->Cell_Surface Transport to Cell Surface T_Cell CD4+ T-Cell Cell_Surface->T_Cell Presentation & Recognition TCR_Signaling TCR Signaling Cascade cluster_pathways Downstream Pathways cluster_factors Transcription Factors TCR_pMHC TCR - pMHC Engagement Lck Lck TCR_pMHC->Lck Activates CD3_ITAMs CD3 ITAMs Lck->CD3_ITAMs Phosphorylates ZAP70 ZAP-70 CD3_ITAMs->ZAP70 Recruits & Activates LAT_SLP76 LAT / SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg PLCγ LAT_SLP76->PLCg PI3K PI3K LAT_SLP76->PI3K Ras_MAPK Ras-MAPK LAT_SLP76->Ras_MAPK NFAT NFAT PLCg->NFAT NFkB NF-κB PI3K->NFkB AP1 AP-1 Ras_MAPK->AP1 Activation T-Cell Activation (Proliferation, Cytokine Release, Effector Function) NFAT->Activation Activate Gene Transcription NFkB->Activation Activate Gene Transcription AP1->Activation Activate Gene Transcription ELISpot_Workflow ELISpot Assay Workflow A 1. Coat plate with cytokine-specific capture antibody B 2. Add T-cells, APCs, and antigenic peptide A->B C 3. Incubate 24-48h. Activated T-cells secrete cytokine. B->C D 4. Wash cells. Add biotinylated detection antibody. C->D E 5. Add Streptavidin- Enzyme Conjugate D->E F 6. Add precipitating substrate. Colored spots form. E->F G 7. Count spots. Each spot = 1 cell. F->G

References

An In-depth Technical Guide on Insulin B Chain (20-30) and its Involvement in Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Insulin B chain, a critical component of the mature insulin hormone, plays a pivotal role in the molecule's interaction with its receptor and subsequent downstream signaling. The C-terminal region of the B chain, specifically the segment spanning amino acids 20-30, is implicated in both receptor binding and the overall stability of the insulin molecule. Alterations within this region are associated with reduced receptor affinity and have been explored as a potential factor in the pathology of insulin resistance. This technical guide provides a comprehensive overview of the Insulin B (20-30) fragment, its known and hypothesized roles in insulin signaling, and its potential contribution to insulin resistance. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Insulin, the primary anabolic hormone, is essential for maintaining glucose homeostasis. It is a peptide hormone composed of two chains, the A-chain (21 amino acids) and the B-chain (30 amino acids), linked by two disulfide bonds.[1] The interaction of insulin with the insulin receptor (IR) on the surface of target cells, primarily in the liver, skeletal muscle, and adipose tissue, initiates a signaling cascade that leads to glucose uptake and utilization.[2]

The C-terminal portion of the insulin B-chain is crucial for high-affinity binding to the insulin receptor.[3] The Insulin B (20-30) fragment, with the amino acid sequence Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala, represents a key part of this C-terminal region.[4] Studies on insulin analogues with modifications in this area have demonstrated significant impacts on receptor binding and biological activity.[3] Furthermore, the stability of this B-chain segment is hypothesized to play a role in insulin resistance, as its degradation could impair the hormone's ability to interact with its target tissues effectively.[5]

This guide will delve into the specifics of the Insulin B (20-30) fragment, examining its structural importance, its role in insulin receptor interaction, and the current understanding of its involvement in the complex mechanisms of insulin resistance.

Quantitative Data on Insulin B Chain (20-30) and Related Modifications

While direct quantitative data on the isolated Insulin B (20-30) fragment's biological activity is limited in the available literature, studies on modifications within this region of the full-length insulin molecule provide valuable insights into its functional importance.

Modification/FragmentEffectQuantitative DataReference(s)
Heptameric peptide linker between B and A chains Reduced binding efficiency to insulin receptors compared to authentic insulin.20-30% binding efficiency.[6]
Mutations in the B20-30 region (e.g., Gln to Glu at B22) Disruption of helical integrity and reduced receptor affinity.Up to 70% reduction in receptor affinity.[4]
Glycation at HisB10 or LeuB30 Reduced receptor binding.Up to 40% reduction in receptor binding.[4]
Insulin Analog NNC2215 (modifications in B-chain) Increased IR binding affinity in the presence of glucose.12.5-fold increase in IR binding affinity as glucose rises from 0 to 20 mM.[4]
Full-length Insulin Binding to IR High-affinity binding to site 1 and lower affinity to site 2.Kd for site 1: ~6.4 nM; Kd for site 2: ~400 nM.[7]

Involvement in Insulin Resistance

Insulin resistance is a pathological condition where cells fail to respond normally to insulin, leading to elevated blood glucose levels.[8] While the direct role of the Insulin B (20-30) fragment in insulin resistance is still an area of active investigation, several lines of evidence suggest its potential involvement:

  • Structural Instability: Alterations or degradation of the Insulin B (20-30) segment could lead to a less stable insulin molecule with a reduced half-life and diminished ability to interact with its receptor.[5] This "chain-splitting" hypothesis suggests that the degradation of insulin in circulation before it reaches its target could be a contributing factor to insulin resistance.

  • Impaired Receptor Binding: As indicated by the quantitative data on mutations and glycation, modifications in the B20-30 region can significantly reduce the affinity of insulin for its receptor.[4] A persistent reduction in binding affinity would necessitate higher concentrations of insulin to elicit a normal physiological response, a hallmark of insulin resistance.

  • Competition with Insulin-Degrading Enzyme (IDE): Insulin-degrading enzyme is a key protease responsible for insulin catabolism.[6] It is plausible that fragments of the insulin B-chain, including B(20-30), could act as competitive inhibitors of IDE. Such inhibition would lead to a longer half-life of circulating insulin, potentially contributing to the hyperinsulinemia often observed in insulin-resistant states.

Signaling Pathways

The canonical insulin signaling pathway is initiated by the binding of insulin to the α-subunits of the insulin receptor, leading to the autophosphorylation of the β-subunits and the activation of the receptor's tyrosine kinase activity. This triggers the phosphorylation of insulin receptor substrate (IRS) proteins, which then serve as docking sites for various signaling molecules, including Phosphoinositide 3-kinase (PI3K). The activation of the PI3K/Akt pathway is central to most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell membrane, leading to glucose uptake.[9]

While the isolated Insulin B (20-30) fragment is not known to independently activate this pathway, its role in ensuring the proper binding of the full insulin molecule is critical for the initiation of this entire cascade. Any interference with this initial binding step, potentially caused by degradation or modification of the B(20-30) region, would lead to an attenuation of the downstream signaling events.

Below is a diagram illustrating the established insulin signaling pathway leading to glucose uptake.

Insulin_Signaling_Pathway Insulin Signaling Pathway for Glucose Uptake cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS (pY) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt (p-Akt) PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Phosphorylates GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation Promotes GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Enables

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments used to investigate the role of insulin and its fragments in cellular processes related to insulin resistance.

Competitive Insulin Receptor Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., Insulin B (20-30)) to the insulin receptor by measuring its ability to compete with a radiolabeled insulin tracer.

Protocol:

  • Cell Culture: Culture cells overexpressing the human insulin receptor (e.g., IM-9 cells) to a sufficient density.

  • Radiolabeling: Prepare a radiolabeled insulin tracer, typically with 125I-insulin.

  • Competition: In a series of tubes, incubate a constant amount of cell membrane preparation and radiolabeled insulin with increasing concentrations of the unlabeled competitor (Insulin B (20-30) or standard insulin).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 100 minutes at 23°C).

  • Separation: Separate the receptor-bound from free radiolabeled insulin by centrifugation.

  • Quantification: Measure the radioactivity in the pellet (bound fraction) using a gamma counter.

  • Data Analysis: Plot the percentage of bound radiolabel versus the logarithm of the competitor concentration to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled insulin). The binding affinity (Kd) can then be calculated.

Competitive_Binding_Assay Competitive Insulin Receptor Binding Assay Workflow start Start prepare_cells Prepare Cell Membranes (with Insulin Receptors) start->prepare_cells prepare_reagents Prepare Radiolabeled Insulin and Competitor (Insulin B 20-30) start->prepare_reagents incubate Incubate Membranes, Radiolabel, and Competitor prepare_cells->incubate prepare_reagents->incubate separate Separate Bound and Free Radiolabel (Centrifugation) incubate->separate quantify Quantify Radioactivity (Gamma Counting) separate->quantify analyze Data Analysis (IC50 and Kd determination) quantify->analyze end End analyze->end

Caption: Workflow for a competitive insulin receptor binding assay.

Western Blot for PI3K/Akt Pathway Phosphorylation

This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt itself, in response to stimulation.

Protocol:

  • Cell Culture and Treatment: Culture adipocytes (e.g., 3T3-L1) and treat with Insulin B (20-30) and/or insulin for various time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal using an imager to visualize the protein bands.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total Akt) to determine the relative change in phosphorylation.[3][10]

Western_Blot_Workflow Western Blot Workflow for Akt Phosphorylation start Start cell_treatment Cell Treatment (e.g., Insulin B 20-30) start->cell_treatment lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging and Analysis detection->imaging end End imaging->end

Caption: Step-by-step workflow for Western blot analysis of protein phosphorylation.

GLUT4 Translocation Assay via Immunofluorescence Microscopy

This assay visualizes and quantifies the movement of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane upon stimulation.

Protocol:

  • Cell Culture: Culture 3T3-L1 adipocytes on glass coverslips.

  • Serum Starvation: Serum-starve the cells to bring GLUT4 to a basal intracellular location.

  • Stimulation: Treat the cells with insulin or Insulin B (20-30) for a defined period (e.g., 30 minutes).

  • Fixation: Fix the cells with paraformaldehyde to preserve their structure.

  • Permeabilization (for total GLUT4) or No Permeabilization (for surface GLUT4): To visualize surface GLUT4, do not permeabilize the cells. To visualize total GLUT4, permeabilize the cells with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate with a primary antibody that recognizes an extracellular epitope of GLUT4.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • Quantification: Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to determine the extent of GLUT4 translocation.[11]

GLUT4_Translocation_Assay GLUT4 Translocation Immunofluorescence Assay start Start cell_culture Culture 3T3-L1 Adipocytes on Coverslips start->cell_culture starvation Serum Starvation cell_culture->starvation stimulation Stimulation with Insulin / Insulin B 20-30 starvation->stimulation fixation Fixation stimulation->fixation staining Immunofluorescent Staining (anti-GLUT4 antibody) fixation->staining imaging Fluorescence Microscopy staining->imaging quantification Image Analysis and Quantification imaging->quantification end End quantification->end

Caption: Workflow for visualizing GLUT4 translocation using immunofluorescence.

Conclusion and Future Directions

The Insulin B (20-30) fragment is a region of significant interest in the study of insulin action and resistance. While direct experimental evidence on the isolated peptide is sparse, the effects of modifications within this C-terminal B-chain segment strongly suggest its critical role in receptor binding and overall insulin stability. The hypothesis that degradation of this region contributes to insulin resistance by producing a less effective hormone warrants further investigation.

Future research should focus on the synthesis and direct biological testing of the Insulin B (20-30) peptide to:

  • Quantify its binding affinity to the insulin receptor.

  • Determine if it can act as a competitive antagonist or partial agonist of the insulin receptor.

  • Assess its effects on downstream signaling events, such as Akt phosphorylation.

  • Investigate its impact on glucose uptake in insulin-sensitive cells.

  • Elucidate its interaction with insulin-degrading enzyme.

A deeper understanding of the biological activities of the Insulin B (20-30) fragment and other insulin degradation products will provide valuable insights into the complex mechanisms of insulin resistance and may open new avenues for the development of novel therapeutic strategies for type 2 diabetes.

References

A Deep Dive into the Immunogenicity of the Insulin B (20-30) Fragment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of insulin immunogenicity is paramount in the pursuit of novel therapies for type 1 diabetes. This in-depth technical guide focuses on the core immunogenic properties of the insulin B chain fragment spanning amino acids 20-30, a region implicated in the autoimmune T-cell response that characterizes the disease.

The insulin B chain, and specifically its C-terminal region, is a critical target for autoreactive T cells in type 1 diabetes. While the insulin B:9-23 fragment is widely recognized as a primary immunodominant epitope, the 20-30 fragment (sequence: GFFYTPKT) also plays a significant role in the activation of pathogenic T cells. This guide synthesizes key findings on its interaction with HLA molecules, the nature of the T-cell response it elicits, and the experimental methodologies used to elucidate these interactions.

Data Presentation: T-Cell Responses and HLA Binding

Quantitative analysis of the T-cell response to insulin B (20-30) and its binding affinity to relevant HLA molecules is crucial for a comprehensive understanding of its immunogenicity. The following tables summarize key data from studies investigating these parameters. It is important to note that much of the available quantitative data pertains to the larger, overlapping B:9-23 fragment, which encompasses the 20-30 region and is a major focus of type 1 diabetes research.

Peptide T-Cell Proliferation (Stimulation Index) IFN-γ Secretion (Spot Forming Cells / 10^6 PBMCs) Reference
Insulin B:9-23 (Wild-Type)1.5 ± 0.65-15[1]
Insulin B:9-23 (B22E Mimotope)3.3 ± 2.6>20[2]

Table 1: T-Cell Responses to Insulin B-Chain Fragments. The stimulation index (SI) is a measure of T-cell proliferation in response to an antigen. IFN-γ ELISpot assays quantify the number of cytokine-secreting cells. Data for the specific B:20-30 fragment is limited; therefore, data for the overlapping and well-characterized B:9-23 fragment and a high-affinity mimotope are presented as a surrogate.

Peptide HLA Allele Binding Affinity (IC50 / KD) Reference
Insulin B:9-23HLA-DQ8Weak[3]
Insulin B:11-23 (R22E modified)HLA-DQ817.3 ± 4.4 μM (KD)[4]
Hybrid Insulin Peptides (HIPs)HLA-DQ811.8 ± 3.1 μM to 52.5 μM (KD)[4]

Experimental Protocols: Methodologies for Immunogenicity Assessment

The following sections detail the protocols for key experiments used to characterize the immunogenicity of insulin peptides.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T cells in response to an antigen using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Principle: CFSE is a cell-permeable dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation by flow cytometry.

Detailed Protocol:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS.

  • CFSE Staining: Resuspend the PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Stop the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% fetal bovine serum (FBS). Incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with complete RPMI-1640 medium to remove unbound CFSE.

  • Cell Culture and Stimulation: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium. Plate the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well. Add the insulin B (20-30) peptide at various concentrations (e.g., 1, 5, 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is quantified by the decrease in CFSE fluorescence intensity.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Principle: Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Secreted cytokines are captured in the immediate vicinity of the producing cell. After cell removal, a detection antibody and a substrate are added, resulting in the formation of a colored spot for each cytokine-secreting cell.

Detailed Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody against human IFN-γ overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

  • Cell Plating and Stimulation: Wash the plate and add 2-3 x 10^5 PBMCs per well. Add the insulin B (20-30) peptide at various concentrations. Include negative and positive controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Discard the cells and wash the plate. Add a biotinylated detection antibody specific for human IFN-γ and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase) conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT for alkaline phosphatase). Stop the reaction by washing with water once spots have developed.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.

HLA-DQ Competitive Binding Assay

This assay determines the binding affinity of a test peptide to a specific HLA molecule by measuring its ability to compete with a labeled high-affinity reference peptide.

Principle: A constant concentration of a fluorescently labeled reference peptide and varying concentrations of the unlabeled test peptide are incubated with a source of HLA-DQ molecules (e.g., HLA-DQ-expressing cells or purified HLA molecules). The ability of the test peptide to inhibit the binding of the reference peptide is measured, and the IC50 value is calculated.

Detailed Protocol:

  • HLA Source: Use a cell line expressing the HLA-DQ allele of interest (e.g., HLA-DQ8) or purified recombinant HLA-DQ8 molecules.

  • Reference Peptide: Select a high-affinity, fluorescently labeled peptide known to bind to HLA-DQ8.

  • Competition Reaction: In a 96-well plate, incubate the HLA-DQ8 source with a fixed concentration of the fluorescent reference peptide and a serial dilution of the unlabeled insulin B (20-30) test peptide. Include a control with no competitor peptide.

  • Incubation: Incubate the mixture for 24-48 hours at 37°C to allow for peptide exchange and binding to reach equilibrium.

  • Detection:

    • Cell-based assay: Wash the cells to remove unbound peptides and analyze the fluorescence of the cell-bound reference peptide by flow cytometry.

    • Purified HLA assay: Separate HLA-peptide complexes from free peptide (e.g., by size exclusion chromatography or a capture-based assay) and measure the fluorescence of the complexes.

  • Data Analysis: Plot the percentage of inhibition of reference peptide binding against the concentration of the test peptide. Calculate the IC50 value, which is the concentration of the test peptide that causes 50% inhibition of the reference peptide binding.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the immunogenicity of the insulin B (20-30) fragment.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell Insulin Insulin Endosome Endosome Insulin->Endosome Uptake & Processing Insulin_B_20_30 Insulin B (20-30) Fragment Endosome->Insulin_B_20_30 Peptide_HLA Peptide-HLA-DQ8 Complex Insulin_B_20_30->Peptide_HLA Binding HLA_DQ8 HLA-DQ8 HLA_DQ8->Peptide_HLA TCR T-Cell Receptor (TCR) Peptide_HLA->TCR Recognition CD4 CD4 Peptide_HLA->CD4 Signaling Intracellular Signaling Cascade TCR->Signaling CD4->Signaling Activation T-Cell Activation Signaling->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Production Cytokine Production (e.g., IFN-γ) Activation->Cytokine_Production

Caption: T-Cell Activation by Insulin B (20-30) Fragment.

Experimental_Workflow_Immunogenicity cluster_Sample Sample Preparation cluster_Assays Immunogenicity Assays cluster_Data Data Analysis Blood Whole Blood (T1D Patient / Control) PBMC Isolate PBMCs Blood->PBMC Proliferation T-Cell Proliferation (CFSE Assay) PBMC->Proliferation Stimulate with Insulin B (20-30) Cytokine Cytokine Secretion (ELISpot Assay) PBMC->Cytokine Stimulate with Insulin B (20-30) Binding HLA Binding (Competitive Assay) PBMC->Binding Source of HLA-DQ8 Prolif_Data Stimulation Index Proliferation->Prolif_Data Cyto_Data Spot Forming Cells Cytokine->Cyto_Data Bind_Data IC50 / Kd Binding->Bind_Data

Caption: Experimental Workflow for Assessing Immunogenicity.

Logical_Relationship Immunogenicity Immunogenicity of Insulin B (20-30) HLA_Binding High Affinity Binding to HLA-DQ8 Immunogenicity->HLA_Binding TCR_Recognition Efficient TCR Recognition HLA_Binding->TCR_Recognition TCell_Activation T-Cell Activation & Proliferation TCR_Recognition->TCell_Activation Cytokine_Release Pro-inflammatory Cytokine Release TCell_Activation->Cytokine_Release Autoimmunity Contribution to Type 1 Diabetes Pathogenesis Cytokine_Release->Autoimmunity

Caption: Key Factors in Insulin B (20-30) Immunogenicity.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Insulin B Chain Fragment (20-30)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human insulin B chain fragment 20-30, with the sequence Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Thr, is a significant undecapeptide that plays a role in the biological activity of insulin. Its synthesis is crucial for various research applications, including the study of insulin receptor binding, structure-activity relationships, and the development of insulin analogs. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this hydrophobic peptide fragment using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Experimental Protocols

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin

  • Fmoc-amino acids: Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

  • Deprotection Reagent: 20% (v/v) piperidine in DMF

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[1]

  • Precipitation/Washing Solvent: Cold diethyl ether

  • Purification Solvents: Acetonitrile (ACN), deionized water, TFA

Synthesis Workflow

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid (Fmoc-Thr(tBu)-OH) Coupling Resin->First_AA Wash1 Washing First_AA->Wash1 Deprotection1 Fmoc Deprotection (Piperidine) Wash1->Deprotection1 Wash2 Washing Deprotection1->Wash2 Coupling_Cycle Repeat Coupling and Deprotection for each Amino Acid Wash2->Coupling_Cycle Final_Deprotection Final Fmoc Deprotection Coupling_Cycle->Final_Deprotection Wash3 Washing Final_Deprotection->Wash3 Cleavage Cleavage from Resin and Side-Chain Deprotection Wash3->Cleavage Precipitation Precipitation in cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Step-by-Step Protocol
  • Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • First Amino Acid Loading:

    • Dissolve Fmoc-Thr(tBu)-OH and DIC in DCM.

    • Add the amino acid solution to the swollen resin and shake for 1-2 hours.

    • Cap any unreacted sites using a solution of DCM/Methanol/DIISOPROPYLETHYLAMINE (DIPEA) (17:2:1) for 30 minutes.

    • Wash the resin with DCM, DMF, and finally DCM.

  • Peptide Chain Elongation:

    • Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Coupling:

      • Dissolve the next Fmoc-amino acid, HOBt, and DIC in DMF.

      • Add the coupling solution to the resin and shake for 1-2 hours.

      • Monitor the coupling reaction using a ninhydrin test.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Lys(Boc), Pro, Tyr(tBu), Phe, Phe, Gly. Due to the hydrophobic nature of the growing peptide chain, using NMP as a solvent during coupling may be beneficial to reduce aggregation.

  • Final Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Washing and Drying: Wash the peptide-resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried peptide-resin with freshly prepared Reagent K for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 or C4 column.

    • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

    • Monitor the elution at 220 nm and 280 nm.

    • Collect the fractions containing the pure peptide.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

The synthesis of the closely related nonapeptide (B22–B30) of human insulin B chain has been reported with varying yields and purities depending on the methodology. For the target undecapeptide, Insulin B (20-30), similar outcomes can be expected.

ParameterConventional SPPS (Expected)Microwave-Assisted SPPS (Expected)
Crude Yield 60-75%70-85%
Purity after Purification >95%>98%
Coupling Time per Residue 45-85 minutes7-18 minutes
Deprotection Time per Cycle 6-13 minutes1-2.5 minutes

Note: Data are estimates based on the synthesis of the homologous human insulin B chain fragment B22-B30. Actual results may vary depending on the specific synthesis conditions and scale.[2]

Logical Relationships in SPPS

Logical_Relationships cluster_synthesis Peptide Synthesis cluster_outcome Synthesis Outcome Resin_Choice Resin Choice Yield Yield Resin_Choice->Yield Protecting_Groups Protecting Groups Purity Purity Protecting_Groups->Purity Coupling_Reagents Coupling Reagents Coupling_Reagents->Yield Coupling_Reagents->Purity Solvent Solvent Aggregation Aggregation Solvent->Aggregation Aggregation->Yield Aggregation->Purity

References

Application Notes and Protocols for HPLC Purification of Synthetic Insulin B Chain Fragment (20-30)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of the synthetic peptide Insulin B chain fragment (20-30), with the amino acid sequence Phe-Val-Asn-Gln-His-Leu-Cys-Gly-Ser-His-Leu (FVNQHLCGSHL). The primary and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[2]

Overview of the Purification Strategy

The purification of synthetic Insulin B (20-30) by RP-HPLC relies on the principle of hydrophobic interaction. The peptide is first dissolved in an aqueous mobile phase and loaded onto a hydrophobic stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (acetonitrile) is then applied to elute the bound peptides in order of their hydrophobicity.[2] The Insulin B (20-30) fragment, being a relatively hydrophobic peptide, will be effectively separated from more polar and less hydrophobic impurities.

Experimental Workflow

The overall workflow for the purification of synthetic Insulin B (20-30) is depicted in the following diagram.

HPLC_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Crude_Peptide Crude Synthetic Insulin B (20-30) Dissolution Dissolve in Aqueous Buffer Crude_Peptide->Dissolution Solubilization Injection Inject onto RP-HPLC Column Dissolution->Injection Loading Gradient_Elution Gradient Elution (Acetonitrile/Water/TFA) Injection->Gradient_Elution UV_Detection UV Detection (214/280 nm) Gradient_Elution->UV_Detection Fraction_Collection Collect Fractions UV_Detection->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical HPLC, MS) Fraction_Collection->Purity_Analysis Quality Control Pooling Pool Pure Fractions Purity_Analysis->Pooling Selection Lyophilization Lyophilization Pooling->Lyophilization Solvent Removal Final_Product Purified Insulin B (20-30) Lyophilization->Final_Product Final Product Method_Development_Logic Scouting_Run Analytical Scouting Run (Broad Gradient) Identify_Target Identify Target Peptide Peak (Retention Time) Scouting_Run->Identify_Target Optimize_Gradient Design Shallow Gradient Around Target Elution Identify_Target->Optimize_Gradient Scale_Up Scale Up to Preparative Column Optimize_Gradient->Scale_Up Verify_Purity Verify Purity and Yield Scale_Up->Verify_Purity Final_Protocol Final Purification Protocol Verify_Purity->Final_Protocol Purity/Yield OK Reoptimize Re-optimize Gradient or Change Column/Mobile Phase Verify_Purity->Reoptimize Purity/Yield Not OK Reoptimize->Optimize_Gradient

References

Application Notes and Protocols for Mass Spectrometry Characterization of Insulin B (20-30)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin B (20-30) is a significant undecapeptide fragment of the insulin B chain, with the amino acid sequence Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala (GERGFFYTPKA). Its characterization is crucial in various research and drug development contexts, including the study of insulin metabolism, diabetes research, and the quality control of synthetic peptide production. Mass spectrometry is a powerful and indispensable tool for the detailed characterization of such peptides, providing precise information on molecular weight, amino acid sequence, and purity.

These application notes provide a comprehensive overview and detailed protocols for the characterization of Insulin B (20-30) using two primary mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Additionally, a protocol for amino acid analysis is included to confirm the composition of the peptide.

Quantitative Data Summary

The theoretical molecular weight of Insulin B (20-30) and its predicted fragmentation ions are summarized below. This data is essential for the interpretation of mass spectra obtained during analysis.

Table 1: Theoretical Molecular Weight of Insulin B (20-30)

Peptide SequenceMonoisotopic Mass (Da)Average Mass (Da)
GERGFFYTPKA1224.63981225.41

Table 2: Predicted Monoisotopic m/z Values for Singly Charged (z=1) b and y Fragment Ions of Insulin B (20-30)

#b-ionsy-ions
1Gly (58.04)Ala (72.04)
2Gly-Glu (187.08)Lys-Ala (200.13)
3Gly-Glu-Arg (343.18)Pro-Lys-Ala (297.20)
4Gly-Glu-Arg-Gly (400.20)Thr-Pro-Lys-Ala (398.25)
5Gly-Glu-Arg-Gly-Phe (547.27)Tyr-Thr-Pro-Lys-Ala (561.31)
6Gly-Glu-Arg-Gly-Phe-Phe (694.34)Phe-Tyr-Thr-Pro-Lys-Ala (708.38)
7Gly-Glu-Arg-Gly-Phe-Phe-Tyr (857.40)Phe-Phe-Tyr-Thr-Pro-Lys-Ala (855.45)
8Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr (958.45)Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala (912.47)
9Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro (1055.52)Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala (1068.57)
10Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys (1183.61)Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala (1197.61)

Experimental Protocols

MALDI-TOF Mass Spectrometry for Molecular Weight Determination

This protocol outlines the procedure for determining the molecular weight of Insulin B (20-30) using MALDI-TOF mass spectrometry.

Objective: To confirm the molecular weight of the synthesized or purified Insulin B (20-30) peptide.

Materials:

  • Insulin B (20-30) peptide

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • MALDI target plate

  • Micropipettes and tips

Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Insulin B (20-30) in 0.1% TFA in water.

    • Create a series of dilutions (e.g., 10, 1, 0.1 µg/mL) from the stock solution using 0.1% TFA.

  • Matrix Preparation:

    • Prepare a saturated solution of CHCA in a 50:50 (v/v) mixture of ACN and 0.1% TFA in water.

    • Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix.

  • Sample Spotting (Dried-Droplet Method):

    • Pipette 1 µL of the CHCA matrix solution onto a spot on the MALDI target plate.

    • Immediately add 1 µL of the Insulin B (20-30) solution to the matrix droplet.

    • Mix gently by pipetting up and down a few times.

    • Allow the spot to air-dry completely at room temperature.

  • Data Acquisition:

    • Load the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra in positive ion reflectron mode over a mass range of m/z 500-2000.

    • Use a suitable calibration standard to calibrate the instrument.

    • The laser intensity should be optimized to obtain good signal-to-noise ratio while avoiding excessive fragmentation.

  • Data Analysis:

    • Process the acquired spectrum to determine the monoisotopic mass of the singly protonated molecular ion [M+H]⁺.

    • Compare the observed mass to the theoretical mass of Insulin B (20-30) (1224.6398 Da).

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting cluster_ms MALDI-TOF MS Analysis Sample Insulin B (20-30) Stock Solution Spot Mix Sample & Matrix on MALDI Plate Sample->Spot Matrix CHCA Matrix Solution Matrix->Spot Dry Air Dry Spot->Dry Acquire Acquire Mass Spectrum Dry->Acquire Analyze Data Analysis Acquire->Analyze

Caption: Workflow for MALDI-TOF MS analysis of Insulin B (20-30).

ESI-MS/MS for Sequence Verification

This protocol details the use of ESI-tandem mass spectrometry to verify the amino acid sequence of Insulin B (20-30) through fragmentation analysis.

Objective: To confirm the primary structure of Insulin B (20-30) by comparing experimental fragmentation patterns with theoretical predictions.

Materials:

  • Insulin B (20-30) peptide

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • LC-MS system with an ESI source and a tandem mass analyzer (e.g., Q-TOF, Orbitrap)

Protocol:

  • Sample Preparation:

    • Dissolve the Insulin B (20-30) peptide in a solution of 50% ACN, 0.1% FA in water to a final concentration of approximately 1 µg/mL.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (optional but recommended for complex samples):

      • Inject the sample onto a C18 reverse-phase column.

      • Elute the peptide using a gradient of ACN with 0.1% FA.

    • Mass Spectrometry:

      • Introduce the sample into the ESI source.

      • Source Parameters (typical):

        • Capillary Voltage: 3.0-4.0 kV

        • Source Temperature: 100-150 °C

        • Desolvation Gas Flow: 600-800 L/hr

        • Cone Gas Flow: 50 L/hr

      • MS Scan: Acquire a full MS scan to identify the precursor ion (doubly or triply charged ions are common for peptides of this size).

      • MS/MS Scan: Select the most abundant precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

      • Optimize collision energy to achieve a good distribution of b and y fragment ions.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the m/z values of the fragment ions.

    • Compare the experimental fragment ion masses with the theoretical b and y ion masses for GERGFFYTPKA (Table 2).

    • Use sequencing software to assist in the interpretation of the fragmentation data.

ESI_MSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Sample Insulin B (20-30) in Solution LC LC Separation (Optional) Sample->LC ESI Electrospray Ionization LC->ESI MS1 Full MS Scan (Precursor Selection) ESI->MS1 MS2 Tandem MS Scan (Fragmentation) MS1->MS2 Analyze Fragment Ion Analysis & Sequencing MS2->Analyze

Caption: Workflow for ESI-MS/MS analysis of Insulin B (20-30).

Amino Acid Analysis

This protocol describes the determination of the amino acid composition of Insulin B (20-30) to confirm the presence of the correct amino acids in the expected ratios.

Objective: To verify the amino acid composition of the Insulin B (20-30) peptide.

Materials:

  • Insulin B (20-30) peptide

  • 6 M Hydrochloric acid (HCl)

  • Phenol (optional, to protect tyrosine)

  • Amino acid standards

  • Derivatization reagent (e.g., phenylisothiocyanate - PITC)

  • HPLC system with a suitable column and detector (UV or fluorescence)

Protocol:

  • Acid Hydrolysis:

    • Place a known amount of the peptide (e.g., 1-10 µg) into a hydrolysis tube.

    • Add 6 M HCl (with 1% phenol, optional).

    • Seal the tube under vacuum.

    • Heat at 110 °C for 24 hours to hydrolyze the peptide bonds.

    • After hydrolysis, cool the tube and break the seal.

    • Evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

  • Derivatization:

    • Reconstitute the dried hydrolysate in a suitable buffer.

    • Derivatize the amino acids with a reagent such as PITC according to the manufacturer's protocol. This step is necessary to make the amino acids detectable by UV absorbance.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase HPLC column.

    • Separate the derivatized amino acids using a suitable gradient of an appropriate mobile phase.

    • Detect the eluting amino acids using a UV detector at the appropriate wavelength for the chosen derivatizing agent (e.g., 254 nm for PITC derivatives).

  • Data Analysis:

    • Identify and quantify the amino acids by comparing their retention times and peak areas to those of a known amino acid standard mixture.

    • Calculate the molar ratios of the amino acids and compare them to the expected composition of Insulin B (20-30): Gly (2), Glu (1), Arg (1), Phe (2), Tyr (1), Thr (1), Pro (1), Lys (1), Ala (1).

AAA_Workflow cluster_hydrolysis Acid Hydrolysis cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis Hydrolyze Hydrolyze Peptide (6M HCl, 110°C, 24h) Dry Dry Hydrolysate Hydrolyze->Dry Derivatize Derivatize Amino Acids Dry->Derivatize Separate Separate by HPLC Derivatize->Separate Detect Detect by UV Separate->Detect Quantify Quantify Amino Acids Detect->Quantify

Caption: Workflow for Amino Acid Analysis of Insulin B (20-30).

Application Notes and Protocols for Amino Acid Analysis of Purified Insulin B (20-30) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the quantitative amino acid analysis of the purified synthetic peptide, Insulin B (20-30). The amino acid sequence of this peptide is Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala.[1] Accurate determination of the amino acid composition is a critical step in the characterization of synthetic peptides, ensuring the correct sequence and purity, which is essential for research, therapeutic development, and quality control.

The method described herein involves acid hydrolysis to cleave the peptide bonds, followed by pre-column derivatization of the liberated amino acids and subsequent separation and quantification using Ultra-Performance Liquid Chromatography (UPLC). This approach offers high sensitivity, resolution, and reproducibility.[2][]

Quantitative Data Summary

The theoretical amino acid composition of Insulin B (20-30) is presented below. Experimental results from a properly executed analysis should closely align with these values.

Amino AcidTheoretical Molar RatioExperimental Molar Ratio (Example)
Alanine (Ala)11.02
Arginine (Arg)10.98
Glutamic Acid (Glu)11.01
Glycine (Gly)22.05
Lysine (Lys)10.99
Phenylalanine (Phe)21.97
Proline (Pro)11.03
Threonine (Thr)10.95
Tyrosine (Tyr)10.92

*Note: Threonine and Tyrosine may exhibit lower recovery rates due to partial destruction during acid hydrolysis.[4]

Experimental Protocols

A generalized workflow for the amino acid analysis of the Insulin B (20-30) peptide is depicted below.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing peptide Purified Insulin B (20-30) Peptide hydrolysis Acid Hydrolysis peptide->hydrolysis 6 M HCl, 110°C, 24h derivatization Pre-column Derivatization hydrolysis->derivatization uplc UPLC Separation derivatization->uplc Reversed-Phase Column detection UV/Fluorescence Detection uplc->detection quantification Quantification detection->quantification report Data Reporting quantification->report start Start: Purified Peptide hydrolysis Hydrolysis (Peptide Bonds Cleaved) start->hydrolysis derivatization Derivatization (Amino Acids Tagged) hydrolysis->derivatization separation UPLC Separation (Based on Physicochemical Properties) derivatization->separation detection Detection (UV or Fluorescence Signal) separation->detection quantification Quantification (Peak Area Integration) detection->quantification end End: Molar Ratio Determination quantification->end

References

Application Notes and Protocols for Insulin B (20-30) T-Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing T-cell proliferation in response to the Insulin B (20-30) peptide. This assay is a critical tool for studying autoimmune responses, particularly in the context of Type 1 Diabetes research, and for evaluating the immunomodulatory effects of novel therapeutics.

Introduction

The Insulin B chain, specifically the 20-30 amino acid fragment, is a key autoantigen in Type 1 Diabetes.[1][2] T-cells that recognize this peptide are implicated in the autoimmune destruction of pancreatic beta cells.[1][3] This protocol details an in vitro assay to measure the proliferation of T-cells in response to stimulation with the Insulin B (20-30) peptide. The most common method for this assay is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay, which allows for the tracking of cell divisions in proliferating T-cells via flow cytometry.[4][5][6][7]

Principle of the CFSE Assay

CFSE is a fluorescent dye that readily diffuses into cells and covalently binds to intracellular proteins.[7] When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division.[7] By analyzing the fluorescence of the cell population using flow cytometry, one can distinguish and quantify the different generations of proliferating cells.[5][6]

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)Storage
Insulin B (20-30) PeptideVulcanchem91921-56-1-20°C
Ficoll-Paque™ PLUSGE Healthcare17-1440-02Room Temperature
RPMI 1640 MediumThermo Fisher Scientific118750934°C
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079-20°C
Penicillin-StreptomycinThermo Fisher Scientific15140122-20°C
L-GlutamineThermo Fisher Scientific25030081-20°C
2-MercaptoethanolSigma-AldrichM31484°C
Human IL-2R&D Systems202-IL-20°C
CellTrace™ CFSE Cell Proliferation KitThermo Fisher ScientificC34554-20°C
Anti-Human CD3 Antibody (for positive control)BioLegend3173024°C
Anti-Human CD28 Antibody (for positive control)BioLegend3029024°C
Zombie Aqua™ Fixable Viability KitBioLegend423101-20°C
Anti-Human CD4 Antibody (e.g., FITC conjugated)BioLegend3174084°C
Anti-Human CD8 Antibody (e.g., PE conjugated)BioLegend3447044°C
FACS TubesFalcon352052Room Temperature
96-well Round-Bottom PlatesCorning3799Room Temperature

Detailed Experimental Protocol

This protocol is optimized for human Peripheral Blood Mononuclear Cells (PBMCs).

Part 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[5]

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets.

  • Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the PBMCs by adding 30 mL of sterile PBS and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in RPMI 1640 complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 50 µM 2-Mercaptoethanol).

  • Count the cells using a hemocytometer or an automated cell counter and assess viability.

Part 2: CFSE Labeling of T-Cells
  • Adjust the PBMC concentration to 1 x 10^6 cells/mL in pre-warmed PBS.[8]

  • Prepare a 5 µM working solution of CFSE in PBS from a stock solution.[5]

  • Add the CFSE working solution to the cell suspension at a 1:1 ratio (final CFSE concentration of 2.5 µM).

  • Incubate for 10 minutes at 37°C in a water bath, protected from light.[4]

  • To stop the labeling reaction, add 5 volumes of cold complete RPMI 1640 medium (containing at least 2% FBS) and incubate on ice for 5 minutes.

  • Wash the cells twice with complete RPMI 1640 medium to remove any unbound CFSE.

  • Resuspend the labeled cells in complete RPMI 1640 medium at a final concentration of 1 x 10^6 cells/mL.[4]

Part 3: T-Cell Stimulation
  • Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at 1 x 10^5 cells per well (100 µL).[9]

  • Prepare the following stimulation conditions in triplicate:

    • Unstimulated Control: Add 100 µL of complete RPMI 1640 medium.

    • Peptide Stimulation: Add 100 µL of Insulin B (20-30) peptide solution to achieve a final concentration of 10 µg/mL.

    • Positive Control: Add 100 µL of a solution containing anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.[8][9]

  • For some assays, low concentrations of IL-2 (10 U/mL) can be added to the culture to support T-cell survival and proliferation.[9]

Part 4: Flow Cytometry Analysis
  • After the incubation period, harvest the cells from the 96-well plate and transfer to FACS tubes.

  • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Stain for cell viability using a fixable viability dye according to the manufacturer's protocol.

  • Stain for cell surface markers such as CD4 and CD8 to identify T-cell subsets. Incubate with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

  • Acquire at least 50,000 to 100,000 events in the lymphocyte gate.

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on viable, single lymphocytes, and then on CD4+ and CD8+ T-cell populations. Proliferation is assessed by the dilution of the CFSE signal.

Data Presentation

Table 1: Quantitative Parameters for Insulin B (20-30) T-Cell Proliferation Assay

ParameterValueUnitNotes
PBMC Seeding Density1 x 10^5cells/wellIn a 96-well plate
CFSE Staining Concentration2.5µMFinal concentration
CFSE Incubation Time10minutesAt 37°C
Insulin B (20-30) Peptide Concentration10µg/mLTitration may be necessary (1-20 µg/mL)
Positive Control (Anti-CD3/CD28)1µg/mL each
Culture Incubation Period5 - 7daysAt 37°C, 5% CO2
IL-2 Supplement (optional)10U/mL

Signaling Pathway and Experimental Workflow Diagrams

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell APC APC MHC_II MHC class II APC->MHC_II Presents Peptide TCR TCR MHC_II->TCR Signal 1: Recognition CD4 CD4 MHC_II->CD4 B7 B7 CD28 CD28 B7->CD28 Signal 2: Co-stimulation T_Cell T-Cell Signal_Transduction Signal Transduction Cascade TCR->Signal_Transduction CD28->Signal_Transduction Proliferation Proliferation Signal_Transduction->Proliferation Activation Insulin_Peptide Insulin B (20-30) Peptide Insulin_Peptide->APC Uptake & Processing

Caption: T-Cell activation signaling pathway.

T_Cell_Proliferation_Workflow Blood_Sample Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation CFSE_Labeling CFSE Labeling of PBMCs PBMC_Isolation->CFSE_Labeling Plating Plate Cells in 96-well Plate CFSE_Labeling->Plating Stimulation Stimulate with Insulin B (20-30) Peptide Plating->Stimulation Incubation Incubate for 5-7 Days Stimulation->Incubation Staining Stain for Viability and Surface Markers (CD4/CD8) Incubation->Staining Flow_Cytometry Acquire on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze CFSE Dilution Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for the T-cell proliferation assay.

References

Application Notes and Protocols for Insulin B (20-30) in Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insulin B chain, particularly the amino acid sequence 20-30, represents a critical epitope in the autoimmune response characteristic of Type 1 Diabetes (T1D). Autoantibodies targeting this region are significant biomarkers in the early detection and monitoring of the disease. The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for the detection and quantification of these autoantibodies. These application notes provide a comprehensive guide to utilizing the Insulin B (20-30) peptide in an ELISA format for research and drug development purposes.

The Insulin B (20-30) peptide serves as a coated antigen to capture specific autoantibodies present in patient serum or plasma. This interaction is subsequently detected using an enzyme-conjugated secondary antibody, leading to a measurable signal that correlates with the concentration of the target autoantibody. This assay is a valuable tool for studying the pathogenesis of T1D, screening for at-risk individuals, and evaluating the efficacy of novel therapeutic interventions aimed at modulating the autoimmune response.

Application

The primary application of an ELISA utilizing the Insulin B (20-30) peptide is the qualitative and semi-quantitative detection of anti-Insulin B (20-30) autoantibodies in biological samples, primarily human serum and plasma. This assay is instrumental in:

  • Autoimmune Research: Investigating the role of specific insulin epitopes in the initiation and progression of Type 1 Diabetes.

  • Biomarker Discovery: Validating Insulin B (20-30) autoantibodies as potential biomarkers for T1D risk assessment and diagnosis.

  • Drug Development: Screening and characterizing the efficacy of immunomodulatory drugs designed to suppress the autoimmune response against pancreatic beta-cells.

  • Immunogenicity Studies: Assessing the generation of anti-drug antibodies against insulin-based therapeutics.

Data Presentation

The performance of an ELISA is characterized by several key parameters. The following table summarizes the expected performance characteristics for an ELISA utilizing the Insulin B (20-30) peptide. These values are representative and may vary depending on the specific assay conditions and reagents used.

Performance CharacteristicExpected Value
Assay Range 1 - 100 U/mL
Sensitivity (Limit of Detection) < 1 U/mL
Specificity High (minimal cross-reactivity with unrelated peptides)
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
Sample Type Serum, Plasma
Sample Volume 50 - 100 µL

Experimental Protocols

This section provides a detailed protocol for performing an indirect ELISA to detect autoantibodies against the Insulin B (20-30) peptide.

Materials and Reagents
Reagent/MaterialSpecification
Insulin B (20-30) Peptide Purity >95%, Sequence: GFFYTPKT
ELISA Plates 96-well, high-binding polystyrene plates
Coating Buffer 50 mM Carbonate-Bicarbonate buffer, pH 9.6
Wash Buffer Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
Blocking Buffer 1% Bovine Serum Albumin (BSA) in PBST
Sample Diluent 1% BSA in PBST
Primary Antibody Human serum or plasma samples
Secondary Antibody HRP-conjugated anti-human IgG antibody
Substrate TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
Stop Solution 2N Sulfuric Acid (H₂SO₄)
Plate Reader Capable of measuring absorbance at 450 nm
Pipettes and Tips Calibrated single and multichannel pipettes
Incubator Capable of maintaining 37°C
Assay Procedure
  • Plate Coating:

    • Dilute the Insulin B (20-30) peptide to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted peptide solution to each well of a 96-well ELISA plate.

    • Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.

    • After incubation, discard the coating solution by inverting the plate and tapping it firmly on a paper towel.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well. Ensure complete removal of the buffer after each wash.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C or overnight at 4°C.

    • Discard the blocking solution and wash the plate three times with Wash Buffer.

  • Sample Incubation:

    • Dilute patient serum or plasma samples in Sample Diluent. A starting dilution of 1:100 is recommended, with further optimization as needed.

    • Add 100 µL of the diluted samples, positive controls, and negative controls to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Discard the sample solution and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated anti-human IgG antibody in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes. Monitor the color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Mandatory Visualization

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Assay Steps cluster_detection Detection p1 Coat Plate with Insulin B (20-30) Peptide p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 a1 Add Diluted Samples (Serum/Plasma) p3->a1 a2 Incubate a1->a2 a3 Wash a2->a3 a4 Add HRP-conjugated Anti-Human IgG a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 d1 Add TMB Substrate a6->d1 d2 Incubate (Color Development) d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance at 450 nm d3->d4

Caption: Experimental workflow for the indirect ELISA of Insulin B (20-30).

T1D_Signaling_Pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation & Response cluster_beta_cell_destruction Beta-Cell Destruction apc Antigen Presenting Cell (APC) tcr T-Cell Receptor (TCR) apc->tcr presents antigen to beta_cell Pancreatic Beta-Cell insulin_b Insulin B (20-30) Peptide beta_cell->insulin_b releases destruction Beta-Cell Apoptosis beta_cell->destruction insulin_b->apc is processed by t_cell CD4+ T-Helper Cell cytokines Cytokine Release (e.g., IFN-γ, IL-2) t_cell->cytokines releases tcr->t_cell activates ctl Cytotoxic T-Lymphocyte (CTL) cytokines->ctl activates ctl->beta_cell induces apoptosis in

Caption: T-cell mediated autoimmune response in Type 1 Diabetes.

Application Notes and Protocols: Handling and Storage of Lyophilized Insulin B (20-30)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin B (20-30), a fragment of the insulin B-chain, is a critical peptide for research in diabetes, obesity, and metabolic disorders. Its C-terminal region is particularly significant for insulin receptor binding and the subsequent signaling cascade.[1][2][3] Proper handling and storage of lyophilized Insulin B (20-30) are paramount to ensure its stability, integrity, and the reproducibility of experimental results.[4] These application notes provide detailed protocols for the appropriate storage, reconstitution, and handling of this peptide, along with methodologies for common experimental procedures.

Product Information

PropertyValue
CAS Number 91921-56-1
Molecular Formula C₅₄H₇₅N₁₃O₁₇S
Molecular Weight 1272.4 g/mol [4]
Sequence Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Thr
Appearance White to off-white lyophilized powder
Purity >95% (typically verified by HPLC)
Storage See section 3 for detailed storage conditions
Applications Studying insulin-receptor interactions, investigating peptide stability, and exploring mechanisms of insulin resistance.[4]

Handling and Storage Conditions

Proper storage of lyophilized Insulin B (20-30) is crucial to prevent degradation. The following table summarizes the recommended storage conditions for both the lyophilized powder and reconstituted solutions.

Storage ConditionLyophilized PowderReconstituted Solution
Short-term Storage Dry and dark at 4°C (days to weeks)2-8°C for up to 1 week (sterile filtered)
Long-term Storage -20°C or -80°C (months to years)Aliquot and store at -20°C or -80°C (avoid freeze-thaw cycles)

Key Handling Guidelines:

  • Protection from Moisture: Lyophilized peptides are often hygroscopic. Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Protection from Light: Store the peptide in a dark environment to prevent photodegradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles and contamination of the stock solution, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.

  • Contamination Prevention: Always use sterile tubes, pipette tips, and solvents. Wear gloves to prevent contamination from proteases present on the skin.

Reconstitution Protocol

The solubility of Insulin B (20-30) can vary depending on its amino acid composition. It is advisable to test the solubility of a small amount of the peptide before preparing the entire stock solution.

Materials:

  • Lyophilized Insulin B (20-30)

  • Sterile, deionized, and distilled water

  • Dilute acetic acid or hydrochloric acid (0.01 M)

  • Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) for hydrophobic peptides

  • Sterile, low-protein binding polypropylene tubes

  • Calibrated micropipettes

Protocol:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator.

  • Solvent Selection:

    • Aqueous Solutions: For many applications, sterile water is a suitable solvent. Insulin and its fragments are also soluble in dilute acidic solutions (pH 2-3).[4]

    • Organic Solvents: If the peptide has low aqueous solubility, dissolve it in a minimal amount of a suitable organic solvent like DMSO, DMF, or ACN. Subsequently, slowly add the aqueous buffer to the desired concentration.

  • Reconstitution:

    • Carefully open the vial.

    • Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting and Storage:

    • Once dissolved, immediately aliquot the solution into sterile, single-use, low-protein binding tubes.

    • Store the aliquots at -20°C or -80°C for long-term use.

Experimental Protocols

Sample Preparation for Mass Spectrometry (MALDI-TOF)

This protocol outlines the preparation of Insulin B (20-30) for molecular weight verification and purity analysis by MALDI-TOF mass spectrometry.[4]

Materials:

  • Reconstituted Insulin B (20-30) solution (0.5–2 mg/mL in water or dilute acid)[5]

  • MALDI Matrix Solution (e.g., sinapic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • MALDI target plate

  • Micropipettes

Protocol:

  • Mix Peptide and Matrix: In a microcentrifuge tube, mix 1 µL of the reconstituted Insulin B (20-30) solution with 1 µL of the MALDI matrix solution.

  • Spotting: Pipette 1 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the spot to air-dry completely at room temperature.

  • Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mode for peptide analysis.

Insulin Receptor Binding Assay (Competitive Binding)

This protocol is a general guideline for a competitive binding assay to study the interaction of Insulin B (20-30) with the insulin receptor. Specific cell lines (e.g., CHO-IR, IM-9) and reagents may vary.[6]

Materials:

  • Insulin receptor-expressing cells

  • Binding buffer (e.g., HEPES-based buffer with BSA)

  • Radiolabeled insulin (e.g., ¹²⁵I-insulin)

  • Unlabeled Insulin B (20-30) (as competitor)

  • Unlabeled native insulin (as a positive control)

  • Microtiter plates

  • Scintillation counter or gamma counter

Protocol:

  • Cell Preparation: Plate the insulin receptor-expressing cells in a microtiter plate and grow to the desired confluency.

  • Assay Setup:

    • Wash the cells with binding buffer.

    • Add a constant concentration of radiolabeled insulin to each well.

    • Add increasing concentrations of unlabeled Insulin B (20-30) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled native insulin (non-specific binding).

  • Incubation: Incubate the plate at a specified temperature (e.g., 15°C) for a sufficient time to reach binding equilibrium (e.g., 2.5 hours).[6]

  • Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Detection: Lyse the cells and measure the radioactivity in each well using a scintillation or gamma counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value for Insulin B (20-30).

Visualizations

Experimental Workflow: Insulin B (20-30) Reconstitution and Use

G cluster_storage Storage cluster_reconstitution Reconstitution cluster_application Application lyophilized Lyophilized Insulin B (20-30) (-20°C to -80°C) equilibrate Equilibrate to Room Temp (in desiccator) lyophilized->equilibrate Retrieve from storage dissolve Dissolve in appropriate solvent (e.g., sterile water, dilute acid) equilibrate->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot ms_prep Sample Prep for MS aliquot->ms_prep Use in experiments binding_assay Receptor Binding Assay aliquot->binding_assay stability_study Stability Studies aliquot->stability_study

Caption: Workflow for handling and using lyophilized Insulin B (20-30).

Signaling Pathway: Insulin B-Chain C-Terminus Interaction with Insulin Receptor

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin Monomer B_chain B-Chain C-Terminus (residues 20-30) IR Insulin Receptor (IR) (α and β subunits) B_chain->IR Binding Event Autophosphorylation Receptor Autophosphorylation IR->Autophosphorylation Conformational Change IRS IRS Protein Phosphorylation Autophosphorylation->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt MAPK MAPK Pathway IRS->MAPK Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) PI3K_Akt->Metabolic_Effects Gene_Expression Gene Expression (Growth, Proliferation) MAPK->Gene_Expression

Caption: Interaction of Insulin B-chain C-terminus with the Insulin Receptor.

References

Application Notes and Protocols for Studying Insulin B (20-30) MHC Class II Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols used to study the binding of the Insulin B (20-30) peptide to Major Histocompatibility Complex (MHC) class II molecules. Understanding this interaction is critical for research into type 1 diabetes, as the presentation of insulin-derived peptides by MHC class II molecules to T cells is a key event in the autoimmune destruction of pancreatic β-cells.

Introduction

The human insulin B-chain consists of 30 amino acids. The specific fragment, Insulin B (20-30), has been identified as a potential autoantigen in type 1 diabetes. This peptide can be presented by MHC class II molecules on the surface of antigen-presenting cells (APCs) to CD4+ T helper cells, initiating an inflammatory cascade that leads to the destruction of insulin-producing beta cells.[1][2] The binding affinity of this peptide to various MHC class II alleles, particularly HLA-DQ8, is a crucial determinant of its immunogenicity.[1][3] Therefore, accurate and robust methods to quantify this binding are essential for developing therapeutics that could modulate this interaction and potentially treat or prevent type 1 diabetes.

Data Presentation: Quantitative Analysis of Insulin B Peptide Binding

The binding affinity of peptides to MHC class II molecules is typically quantified using the half-maximal inhibitory concentration (IC50). This value represents the concentration of a test peptide required to inhibit the binding of a high-affinity, labeled reference peptide to the MHC molecule by 50%.[4][5] A lower IC50 value indicates a higher binding affinity. The following table summarizes representative binding affinities for insulin-derived peptides to the HLA-DQ8 molecule, a key genetic risk factor for type 1 diabetes.[1][6]

Peptide SequenceMHC AlleleAssay TypeIC50 (nM)Reference
Insulin B:11-23HLA-DQ8Fluorescence Polarization10.4[7]
Insulin B:11-23 (R22E)HLA-DQ8Fluorescence Polarization1.6[7]
Proinsulin B24-C36I-Ag7 (mouse)ELISA~3,000-5,000[8]

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway

The following diagram illustrates the exogenous pathway of antigen presentation, by which extracellular antigens like insulin are processed and presented by MHC class II molecules.

MHC_Class_II_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) Insulin Insulin Endocytosis Endocytosis Insulin->Endocytosis 1. Uptake Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome 2. Fusion & Maturation Peptide_Fragments Insulin Peptide Fragments (e.g., B:20-30) Lysosome->Peptide_Fragments 3. Proteolysis MIIC_Vesicle MIIC Vesicle Peptide_Fragments->MIIC_Vesicle Peptide_Loading Peptide Loading Peptide_Fragments->Peptide_Loading 6. Peptide Exchange ER Endoplasmic Reticulum MHC_II_Synth MHC Class II Synthesis ER->MHC_II_Synth Invariant_Chain Invariant Chain (Ii) ER->Invariant_Chain MHC_Ii_Complex MHC-II-Ii Complex MHC_II_Synth->MHC_Ii_Complex Invariant_Chain->MHC_Ii_Complex Golgi Golgi Apparatus MHC_Ii_Complex->Golgi 4. Transport Golgi->MIIC_Vesicle CLIP CLIP MIIC_Vesicle->CLIP 5. Ii degradation to CLIP CLIP->Peptide_Loading removed by HLA-DM HLA_DM HLA-DM HLA_DM->Peptide_Loading Peptide_MHC_Complex Peptide-MHC II Complex Peptide_Loading->Peptide_MHC_Complex Cell_Surface Cell Surface Peptide_MHC_Complex->Cell_Surface 7. Transport to Surface T_Cell CD4+ T Cell Cell_Surface->T_Cell 8. Presentation TCR TCR TCR->Peptide_MHC_Complex Recognition Competitive_Binding_Assay cluster_setup Assay Setup cluster_reaction Binding Reaction cluster_detection Detection & Analysis MHC Soluble MHC Class II Incubation Incubate components (e.g., 37°C for 48-72h) MHC->Incubation Labeled_Peptide Labeled High-Affinity Reference Peptide Labeled_Peptide->Incubation Test_Peptide Unlabeled Test Peptide (e.g., Insulin B:20-30) (Serial Dilutions) Test_Peptide->Incubation Detection Measure Signal from Labeled Peptide (e.g., Fluorescence Polarization, ELISA, Radioactivity) Incubation->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50 Determine IC50 from Dose-Response Curve Data_Analysis->IC50

References

Application Notes and Protocols for the Experimental Use of Insulin B Chain Peptides in NOD Mice Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Experimental Use of Insulin B (20-30) and Related Peptides in NOD Mice Studies for Type 1 Diabetes Research.

Disclaimer: While the specific peptide Insulin B (20-30) is a sub-fragment of the immunodominant Insulin B:9-23 epitope, dedicated studies focusing solely on the B:20-30 fragment are not widely available in the current body of scientific literature. The following application notes and protocols are therefore based on the extensive research conducted with the encompassing and well-characterized Insulin B:9-23 peptide, which serves as a paradigm for insulin peptide immunotherapy in the Non-Obese Diabetic (NOD) mouse model of Type 1 Diabetes (T1D). The methodologies described are broadly applicable to the study of similar insulin B chain fragments.

Introduction

The Non-Obese Diabetic (NOD) mouse is a widely used animal model for studying the pathogenesis of autoimmune Type 1 Diabetes (T1D). In NOD mice, the destruction of insulin-producing pancreatic β-cells is mediated by an autoimmune response involving autoreactive T cells. Insulin itself is a primary autoantigen in T1D, and the insulin B chain, particularly the amino acid sequence 9-23 (InsB:9-23), has been identified as a key immunodominant epitope recognized by pathogenic CD4+ T cells.[1]

The experimental use of insulin B chain peptides, such as InsB:9-23, in NOD mice has been instrumental in elucidating the mechanisms of autoimmune diabetes and for the development of antigen-specific immunotherapies aimed at inducing tolerance and preventing or reversing the disease. These studies have demonstrated that administration of this peptide can modulate the autoimmune response, leading to a reduction in the incidence of diabetes. The primary mechanism of action is believed to be the induction of antigen-specific regulatory T cells (Tregs) and the promotion of a tolerogenic immune environment.

These application notes provide a summary of the quantitative data from key studies, detailed experimental protocols for the use of insulin B chain peptides in NOD mice, and visualizations of the experimental workflow and proposed immunological pathways.

Data Presentation

The following tables summarize the quantitative data from representative studies on the use of insulin B chain peptides in NOD mice.

Table 1: Effect of Insulin B:9-23 Peptide on Diabetes Incidence in NOD Mice

Treatment GroupAge at Treatment InitiationRoute of AdministrationDiabetes Incidence (%)Age of Onset (weeks)Reference
InsB:9-23 + alum10 weeksSubcutaneous39>30[2][3]
InsB:9-23 alone10 weeksSubcutaneous71<30[2][3]
Alum alone10 weeksSubcutaneous76<30[2][3]
Untreated--70<30[2][3]
InsB:9-23 coupled to splenocytes (Ag-SP)4-5 weeksIntravenous20-30>30[4]
Sham-SP (splenocytes alone)4-5 weeksIntravenous>80<30[4]

Table 2: Immunological Effects of Insulin B:9-23 Peptide Treatment in NOD Mice

Treatment GroupParameter MeasuredTissueObservationReference
InsB:9-23 + alumInsulitis SeverityPancreasReduced[3]
InsB:9-23 + alumInsulin-reactive FoxP3+ TregsPancreatic Lymph Nodes (PLN)Increased frequency[3]
InsB:9-23 + alumPathogenic Effector Memory CD4+ and CD8+ T cellsPancreasReduced frequencies[3]
InsB:9-23-SPInflammatory Mononuclear Cell InfiltrationPancreatic IsletsReduced[4]
InsB:9-23-SPInduction of Delayed-Type Hypersensitivity (DTH)-Blocked in a Treg-dependent manner[4]

Experimental Protocols

Peptide Preparation and Formulation
  • Peptide Synthesis: The insulin B chain peptide (e.g., human or mouse sequence SHLVEALYLVCGERG, corresponding to B:9-23) should be synthesized with a purity of >95% as determined by high-performance liquid chromatography (HPLC).

  • Peptide for Subcutaneous Injection with Adjuvant:

    • Dissolve the lyophilized peptide in sterile phosphate-buffered saline (PBS) to a stock concentration of 1-5 mg/mL.

    • For formulations with an adjuvant like alum (e.g., Imject® Alum), mix the peptide solution with the alum suspension according to the manufacturer's instructions. A common ratio is 1:1 (v/v).

    • Incubate the mixture at room temperature for 30-60 minutes with gentle rotation to allow for adsorption of the peptide to the alum.

  • Peptide for Coupling to Splenocytes (Antigen-Specific Tolerance Induction):

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).

    • Isolate splenocytes from syngeneic NOD mice.

    • Couple the peptide to the splenocytes using a cross-linking agent such as ethylene carbodiimide (ECDI). This procedure should be performed under sterile conditions.

Animal Studies
  • Animals: Female Non-Obese Diabetic (NOD) mice are typically used as they have a higher incidence of spontaneous diabetes compared to males. Mice should be housed in a specific-pathogen-free (SPF) facility.

  • Age of Intervention: The timing of the intervention is critical.

    • For prevention studies, treatment is often initiated in pre-diabetic mice, for example, between 4 to 10 weeks of age.[3][4]

    • For studies on established disease, treatment may be initiated in mice with early signs of insulitis or recent-onset diabetes.

  • Administration Protocols:

    • Subcutaneous Injection:

      • Administer weekly subcutaneous injections of the peptide formulation (e.g., 100 µL volume) for a defined period (e.g., 4 weeks).[3]

      • A typical dose of the peptide can range from 10 to 50 µg per injection.

    • Intravenous Injection for Tolerance Induction:

      • Administer peptide-coupled splenocytes intravenously via the tail vein.

      • A typical dose is 5 x 10^7 peptide-coupled splenocytes in a volume of 100-200 µL of sterile PBS.[4]

      • A second dose may be administered after a 2-week interval.[4]

Monitoring of Diabetes and Insulitis
  • Diabetes Monitoring:

    • Monitor blood glucose levels weekly from the tail vein using a standard glucometer.

    • Mice are typically considered diabetic after two consecutive blood glucose readings of >250 mg/dL.

    • Plot the data as a Kaplan-Meier survival curve to represent the cumulative diabetes incidence over time.

  • Insulitis Scoring:

    • At the end of the study, euthanize the mice and harvest the pancreata.

    • Fix the pancreata in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with hematoxylin and eosin (H&E).

    • Score the degree of lymphocytic infiltration in the islets of Langerhans under a microscope. A common scoring system is:

      • 0: No infiltration.

      • 1: Peri-insulitis (infiltrate at the periphery of the islet).

      • 2: Infiltrate invading <50% of the islet area.

      • 3: Infiltrate invading >50% of the islet area.

      • 4: Complete destruction of the islet.

    • Score at least 20-30 islets per mouse pancreas.

Immunological Assays
  • Flow Cytometry:

    • Isolate lymphocytes from the spleen, pancreatic-draining lymph nodes (PLN), and pancreas.

    • Stain with fluorescently labeled antibodies to identify and quantify different immune cell populations, such as:

      • Regulatory T cells (Tregs): CD4, CD25, FoxP3.

      • Effector and memory T cells: CD4, CD8, CD44, CD62L.

      • Insulin-specific T cells can be identified using tetramers of the I-Ag7 MHC class II molecule loaded with the relevant insulin peptide (e.g., InsB:12-20).[3]

  • Cytokine Analysis:

    • Restimulate isolated lymphocytes in vitro with the insulin peptide.

    • Measure cytokine production (e.g., IFN-γ, IL-4, IL-10, TGF-β) in the culture supernatants by ELISA or multiplex bead array.

    • Alternatively, perform intracellular cytokine staining followed by flow cytometry.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Insulin Peptide Immunotherapy in NOD Mice cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis NOD_mice Female NOD Mice (4-10 weeks old) Group1 Peptide + Adjuvant (e.g., Alum) Subcutaneous NOD_mice->Group1 Group2 Peptide Alone Subcutaneous NOD_mice->Group2 Group3 Adjuvant Alone Subcutaneous NOD_mice->Group3 Group4 Untreated Control NOD_mice->Group4 Peptide Insulin B:9-23 Peptide (or sub-fragment) Monitoring Weekly Blood Glucose Monitoring Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Endpoint Analysis (e.g., 30 weeks of age) Monitoring->Endpoint Histology Pancreatic Histology (Insulitis Scoring) Endpoint->Histology Immuno Immunological Analysis (Flow Cytometry, Cytokines) Endpoint->Immuno

Caption: A generalized experimental workflow for testing the efficacy of an insulin B chain peptide in preventing type 1 diabetes in NOD mice.

Tolerance_Mechanism Proposed Mechanism of Tolerance Induction by Insulin B:9-23 Peptide cluster_presentation Antigen Presentation cluster_tcell T Cell Response cluster_outcome Immunological Outcome APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) MHCII MHC Class II (I-Ag7) APC->MHCII Processing and Presentation Peptide Insulin B:9-23 Peptide Peptide->APC Uptake NaiveT Naive CD4+ T Cell MHCII->NaiveT TCR Recognition Treg Regulatory T Cell (Treg) (FoxP3+) NaiveT->Treg Differentiation (in tolerogenic context) Teff Pathogenic Effector T Cell (Th1) NaiveT->Teff Differentiation (in inflammatory context) Suppression Suppression of Autoreactive T Cells Treg->Suppression Cytokines Secretion of Anti-inflammatory Cytokines (IL-10, TGF-β) Treg->Cytokines Tolerance Immune Tolerance Suppression->Tolerance Cytokines->Tolerance

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of Insulin B (20-30) Peptide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the Insulin B (20-30) peptide, specifically focusing on preventing its aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: My Insulin B (20-30) peptide solution is cloudy. What is causing this?

A1: Cloudiness in your peptide solution is a common indicator of aggregation. The Insulin B (20-30) peptide, a fragment of the insulin B-chain, is prone to self-assembly and fibrillation, especially under certain conditions. Factors that promote aggregation include:

  • Suboptimal pH: The peptide is more likely to aggregate at or near its isoelectric point.

  • Elevated Temperatures: Higher temperatures can increase the rate of aggregation.[1]

  • High Peptide Concentration: Increased concentration can accelerate the formation of aggregates.[2]

  • Mechanical Agitation: Shaking or vigorous stirring can introduce energy that promotes aggregation.[2]

  • Presence of Hydrophobic Surfaces: The peptide can interact with hydrophobic surfaces of containers or other molecules, initiating aggregation.[3]

Q2: What is the ideal pH for solubilizing and storing the Insulin B (20-30) peptide to prevent aggregation?

A2: The solubility of the Insulin B (20-30) peptide is highly pH-dependent. Generally, aggregation is faster at low and neutral pH, while it is slower in the intermediate pH range of 4 to 6.[4] For many insulin-related peptides, acidic conditions (e.g., pH 1.6-3.0) are used for initial solubilization, but this can also promote aggregation over time.[5] It is recommended to perform a pH-scouting study to determine the optimal pH for your specific experimental conditions and desired peptide concentration.

Q3: Can I store my reconstituted Insulin B (20-30) peptide solution at room temperature?

A3: It is not recommended to store reconstituted peptide solutions at room temperature for extended periods.[6] While short-term handling at room temperature is generally acceptable, prolonged exposure can lead to degradation and aggregation. For optimal stability, store lyophilized peptide at -20°C or lower.[7] Once reconstituted, use the solution immediately or store it in aliquots at -20°C to avoid repeated freeze-thaw cycles, which can also contribute to aggregation.[7]

Q4: Are there any additives or excipients that can help prevent the aggregation of the Insulin B (20-30) peptide?

A4: Yes, several excipients can be used to stabilize the peptide and prevent aggregation. These include:

  • Metal Ions: Zinc ions (Zn²⁺) are known to stabilize the hexameric form of full-length insulin, which is less prone to aggregation than the monomeric form. While the B (20-30) fragment does not form hexamers, the principle of using additives to favor non-aggregating conformations is relevant.

  • Phenolic Compounds: Phenol and m-cresol are commonly used as preservatives in commercial insulin formulations and also contribute to stabilizing the hexameric state.[8]

  • Amino Acids: Arginine has been shown to inhibit insulin aggregation, with concentrations of 100–200 mM significantly increasing the lag time for aggregation.[9]

  • Surfactants: Non-ionic surfactants can bind to hydrophobic regions of the peptide, reducing intermolecular interactions that lead to aggregation.

  • Amphiphilic Polymers: These can stabilize monomeric forms of insulin analogs.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide will not dissolve Incorrect solvent or pH.Ensure you are using the recommended solvent. The Insulin B (20-30) peptide is generally soluble in acidic aqueous solutions. If solubility is still an issue, try adjusting the pH further away from the isoelectric point. Gentle sonication may also aid in dissolution, but avoid excessive agitation.
Solution becomes cloudy over time Aggregation is occurring.Review your storage conditions. Ensure the solution is stored at the appropriate temperature and pH. Consider adding a stabilizing excipient such as arginine. Prepare fresh solutions for critical experiments.
Inconsistent experimental results Variable levels of peptide aggregation between samples.Implement a standardized protocol for peptide preparation and handling. Monitor aggregation using techniques like Thioflavin T (ThT) fluorescence assay or dynamic light scattering (DLS) to ensure consistency across batches.
Loss of biological activity Aggregation or degradation of the peptide.Confirm the integrity of your peptide stock. Store the peptide under recommended conditions and use fresh solutions. Test the activity of a newly prepared solution to compare with previous batches.

Quantitative Data Summary

Table 1: Effect of pH on Insulin Aggregation Kinetics

pHRelative Aggregation RateLag Time (Arbitrary Units)
1.6FastestShortest
2.0FastShort
3.0SlowerLonger
4.0 - 6.0SlowestLongest
7.0FastShort

Data compiled from qualitative descriptions in multiple sources.[4][5] The Insulin B (20-30) peptide is expected to follow a similar trend.

Table 2: Effect of Arginine on Insulin Aggregation

Arginine ConcentrationEffect on Aggregation
30 mMLittle effect
100-200 mMSignificant inhibition, increased lag time

Based on studies with full-length insulin.[9] The effectiveness for the B (20-30) fragment should be empirically determined.

Experimental Protocols

Protocol 1: Solubilization of Insulin B (20-30) Peptide
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.[7]

  • Solvent Selection: Use a sterile, acidic solvent such as 10 mM HCl or 0.1% trifluoroacetic acid (TFA) in water.

  • Reconstitution: Add the desired volume of solvent to the vial to achieve the target concentration.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If necessary, sonicate briefly in a water bath. Avoid vigorous shaking.

  • pH Adjustment: If required for your experiment, adjust the pH of the peptide solution using a dilute acid or base. Be mindful that adjusting the pH towards the isoelectric point may induce aggregation.

  • Filtration: For critical applications, filter the solution through a 0.22 µm syringe filter to remove any pre-existing small aggregates.

  • Storage: Use the solution immediately or aliquot and store at -20°C.

Protocol 2: Monitoring Peptide Aggregation using Thioflavin T (ThT) Fluorescence Assay
  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) at a concentration of 1 mM in water. Store protected from light.

    • Prepare the Insulin B (20-30) peptide solution at the desired concentration in the appropriate buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the peptide solution to each well.

    • Add the ThT stock solution to each well to a final concentration of 20-50 µM.

    • Include control wells with buffer and ThT only (for background fluorescence).

  • Measurement:

    • Place the microplate in a plate reader with fluorescence detection capabilities.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Incubate the plate at the desired temperature (e.g., 37°C) with intermittent shaking.

    • Measure the fluorescence intensity at regular time intervals.

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates the formation of amyloid-like fibrils.

Visualizations

Experimental_Workflow_for_Aggregation_Assay cluster_prep Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis start Start: Lyophilized Peptide reconstitute Reconstitute Peptide in Acidic Buffer start->reconstitute ph_adjust Adjust pH reconstitute->ph_adjust filter_sol Filter Solution (0.22 µm) ph_adjust->filter_sol add_tht Add Thioflavin T filter_sol->add_tht incubate Incubate at 37°C with Shaking add_tht->incubate measure Measure Fluorescence (Ex: 440nm, Em: 485nm) incubate->measure plot_data Plot Fluorescence vs. Time measure->plot_data analyze Analyze Aggregation Kinetics plot_data->analyze end_node End: Assess Aggregation analyze->end_node

Caption: Workflow for monitoring Insulin B (20-30) peptide aggregation using a Thioflavin T assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Peptide Solution is Cloudy ph Incorrect pH start->ph temp High Temperature start->temp conc High Concentration start->conc agitation Mechanical Agitation start->agitation add_excipient Add Stabilizer (e.g., Arginine) start->add_excipient General Solution adjust_ph Optimize pH (4.0-6.0) ph->adjust_ph lower_temp Store at -20°C temp->lower_temp dilute Lower Peptide Concentration conc->dilute gentle_handling Avoid Vigorous Shaking agitation->gentle_handling

Caption: Troubleshooting logic for addressing cloudy Insulin B (20-30) peptide solutions.

References

Technical Support Center: Improving Solubility of Insulin B (20-30) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the Insulin B (20-30) peptide fragment in preparation for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my Insulin B (20-30) peptide difficult to dissolve?

A1: The Insulin B (20-30) fragment, like many amyloidogenic peptides, has a high propensity to aggregate due to its amino acid sequence, which contains hydrophobic residues. This self-association into β-sheet structures leads to low solubility in aqueous buffers at neutral pH.

Q2: What is the first solvent I should try for dissolving my peptide?

A2: For a preliminary attempt, use sterile, deionized water or a buffer at a pH far from the peptide's isoelectric point (pI). Since the Insulin B (20-30) fragment is basic, trying a slightly acidic buffer might be a good starting point. However, for aggregation-prone peptides, direct dissolution in aqueous solutions is often unsuccessful.

Q3: Are there recommended organic solvents for initial solubilization?

A3: Yes, organic solvents are highly recommended for initial stock solution preparation. The most common are Dimethyl Sulfoxide (DMSO) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). These solvents disrupt the secondary structures that lead to aggregation, promoting a monomeric state.[1] The stock solution can then be diluted into your aqueous assay buffer.

Q4: How does pH affect the solubility of Insulin B (20-30)?

A4: The solubility of insulin and its fragments is highly pH-dependent. Solubility is lowest near the isoelectric point (pI) and increases at both acidic and basic pH.[2][3][4] For basic peptides like Insulin B (20-30), dissolving in a dilute acidic solution (e.g., 0.1 M acetic acid) can be effective. Conversely, for acidic peptides, a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) is often used.

Q5: My peptide is still not dissolving. What else can I do?

A5: If simple vortexing is insufficient, sonication can help break apart aggregates and facilitate dissolution. A brief sonication in a water bath sonicator is recommended. Gentle warming can also be attempted, but be cautious as excessive heat can degrade the peptide.

Q6: How can I ensure my peptide stock solution is monomeric and free of aggregates?

A6: To prepare a monomeric, aggregate-free stock solution, a pre-treatment protocol using HFIP is often employed. This involves dissolving the peptide in HFIP, evaporating the solvent to form a peptide film, and then reconstituting the film in the desired solvent (like DMSO or a buffer). This process helps to remove any pre-existing aggregates from the lyophilized powder.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide will not dissolve in aqueous buffer. The peptide has aggregated due to its hydrophobic nature. The buffer pH is close to the peptide's isoelectric point.1. Attempt dissolution in a small volume of an organic solvent like DMSO first, then dilute into your aqueous buffer. 2. Adjust the pH of your buffer to be at least 2 pH units away from the peptide's pI. For the basic Insulin B (20-30) fragment, try a buffer with a pH below 5.
Solution is cloudy or contains visible particulates. The peptide has precipitated out of solution. This can happen if the final concentration in the aqueous buffer is too high or if the organic solvent concentration is too low.1. Centrifuge the solution to pellet the precipitate and try to re-dissolve the pellet using the recommended protocols. 2. Prepare a new solution at a lower final concentration. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is compatible with your experimental system and helps maintain solubility.
Inconsistent results in in vitro assays (e.g., aggregation kinetics). The initial peptide stock solution may contain pre-existing aggregates or "seeds," which can lead to rapid and variable aggregation.1. Prepare a fresh stock solution using a rigorous monomerization protocol, such as the HFIP pre-treatment method. 2. Filter the stock solution through a 0.22 µm syringe filter to remove any insoluble aggregates.
Peptide dissolves initially but precipitates over time. The peptide is unstable in the chosen buffer and is aggregating.1. Prepare the peptide solution fresh before each experiment. 2. Store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles. 3. Consider the ionic strength of your buffer, as high salt concentrations can sometimes promote aggregation.

Quantitative Data Summary

The solubility of the specific Insulin B (20-30) fragment is not widely reported in a comparative table format. However, data from the full insulin molecule and related peptides provide a strong indication of its solubility characteristics.

Table 1: Solubility of Insulin in Different Conditions (as a proxy for Insulin B 20-30)

Solvent/ConditionApproximate Solubility (mg/mL)Remarks
Dilute HCl (pH 2-3)1 - 10Insulin is highly soluble in acidic conditions.
Water (near neutral pH)LowSolubility is minimal around the isoelectric point (pI ≈ 5.3).
pH 6.0~0.14Demonstrates low solubility near the pI.[2][3]
pH 6.5~0.41A small increase in pH away from the pI significantly improves solubility.[2][3]
pH 6.7~0.70Solubility continues to increase as the pH moves further from the pI.[2][3]
DMSO~4 (for Insulin B-chain)Organic solvents are effective for achieving high concentration stock solutions.[1]

Experimental Protocols

Protocol 1: Solubilization using DMSO

This protocol is suitable for preparing a concentrated stock solution.

  • Allow the lyophilized Insulin B (20-30) peptide to warm to room temperature.

  • Add a small volume of sterile, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 1-4 mg/mL).

  • Vortex the solution for 1-2 minutes.

  • If necessary, sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For working solutions, dilute the DMSO stock into your final aqueous buffer. Ensure the final DMSO concentration is compatible with your assay (typically <1%).

Protocol 2: Solubilization using Acidic Buffer

This protocol is an alternative for assays where organic solvents are not suitable.

  • Allow the lyophilized Insulin B (20-30) peptide to warm to room temperature.

  • Reconstitute the peptide in a sterile, dilute acidic solution (e.g., 10 mM HCl or 1% acetic acid) to the desired stock concentration.

  • Vortex thoroughly.

  • Adjust the pH of the stock solution with a small amount of dilute base if necessary, before further dilution into the final assay buffer. Be aware that approaching the pI may cause precipitation.

Protocol 3: HFIP Pre-treatment for Monomeric Peptide Stock

This is the most rigorous protocol to ensure an aggregate-free starting material, which is critical for aggregation studies.

  • Add 100% HFIP to the lyophilized peptide to a concentration of 1 mg/mL.

  • Vortex gently for 1-2 minutes until the peptide is fully dissolved.

  • Aliquot the solution into sterile microcentrifuge tubes.

  • Evaporate the HFIP using a gentle stream of nitrogen gas or in a speed vacuum concentrator to form a thin peptide film at the bottom of the tube.

  • Store the peptide film at -80°C until use.

  • To prepare a working stock, re-dissolve the peptide film in the desired solvent (e.g., DMSO or an appropriate buffer) as described in Protocol 1 or 2.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution Options cluster_intermediate Intermediate Steps cluster_final Final Stock cluster_assay Experiment start Lyophilized Insulin B (20-30) dmso Protocol 1: Add DMSO start->dmso acid Protocol 2: Add Acidic Buffer start->acid hfip Protocol 3: HFIP Pre-treatment start->hfip vortex Vortex/ Sonicate dmso->vortex acid->vortex evaporate Evaporate HFIP hfip->evaporate stock Concentrated Stock Solution vortex->stock reconstitute Reconstitute Film evaporate->reconstitute reconstitute->stock assay Dilute into Assay Buffer stock->assay

Caption: Experimental workflow for dissolving Insulin B (20-30).

troubleshooting_logic start Peptide does not dissolve in aqueous buffer q1 Is the buffer pH far from the pI? start->q1 s1 Adjust buffer pH q1->s1 No q2 Have you tried an organic solvent (DMSO)? q1->q2 Yes s1->q2 s2 Use Protocol 1: Dissolve in DMSO first q2->s2 No q3 Are you seeing inconsistent assay results? q2->q3 Yes s2->q3 s3 Use Protocol 3: HFIP pre-treatment to ensure monomeric stock q3->s3 Yes end Soluble peptide for assay q3->end No s3->end

Caption: Troubleshooting logic for Insulin B (20-30) solubility issues.

References

troubleshooting low yield in Insulin B (20-30) peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of the Insulin B chain fragment (20-30), a sequence known for its synthetic difficulty.

Frequently Asked Questions (FAQs)

Q1: My crude peptide purity is very low, and the yield is significantly less than expected. What are the primary causes?

Low purity and yield in the synthesis of hydrophobic peptides like the Insulin B chain are often due to two main issues: on-resin aggregation of the growing peptide chain and incomplete Fmoc deprotection.[1] Peptide chain aggregation can physically block reactive sites, leading to reduced rates of both acylation (coupling) and deprotection, which results in deletion sequences.[1] Incomplete removal of the N-terminal Fmoc group is also a major problem, which can be mistaken for poor coupling efficiency.[1]

Q2: How can I identify if peptide aggregation is occurring during my synthesis?

The onset of severe aggregation can be observed through physical changes in the resin. In batch synthesis, a noticeable shrinking of the resin matrix is a key indicator. For continuous flow synthesis, aggregation is often detected by a flattening and broadening of the UV deprotection profile during Fmoc removal.[2] Standard coupling tests like the ninhydrin test may become unreliable and give false negatives in cases of severe aggregation.[2]

Q3: What strategies can I employ to overcome on-resin aggregation?

Several strategies can mitigate peptide aggregation:

  • Resin Choice: Utilize resins with good swelling properties, such as NovaPEG, PEGA, or NovaSyn® TG resins. Using a resin with a lower substitution level (e.g., 0.2 - 0.3 mmol/g) is also recommended to increase the distance between growing peptide chains.[3]

  • "Difficult Sequence" Disruptors: Incorporate pseudoproline dipeptides at specific residues (e.g., Ser, Thr) to introduce a "kink" in the peptide backbone, which disrupts the formation of secondary structures that lead to aggregation.[1][4]

  • Solvent Choice: Use solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or a mixture of 25% dimethyl sulfoxide (DMSO) in DMF instead of dichloromethane (DCM).

  • Microwave-Assisted Synthesis: Applying microwave energy can enhance both coupling and deprotection efficiency by disrupting intermolecular aggregation and preventing the formation of β-sheets.[5]

Q4: My coupling efficiency is low, even with standard activators. What should I do?

If you suspect incomplete coupling, especially for difficult sequences:

  • Increase Coupling Time: Extend the standard coupling time or perform a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid before proceeding to the next deprotection step.

  • Use Stronger Reagents: Switch to a more potent acylation reagent like HATU instead of HBTU, which can improve coupling efficiency for challenging sequences.[1]

  • Elevated Temperature: Performing the synthesis at an elevated temperature can sometimes improve reaction kinetics and reduce aggregation.[1]

Q5: I suspect incomplete Fmoc-deprotection is the main issue. How can this be resolved?

For "difficult sequences," the standard 20% piperidine in DMF may not be sufficient for complete Fmoc removal.

  • Use a Stronger Base: A highly effective alternative is to use a 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF solution. This stronger organic base has been shown to be very effective for Fmoc deprotection in sequences prone to aggregation where piperidine fails.[1]

  • Increase Deprotection Time/Repeats: Extend the deprotection time or repeat the deprotection step to ensure complete removal of the Fmoc group.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield synthesis of the Insulin B (20-30) peptide.

G cluster_causes Potential Causes cluster_solutions1 Solutions for Coupling cluster_solutions2 Solutions for Deprotection cluster_solutions3 Solutions for Aggregation start Low Crude Yield / Purity cause1 Incomplete Coupling start->cause1 cause2 Incomplete Deprotection start->cause2 cause3 Peptide Aggregation (On-Resin) start->cause3 sol1a Increase Coupling Time (Double Couple) cause1->sol1a sol1b Use Stronger Activator (e.g., HATU) cause1->sol1b sol1c Increase Temperature / Use Microwave cause1->sol1c sol2a Use Stronger Base (e.g., 2% DBU/DMF) cause2->sol2a sol2b Extend Deprotection Time cause2->sol2b sol3a Use Pseudoproline Dipeptides cause3->sol3a sol3b Choose High-Swelling, Low-Loading Resin cause3->sol3b sol3c Chaotropic Solvents (e.g., NMP, DMSO) cause3->sol3c

Caption: Troubleshooting decision tree for low-yield peptide synthesis.

Data on Synthesis Parameters

The choice of synthesis strategy can significantly impact reaction times and outcomes. Microwave-assisted SPPS, in particular, has been shown to dramatically reduce the time required for both coupling and deprotection steps.

ParameterConventional SPPSMicrowave-Assisted SPPSReference
Coupling Time 600–1200 min2–9 min[5]
Deprotection Time 45 min0.5–1.5 min[5]
Reported B-Chain Yield VariesNot specified[5]
Flow-SPPS B-Chain Yield Not Applicable10% (from resin loading)[4]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual synthesis cycle. The Insulin B chain (20-30) sequence is H-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Thr-OH. Synthesis proceeds from C-terminus to N-terminus.

  • Resin Selection and Swelling:

    • Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin or equivalent.

    • Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (4-fold molar excess over resin capacity) and a coupling agent like HBTU (3.9-fold excess) in DMF.

    • Add a base, such as DIPEA (6-fold excess), to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitoring (Optional): Perform a ninhydrin (Kaiser) test to check for reaction completion. A negative result (yellow beads) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and then DMF again (2-3 times).

  • Repeat Cycle:

    • Return to Step 2 for the next amino acid in the sequence until the full peptide is assembled.

  • Cleavage and Global Deprotection:

    • After the final N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[6]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Protocol 2: Troubleshooting with 2% DBU for Deprotection

This protocol is a modification of the standard procedure for sequences where incomplete Fmoc removal is suspected.[1]

  • Follow Protocol 1 for Resin Swelling.

  • Modified Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 2% DBU in DMF to the resin.

    • Agitate for 5-7 minutes.

    • Drain and repeat the 2% DBU treatment for another 5-7 minutes.

    • Crucially , wash the resin extensively with DMF (at least 7-10 times) to ensure complete removal of the DBU, which can otherwise interfere with subsequent steps.

  • Proceed with Steps 3-6 from Protocol 1.

SPPS Workflow Diagram

The diagram below illustrates the cyclical nature of the Solid-Phase Peptide Synthesis (SPPS) process.

spss_cycle start Start with Resin-Bound Amino Acid (AA_n) deprotection 1. Deprotection (Remove Fmoc group) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Add activated AA_n-1) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat Is chain complete? (No) final_cleavage Final Cleavage from Resin wash2->final_cleavage Is chain complete? (Yes) repeat->deprotection

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

References

Technical Support Center: Optimizing HPLC Gradient for Insulin B (20-30) Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the purification of Insulin B (20-30) using reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an HPLC gradient for Insulin B (20-30) purification?

A common starting point for purifying peptides like Insulin B (20-30) is a linear gradient using a C18 column.[][2] A typical mobile phase system consists of Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water, and Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[][3] A shallow gradient, increasing the concentration of Mobile Phase B by 1% per minute, is often a good initial approach.[3]

Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?

TFA is an ion-pairing reagent that is added to the mobile phase to improve peak shape and resolution for peptides.[][3] It works by forming an ion pair with the charged residues of the peptide, which masks the polar interactions with the stationary phase and allows for a more uniform hydrophobic interaction. This results in sharper, more symmetrical peaks.

Q3: How can I dissolve my lyophilized Insulin B (20-30) sample for injection?

For initial experiments, it is recommended to dissolve the lyophilized peptide in the starting mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). If solubility is an issue, a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used to initially dissolve the peptide, followed by dilution with the starting mobile phase. However, be aware that a large injection volume of a strong solvent can lead to peak distortion.

Q4: What should I do if my peptide elutes too early (in the void volume)?

If Insulin B (20-30) elutes in the void volume, it indicates that the peptide is not being retained by the column under the initial gradient conditions. To increase retention, you can:

  • Decrease the initial percentage of Mobile Phase B: Start with a lower concentration of acetonitrile to allow the peptide to bind more strongly to the C18 column.

  • Consider a different stationary phase: While C18 is a good starting point, a more hydrophobic phase might be necessary for very polar peptides.

Q5: How do I scale up my optimized analytical method to a preparative scale?

To scale up an analytical method, the linear velocity of the mobile phase should be kept constant. This means that the flow rate needs to be adjusted proportionally to the cross-sectional area of the preparative column. The gradient time should also be scaled proportionally to the column volume to maintain the same gradient slope. It is crucial to use the same stationary phase chemistry and particle size for both the analytical and preparative columns to ensure a predictable transfer of the separation.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of an HPLC gradient for Insulin B (20-30) purification.

Issue Potential Causes Recommended Solutions
Peak Tailing - Secondary interactions between the peptide and the silica backbone of the column.- Column overload.- Low concentration or degradation of the ion-pairing agent (TFA).- Ensure fresh 0.1% TFA is used in both mobile phases.- Reduce the amount of sample injected onto the column.- Consider using a column with end-capping to minimize silanol interactions.- A slight increase in column temperature (e.g., to 30-40 °C) can sometimes improve peak shape.
Peak Fronting - Sample overload.- Sample dissolved in a solvent stronger than the initial mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Ensure the sample is fully dissolved before injection.
Split Peaks - Partially clogged frit or column inlet.- Co-elution of closely related impurities or peptide isoforms.- Injection solvent issues.- Back-flush the column with an appropriate solvent.- Check for and filter any particulates in the sample.- Optimize the gradient to improve resolution between the main peak and impurities; a shallower gradient may be necessary.- Ensure the injection solvent is compatible with the mobile phase.
Poor Resolution - Gradient is too steep.- Inappropriate stationary phase.- Suboptimal mobile phase pH.- Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) to increase the separation window.- Screen different column chemistries (e.g., C8, C4, or phenyl-hexyl).- While TFA typically maintains a low pH, ensure the pH of your mobile phases is consistent.
Baseline Drift - TFA concentration mismatch between Mobile Phase A and B when detecting at low UV wavelengths (210-220 nm).- Contaminated mobile phase or HPLC system.- To compensate for the difference in absorbance of TFA in water and acetonitrile, a slightly lower concentration of TFA can be used in Mobile Phase B (e.g., 0.085% TFA in ACN if 0.1% is used in water).[]- Use high-purity solvents and freshly prepared mobile phases.- Purge the HPLC system thoroughly.

Experimental Protocols

Protocol 1: Initial Analytical Gradient Development

This protocol outlines a systematic approach to developing an initial HPLC gradient for the purification of Insulin B (20-30).

1. Materials and Equipment:

  • Insulin B (20-30), lyophilized powder

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Analytical HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

3. Sample Preparation:

  • Prepare a stock solution of Insulin B (20-30) at 1 mg/mL in Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 214 nm and 280 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 5% B (isocratic)

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (linear gradient for column wash)

    • 40-45 min: 95% B (isocratic wash)

    • 45-50 min: 95% to 5% B (return to initial conditions)

    • 50-60 min: 5% B (equilibration)

5. Data Analysis:

  • Identify the retention time and peak shape of Insulin B (20-30).

  • Assess the resolution between the main peak and any impurities.

Protocol 2: Gradient Optimization

Based on the results from the initial run, this protocol describes how to optimize the gradient for improved resolution and purity.

1. Principle: The goal is to create a shallower gradient around the elution point of Insulin B (20-30) to maximize the separation from closely eluting impurities.

2. Procedure:

  • From the initial run, determine the percentage of Mobile Phase B at which Insulin B (20-30) elutes. Let's assume it elutes at 30% B.

  • Design a new gradient that is shallower around this elution point. For example:

    • 0-5 min: 5% B (isocratic)

    • 5-15 min: 5% to 20% B (steeper initial ramp)

    • 15-45 min: 20% to 40% B (shallow gradient, e.g., 0.67%/min)

    • 45-50 min: 40% to 95% B (steeper wash)

    • 50-55 min: 95% B (isocratic wash)

    • 55-60 min: 95% to 5% B (return to initial conditions)

    • 60-70 min: 5% B (equilibration)

3. Further Optimization:

  • Adjust the gradient slope in the critical separation window (e.g., try 0.5%/min or 1%/min).

  • Modify the temperature to observe any changes in selectivity.

  • If co-eluting impurities persist, consider a different column chemistry or mobile phase modifier.

Visualizations

GradientOptimizationWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization Cycle cluster_final Final Stage SamplePrep Sample Preparation (Dissolve & Filter) InitialRun Initial Broad Gradient Run (e.g., 5-65% B) SamplePrep->InitialRun MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) MobilePhasePrep->InitialRun AnalyzeData Analyze Chromatogram (Retention Time, Purity, Resolution) InitialRun->AnalyzeData Decision Is Resolution Optimal? AnalyzeData->Decision OptimizeGradient Design Shallow Gradient (around elution %B) Decision->OptimizeGradient No FinalMethod Optimized Method Decision->FinalMethod Yes OptimizeGradient->InitialRun FurtherOpt Further Optimization (Flow Rate, Temperature, Column) OptimizeGradient->FurtherOpt FurtherOpt->InitialRun

Caption: Workflow for HPLC Gradient Optimization.

TroubleshootingPeakTailing cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Peak Tailing Cause1 Secondary Interactions (Silanol Groups) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Ion-Pairing Issues Problem->Cause3 Solution1 Use End-Capped Column / Increase Temperature Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Use Fresh 0.1% TFA Cause3->Solution3

Caption: Troubleshooting Logic for Peak Tailing.

References

strategies to reduce non-specific binding in Insulin B (20-30) assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate non-specific binding in Insulin B (20-30) assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in my Insulin B (20-30) assay?

Non-specific binding (NSB) refers to the attachment of assay antibodies (primary or secondary) to unintended proteins or the assay plate surface, rather than to the specific Insulin B (20-30) peptide.[1][2] This leads to a high background signal, which obscures the true signal from the analyte, reduces assay sensitivity, and can lead to inaccurate quantification or false-positive results.[3]

Q2: I'm observing high background in my ELISA. What are the most common causes?

High background in an ELISA is frequently a result of non-specific binding.[4] The most common culprits include:

  • Ineffective Blocking: The blocking buffer is not adequately preventing antibodies from binding to the plate surface.[1][5]

  • Inadequate Washing: Unbound antibodies and reagents are not being sufficiently washed away.[1][6][7]

  • Antibody Concentration: The concentration of the primary or secondary antibody is too high, leading to binding at low-affinity sites.[7]

  • Contamination: Reagents, buffers, or the plate washer may be contaminated with proteins or microbes.[6][7][8]

  • Matrix Effects: Components in the sample (e.g., serum, plasma) can interfere with the antibody-antigen interaction.[5]

Q3: What are the best blocking buffers for a peptide assay like Insulin B (20-30)?

The choice of blocking buffer can be critical. While there is no single "best" blocker for all assays, several options are commonly used and should be empirically tested:

  • Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are common and cost-effective choices.[9]

  • Whole Serum: Using serum from the same species as the secondary antibody can help block non-specific sites.[10]

  • Commercial Blockers: Many commercial formulations are available, some of which are protein-free to avoid cross-reactivity issues.[2][9]

It is important to note that protein-based blockers can sometimes cross-react with antibodies, so if high background persists, trying a different type of blocker is recommended.[9]

Troubleshooting Guide

Issue: High Background Signal Across the Entire Plate

This common issue often points to a systemic problem with a reagent or a protocol step. Follow this workflow to diagnose and resolve the issue.

Troubleshooting Workflow for High Background

G cluster_0 Initial Observation cluster_1 Step 1: Reagent & Buffer Checks cluster_2 Step 2: Assay Protocol Optimization cluster_3 Step 3: Advanced Troubleshooting cluster_4 Resolution start High Background Signal Detected reagent_check Are buffers fresh & uncontaminated? Is water high quality? start->reagent_check substrate_check Is substrate solution colorless? reagent_check->substrate_check Yes end_node Assay Signal Optimized reagent_check->end_node No (Remake buffers) washing Optimize Washing Protocol (Increase volume/number of washes) substrate_check->washing Yes substrate_check->end_node No (Use fresh substrate) blocking Optimize Blocking Step (Test different blockers/incubation time) washing->blocking antibody_conc Titrate Antibody Concentrations (Reduce primary/secondary Ab) blocking->antibody_conc matrix_effect Investigate Matrix Effects (Test sample diluents) antibody_conc->matrix_effect matrix_effect->end_node

Caption: A logical workflow for troubleshooting high background signals.

Data & Protocols

Table 1: Common Blocking Agents to Reduce Non-Specific Binding
Blocking AgentTypical ConcentrationIncubation TimeKey Considerations
Bovine Serum Albumin (BSA) 1 - 5% (w/v) in PBS or TBS1-2 hours at RT or overnight at 4°CA common starting point. Ensure it is high-purity and IgG-free.
Non-Fat Dry Milk 3 - 5% (w/v) in PBS or TBS1-2 hours at RTCost-effective, but not recommended for assays detecting phosphoproteins or using avidin-biotin systems.[9]
Normal Serum 5 - 10% (v/v)1-2 hours at RTUse serum from the same species as the host of the secondary antibody to block Fc receptor binding.
Commercial/Synthetic Blockers Varies by manufacturerVaries by manufacturerOften protein-free, reducing the risk of cross-reactivity. Good for troubleshooting persistent NSB issues.[9]
Table 2: Recommended Buffer Additives
AdditiveBuffer TypeTypical ConcentrationPurpose
Tween-20 Wash Buffer, Antibody Diluent0.05 - 0.1% (v/v)A non-ionic detergent that helps prevent weak, non-specific protein-protein interactions.[5]
Increased Salt (NaCl) Wash Buffer0.3 - 0.5 MCan help disrupt ionic interactions contributing to non-specific binding.[11][12]
Experimental Protocol: Optimized ELISA Washing Protocol to Reduce High Background

This protocol outlines a stringent washing procedure designed to minimize non-specific binding.

Principle of a Sandwich ELISA

ELISA cluster_surface cluster_well Microplate Well Surface s0 1. Capture Ab Coated s1 2. Blocking s2 3. Add Insulin B (20-30) s3 4. Add Detection Ab s4 5. Add Enzyme-linked Secondary Ab s5 6. Add Substrate capture_ab YYYY blocker antigen <●> detection_ab YYYY secondary_ab substrate S enzyme E product P

Caption: Step-by-step visualization of a sandwich ELISA workflow.

Materials:

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Multichannel pipette or automated plate washer

  • Absorbent paper

Procedure:

  • Aspiration: After incubation (e.g., post-sample, primary antibody, or secondary antibody incubation), aspirate the contents of all wells completely. For manual washing, invert the plate and tap it firmly on a clean stack of absorbent paper to remove residual liquid.[4]

  • First Wash: Immediately dispense at least 300 µL of Wash Buffer into each well.[13] Ensure the buffer is dispensed forcefully enough to wash the entire surface of the well.

  • Soak: Allow the Wash Buffer to remain in the wells for a 30-60 second soak period. This can help to dissociate weakly bound, non-specific proteins.[5]

  • Aspirate: Aspirate the Wash Buffer as described in Step 1.

  • Repeat: Repeat steps 2-4 for a total of 4 to 6 wash cycles. Increasing the number of washes is a key strategy for reducing background.[6]

  • Final Tap: After the final wash and aspiration, invert the plate and tap it firmly on clean absorbent paper to remove any remaining wash buffer, which could dilute the next reagent.

Note: Ensure the plate does not dry out at any point during the washing process.[5] If using an automated plate washer, ensure all dispensing and aspiration pins are clean and functioning correctly to avoid cross-well contamination.[6]

References

Technical Support Center: Crystallizing the Insulin B (20-30) Fragment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of the Insulin B (20-30) fragment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this specific peptide fragment.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing the Insulin B (20-30) fragment?

A1: The main challenges stem from the intrinsic properties of this short peptide fragment:

  • High Flexibility: The C-terminal region of the insulin B-chain (residues B20-B30) is known for its conformational flexibility. This inherent structural disorder can hinder the formation of a well-ordered crystal lattice.

  • High Solubility: Small peptides are often highly soluble in aqueous solutions, making it difficult to achieve the supersaturation required for nucleation and crystal growth.

  • Tendency for Amorphous Precipitation: Under conditions that favor precipitation, the fragment may come out of solution as a non-crystalline, amorphous solid rather than forming ordered crystals.

  • Small Size: The small size of the peptide limits the potential contact surfaces available for forming stable crystal packing interactions.

Q2: What is a good starting point for designing a crystallization screen for the Insulin B (20-30) fragment?

A2: Given the lack of specific published protocols for this fragment, a rational approach is to start with broad screening conditions and then refine them. A good starting point would be to use commercially available sparse-matrix screens designed for peptides or small molecules. These screens cover a wide range of precipitants, pH values, and additives. Pay close attention to conditions that have been successful for other peptides of similar size and charge.

Q3: What types of precipitants are most likely to be successful for this fragment?

A3: A variety of precipitants should be screened:

  • Salts: High concentrations of salts like ammonium sulfate, sodium chloride, or sodium citrate can be effective.

  • Organic Solvents: Water-miscible organic solvents such as isopropanol, ethanol, and acetone can reduce the solvating power of water, promoting precipitation.

  • Polymers: Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 400, PEG 3350, PEG 8000) are common and effective precipitants that work by an excluded volume effect.

Q4: How critical is the pH of the crystallization solution?

A4: pH is a critical parameter as it dictates the net charge of the peptide, which in turn influences its solubility and intermolecular interactions. For the Insulin B (20-30) fragment, it is advisable to screen a wide pH range, for instance, from 4.0 to 9.0. Crystallization is often successful near the isoelectric point (pI) of the peptide where its net charge is minimal, reducing repulsion between molecules. However, success can also be found at pH values far from the pI.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.

Problem 1: No Crystals or Precipitate Observed

Q: I have set up numerous crystallization screens, but my drops remain clear. What should I do?

A: Clear drops indicate that the peptide has not reached a sufficient level of supersaturation. Here are several strategies to address this:

  • Increase Peptide Concentration: This is the most direct way to promote supersaturation. If your stock solution is not at its maximum solubility, try concentrating the peptide. Be mindful that excessively high concentrations can lead to amorphous precipitation.

  • Increase Precipitant Concentration: Gradually increase the concentration of the precipitant in your experiments to further decrease the peptide's solubility.

  • Alter pH: Systematically screen a narrower pH range around the peptide's theoretical isoelectric point (pI).

  • Change Crystallization Method: If you are using hanging drop vapor diffusion, consider switching to sitting drop, which can sometimes concentrate the sample more effectively. Microbatch-under-oil methods can also be beneficial as they prevent rapid evaporation.

  • Introduce Additives: Screen for additives that may promote favorable intermolecular interactions. These can include small molecules, metal ions (like zinc, which is crucial for full insulin crystallization), or co-solvents.

Problem 2: Amorphous Precipitate Formation

Q: My experiments are yielding a skin-like film or a heavy, non-crystalline precipitate. How can I promote crystal formation instead?

A: Amorphous precipitation occurs when nucleation is too rapid and disordered. The goal is to slow down the process to allow for ordered crystal growth.

  • Decrease Peptide and/or Precipitant Concentration: Lowering the concentration of either the peptide or the precipitant can slow down the kinetics of precipitation, giving molecules more time to align into a crystal lattice.

  • Modify Temperature: Changing the incubation temperature can affect solubility and kinetics. Try setting up experiments at both 4°C and room temperature (around 20°C).

  • Utilize Seeding: If you have any crystalline material, even if it's of poor quality, you can use it to seed new experiments. Seeding bypasses the often-difficult nucleation step.

    • Microseeding: Crush existing crystals and transfer a small amount into a new, equilibrated drop.

    • Streak Seeding: Use a fine fiber (like an animal whisker) to touch existing crystals and then streak it through a new drop.

  • Vary the pH: Moving the pH away from the isoelectric point can sometimes increase solubility just enough to slow down precipitation and favor crystal growth.

Problem 3: Poor Quality Crystals (e.g., small needles, plates, or showers of microcrystals)

Q: I am getting crystals, but they are too small or of poor morphology for X-ray diffraction. How can I improve their quality?

A: The formation of poor-quality crystals suggests that while nucleation is occurring, the growth phase is not optimal.

  • Optimize Precipitant and Peptide Concentrations: Fine-tune the concentrations around the successful condition. A grid screen varying these two parameters in small increments can help identify the "sweet spot" for growing larger, single crystals.

  • Additive Screening: Introduce a new screen of additives to the successful condition. Additives can sometimes bind to the crystal surface and promote growth in a different, more favorable direction.

  • Seeding: This is a powerful technique for improving crystal quality.

    • Serial Microseeding: Use the best crystals from one round of seeding to seed the next. This iterative process can select for and amplify the growth of the best-diffracting crystals.

  • Control Evaporation Rate: In vapor diffusion experiments, altering the volume of the reservoir solution or the drop size can change the rate of equilibration and influence crystal growth.

Data Presentation

Table 1: Example Crystallization Screening Log for Insulin B (20-30) Fragment

Experiment IDPeptide Conc. (mg/mL)Precipitant TypePrecipitant Conc.BufferpHAdditiveTemperature (°C)Result
B30-00110Ammonium Sulfate2.0 MTris-HCl8.5None20Clear
B30-00220Ammonium Sulfate2.0 MTris-HCl8.5None20Amorphous Precipitate
B30-00315Ammonium Sulfate1.8 MTris-HCl8.5None20Microcrystals
B30-00415PEG 335025%MES6.00.1 M NaCl4Small Needles
B30-00515Isopropanol20%Acetate4.5None20Oily Precipitate

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion for Initial Screening
  • Preparation:

    • Prepare a stock solution of the purified Insulin B (20-30) fragment at a known concentration (e.g., 10-20 mg/mL) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

    • Use a 24-well crystallization plate and corresponding siliconized cover slips.

  • Procedure:

    • Pipette 500 µL of the reservoir solution (from a commercial or custom screen) into a well of the crystallization plate.

    • On a clean cover slip, mix 1 µL of the peptide stock solution with 1 µL of the reservoir solution.

    • Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.

    • Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

Protocol 2: Microseeding for Optimization
  • Seed Stock Preparation:

    • Identify a drop containing crystals, even if they are of poor quality.

    • Using a pipette tip, transfer the crystal-containing drop into a microcentrifuge tube containing 50 µL of the corresponding reservoir solution.

    • Add a seed bead to the tube and vortex for 30-60 seconds to crush the crystals and create a microseed stock.

  • Seeding Procedure:

    • Prepare a new crystallization plate with the condition you wish to optimize.

    • Create a serial dilution of your seed stock (e.g., 1:10, 1:100, 1:1000) using the reservoir solution.

    • Set up new hanging drops as described in Protocol 1, but after mixing the peptide and reservoir solution, add a small volume (e.g., 0.1-0.2 µL) of the diluted seed stock to the drop.

    • Incubate and monitor for the growth of larger, more well-defined crystals.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_screening Initial Screening cluster_analysis Analysis & Outcome cluster_optimization Optimization Peptide_Purification Peptide Purification (>95% Purity) Stock_Solution Prepare Stock Solution (10-20 mg/mL) Peptide_Purification->Stock_Solution Sparse_Matrix_Screen Sparse Matrix Screen (Hanging Drop) Stock_Solution->Sparse_Matrix_Screen Incubate Incubate & Monitor Sparse_Matrix_Screen->Incubate Outcome Result? Incubate->Outcome Clear Clear Drop Outcome->Clear No Change Precipitate Amorphous Precipitate Outcome->Precipitate Disordered Crystals Crystals Outcome->Crystals Ordered Optimize_Conditions Optimize Conditions (Grid Screen) Clear->Optimize_Conditions Increase Concentration Precipitate->Optimize_Conditions Decrease Concentration Seeding Seeding Crystals->Seeding Diffraction_Quality_Crystals Diffraction Quality Crystals Optimize_Conditions->Diffraction_Quality_Crystals Seeding->Diffraction_Quality_Crystals

Caption: Workflow for crystallizing the Insulin B (20-30) fragment.

Troubleshooting Logic

troubleshooting_logic cluster_outcomes Observed Outcomes cluster_actions Troubleshooting Actions Start Initial Experiment Clear_Drop Clear Drop? Start->Clear_Drop Amorphous_Precipitate Amorphous Precipitate? Clear_Drop->Amorphous_Precipitate No Increase_Conc Increase Peptide/ Precipitant Conc. Clear_Drop->Increase_Conc Yes Change_Method Change Method/ Temperature Clear_Drop->Change_Method Yes Poor_Crystals Poor Quality Crystals? Amorphous_Precipitate->Poor_Crystals No Decrease_Conc Decrease Peptide/ Precipitant Conc. Amorphous_Precipitate->Decrease_Conc Yes Use_Seeding Introduce Seeding Amorphous_Precipitate->Use_Seeding Yes Optimize_Grid Fine-tune Conditions (Grid Screen) Poor_Crystals->Optimize_Grid Yes Additive_Screen Screen Additives Poor_Crystals->Additive_Screen Yes Increase_Conc->Start Change_Method->Start Decrease_Conc->Start Success Improved Crystals Use_Seeding->Success Optimize_Grid->Success Additive_Screen->Success

Caption: Decision tree for troubleshooting common crystallization issues.

Technical Support Center: Optimizing T-Cell Stimulation with Insulin B (20-30) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize in vitro T-cell stimulation experiments using the Insulin B (20-30) peptide.

Frequently Asked Questions (FAQs)

Q1: How should I properly handle and store the Insulin B (20-30) peptide?

A1: Proper handling and storage are critical for maintaining peptide integrity and experimental reproducibility. Lyophilized Insulin B (20-30) peptide should be stored at -20°C or -80°C to minimize degradation.[1] For reconstitution, use sterile, dilute acidic solutions (e.g., dilute acetic or hydrochloric acid, pH 2-3) as insulin has low solubility at neutral pH.[2] Alternatively, 125 mM NaHCO3 can be used, but alkaline solutions are not recommended for long-term storage due to increased deamidation and aggregation.[2] Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C.[2]

Q2: What is the recommended concentration range for stimulating T-cells with Insulin B (20-30) peptide?

A2: The optimal concentration can vary depending on the specific T-cell clone and experimental setup. However, studies using whole insulin or the B:9-23 peptide fragment often require concentrations in the micromolar range (e.g., 1-10 µM) to elicit responses from insulin-reactive T-cell clones.[3][4] It is highly recommended to perform a dose-response titration to determine the optimal peptide concentration for your specific T-cells and antigen-presenting cells (APCs).

Q3: How long should I stimulate the T-cells with the peptide?

A3: The duration of stimulation is a critical parameter. For detecting T-cell proliferation, an incubation period of 3-7 days is common.[5][6] However, prolonged or repeated stimulation can lead to decreased T-cell expansion, reduced cytokine production, and activation-induced cell death (AICD).[7][8] Some studies suggest that limiting antigen presentation to 2 days can achieve optimal in vitro CD4+ effector T-cell generation.[7] For analyzing early activation markers like CD137 or CD154, shorter incubation times of 6 to 16 hours may be sufficient.[9]

Q4: Why are antigen-presenting cells (APCs) necessary for this experiment?

A4: T-cells require two signals for full activation. The first signal is the recognition of the peptide antigen presented by the Major Histocompatibility Complex (MHC) on an APC.[10][11][12] The second is a co-stimulatory signal provided by molecules like B7 (CD80/CD86) on the APC interacting with CD28 on the T-cell.[11][12][13] Without both signals, T-cells may become anergic (unresponsive) or undergo apoptosis.[12] Therefore, a sufficient number of functional APCs is crucial for successful T-cell stimulation with the peptide.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No T-Cell Activation/Proliferation Peptide Degradation: Improper storage or handling.Re-dissolve a fresh aliquot of lyophilized peptide. Ensure storage at -20°C or -80°C and avoid multiple freeze-thaw cycles.[1][2]
Suboptimal Peptide Concentration: Concentration is too low to trigger a response.Perform a dose-response curve, testing concentrations from 1 µg/mL to 20 µg/mL.[4]
Insufficient APC Function: Low number or poor viability of APCs.Ensure a sufficient ratio of APCs to T-cells. Use freshly isolated PBMCs which contain APCs.[9] Check APC viability before starting the co-culture.
Incorrect MHC Haplotype: The APCs do not have the appropriate MHC class II molecule to present the Insulin B (20-30) peptide to your specific T-cells.Verify the MHC compatibility between your T-cell source and the APCs.
High Background Proliferation/Activation (in no-peptide control) Cell Culture Conditions: Media pH is off, or cells are overgrown.Monitor the culture medium color; a yellow color indicates acidic conditions and potential overgrowth.[14] Optimize cell seeding density.
PBMC Processing Delay: Delayed isolation of PBMCs from whole blood can increase background proliferation.Process blood samples and isolate PBMCs within 4 hours of collection for optimal results.[5]
Non-Specific Stimulation: Contaminants in media or reagents (e.g., endotoxin).Use certified endotoxin-free reagents and media for all experiments.
High Levels of T-Cell Death (AICD) Over-stimulation: Peptide concentration is too high or stimulation period is too long.Reduce the peptide concentration. Shorten the stimulation duration; consider a 48-hour stimulation period.[7]
Suboptimal Culture Conditions: Lack of essential supplements or cytokines.Ensure your culture medium contains 2-mercaptoethanol to improve T-cell survival.[14] Consider adding low-dose IL-2 (e.g., 10-20 U/mL) to the culture to support T-cell viability, especially during longer experiments.[8][14]
Low Cytokine Production Repeated Stimulation: Chronic antigen exposure can lead to T-cell exhaustion.Avoid repeated re-stimulation of effector T-cells. An acute, limited stimulation period is often more effective for cytokine analysis.[7]
Incorrect Timing: Cytokine secretion kinetics vary. You may be missing the peak production window.Harvest supernatants at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal time for cytokine measurement.[15]

Experimental Protocols & Data

Protocol 1: In Vitro T-Cell Stimulation for Activation Marker Analysis

This protocol outlines the steps for stimulating Peripheral Blood Mononuclear Cells (PBMCs) with Insulin B (20-30) peptide to assess T-cell activation via flow cytometry.

  • PBMC Isolation: Isolate PBMCs from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.[16][17]

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium. Plate cells in a 24-well plate at a density of 2 x 10^6 cells/well in 2 mL of medium.[16]

  • Peptide Stimulation: Add Insulin B (20-30) peptide to the desired final concentration (e.g., titrate from 1 to 10 µM).[3] Include a "no-peptide" well as a negative control and an anti-CD3 antibody or PHA as a positive control.[5]

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal time depends on the activation marker being studied (e.g., CD154 is often detected after 6 hours).[9]

  • Cell Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD8, CD25, CD137, CD154) and a viability dye.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on live, single lymphocytes, then on CD4+ or CD8+ T-cell populations to analyze the expression of activation markers.[6]

Table 1: Recommended Experimental Parameters
ParameterRecommended RangeNotes
Peptide Concentration 1 - 20 µg/mL (approx. 0.8 - 16 µM)Titration is essential. Responses can be dose-dependent.[4]
Cell Seeding Density (PBMCs) 1 - 2 x 10^6 cells/mLOvergrowth can lead to cell death and acidic media.[14][16]
Stimulation Time (Activation Markers) 6 - 24 hoursMarker expression kinetics vary. CD154 (CD40L) is early, CD137 (4-1BB) is later.[9]
Stimulation Time (Proliferation) 3 - 7 daysProliferation assays like CFSE dilution require several days for distinct peaks to appear.[5][6]
IL-2 Supplementation (optional) 10 - 20 U/mLCan improve T-cell survival and expansion, but may also increase background.[8][14]

Visualizations

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_TCell T-Cell MHC MHC-II TCR TCR MHC->TCR Signal 1: Recognition B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2: Co-stimulation CD4 CD4 Activation Gene Transcription (IL-2, IFN-γ, etc.) TCR->Activation Intracellular Signaling Cascade CD28->Activation Intracellular Signaling Cascade Proliferation Clonal Expansion Activation->Proliferation InsulinPeptide Insulin B (20-30) Peptide InsulinPeptide->MHC processed & presented by APC T_Cell_Workflow cluster_analysis Downstream Analysis start Start: Isolate PBMCs from Blood plate Plate PBMCs in Culture Medium start->plate stim Add Insulin B (20-30) Peptide & Controls plate->stim incubate Incubate at 37°C, 5% CO2 (6-72 hours) stim->incubate harvest Harvest Cells & Supernatant incubate->harvest flow Flow Cytometry: Activation Markers (CD25, CD137) harvest->flow elisa ELISA / CBA: Cytokine Secretion (IFN-γ, IL-4) harvest->elisa prolif Proliferation Assay: CFSE Dilution (Requires longer incubation) harvest->prolif end End: Data Analysis flow->end elisa->end prolif->end Troubleshooting_Tree Start Problem: Low/No T-Cell Activation Check_Controls Are Positive/Negative Controls Working? Start->Check_Controls Check_Peptide Check Peptide: - Fresh Aliquot? - Titrated Dose? Check_Controls->Check_Peptide Yes Check_System Systemic Issue: - Media? - Incubator? - Reagents? Check_Controls->Check_System No Check_Cells Check Cells: - APC Viability? - Correct MHC? Check_Peptide->Check_Cells Peptide OK Sol_Peptide Solution: Use fresh peptide, perform dose-response experiment. Check_Peptide->Sol_Peptide Issue Found Sol_Cells Solution: Use fresh APCs, verify MHC compatibility. Check_Cells->Sol_Cells Issue Found Sol_System Solution: Check all reagents and equipment for issues. Check_System->Sol_System

References

Validation & Comparative

The Crucial Role of the B-Chain C-Terminus: A Comparative Analysis of Insulin B (20-30) and Full-Length Insulin Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between insulin and its receptor is paramount for the design of novel therapeutics. This guide provides a comparative analysis of the insulin receptor binding affinity of the full-length human insulin molecule and its constituent B-chain fragment, residues 20-30. While direct quantitative data for the isolated B (20-30) fragment is scarce, this guide synthesizes available information to highlight the critical role of this C-terminal region in the context of the entire hormone's function.

The interaction of insulin with the insulin receptor (IR) is a complex, high-affinity event that initiates a cascade of intracellular signaling, regulating glucose metabolism and cell growth. The insulin molecule is a heterodimer composed of an A-chain and a B-chain, linked by disulfide bonds. Extensive research has demonstrated that specific regions of both chains contribute to receptor binding. The C-terminal segment of the B-chain, particularly residues 20-30, has been identified as a key determinant of binding affinity and biological activity.

Quantitative Comparison of Binding Affinity

Direct measurement of the binding affinity of the isolated insulin B (20-30) peptide to the insulin receptor is not extensively reported in peer-reviewed literature, suggesting that its affinity as a standalone fragment is likely negligible or extremely low. However, the significance of this region is evident from studies on full-length insulin and its analogues. The binding affinity of full-length human insulin is well-characterized and serves as a benchmark for comparison.

LigandReceptorMethodAffinity Metric (IC50)Reference
Full-Length Human InsulinInsulin ReceptorCompetitive equilibrium binding assay with ¹²⁵I-[TyrA14] insulin88 ± 3 pM[1]
Insulin B (20-30) FragmentInsulin ReceptorNot availableExpected to be significantly lower than full-length insulin-

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a higher binding affinity.

The Indispensable Role of the B (20-30) Region in Full-Length Insulin

While the isolated B (20-30) fragment may not exhibit high affinity on its own, its role within the context of the full-length insulin molecule is indispensable for high-affinity binding. This region is involved in critical conformational changes that occur upon receptor engagement.[2][3] Upon binding to the insulin receptor, the C-terminus of the B-chain is thought to detach from the core of the insulin molecule, a movement that is essential for the proper positioning of other key binding residues in both the A and B chains.[4]

Studies involving mutations or truncations within the B20-B30 region of full-length insulin consistently demonstrate a dramatic reduction in receptor binding affinity and subsequent biological activity. This underscores the concept that the B (20-30) segment provides crucial contacts and structural flexibility necessary for the high-affinity interaction of the entire hormone with its receptor.[5]

Conceptual Diagram of Insulin-Receptor Interaction cluster_Insulin Full-Length Insulin A-Chain A-Chain B-Chain B-Chain B(20-30) B-Chain (20-30) Critical for binding Binding Binding B(20-30)->Binding Essential Interaction Insulin Receptor Insulin Receptor Insulin Receptor->Binding Signaling Cascade Signaling Cascade Binding->Signaling Cascade

Caption: Role of Insulin B(20-30) in Receptor Binding.

Experimental Protocols

The determination of insulin-receptor binding affinity is typically achieved through competitive binding assays. Below is a generalized protocol based on established methodologies.[1]

Competitive Radioligand Binding Assay

Objective: To determine the concentration of a competitor ligand (e.g., full-length insulin or a fragment) that inhibits the binding of a radiolabeled ligand to the insulin receptor by 50% (IC50).

Materials:

  • Cells transiently expressing the human insulin receptor (e.g., 293PEAK cells).

  • ¹²⁵I-[TyrA14] insulin (radiolabeled ligand).

  • Unlabeled insulin (competitor).

  • Binding buffer (e.g., HEPES-buffered saline with bovine serum albumin).

  • Washing buffer.

  • Scintillation counter.

Procedure:

  • Cell Culture and Preparation: Culture cells expressing the insulin receptor to an appropriate density. On the day of the assay, wash the cells with binding buffer.

  • Assay Setup: In a multi-well plate, add a constant amount of ¹²⁵I-[TyrA14] insulin to each well.

  • Competitive Binding: Add increasing concentrations of unlabeled insulin (or the test fragment) to the wells. Include control wells with only the radiolabeled insulin (for maximum binding) and wells with a high concentration of unlabeled insulin (for non-specific binding).

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16 hours).

  • Washing: Terminate the binding reaction by rapidly washing the cells with ice-cold washing buffer to remove unbound ligands.

  • Quantification: Lyse the cells and measure the amount of bound radioactivity in each well using a gamma or scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Competitive Binding Assay Start Start Cell_Culture Culture cells with insulin receptors Start->Cell_Culture Assay_Setup Add radiolabeled insulin and competitor (unlabeled insulin or fragment) in varying concentrations Cell_Culture->Assay_Setup Incubation Incubate to allow binding equilibrium Assay_Setup->Incubation Washing Wash to remove unbound ligands Incubation->Washing Quantification Measure bound radioactivity Washing->Quantification Data_Analysis Plot data and determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Generalized Experimental Workflow.

References

Validating the Bioactivity of Insulin B (20-30): A Comparative Guide for Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo activity of the insulin B chain fragment, Insulin B (20-30), in a diabetic mouse model. Due to a lack of published data on the direct glucose-lowering effects of this specific peptide, this document outlines a comparative methodology, detailing appropriate diabetic mouse models, experimental protocols, and the underlying signaling pathways for evaluating potential insulin-mimetic compounds.

Comparative Analysis of Diabetic Mouse Models

The selection of an appropriate diabetic mouse model is critical for the successful validation of insulin analogs. The choice depends on the specific research question, the desired diabetic phenotype, and practical considerations. Below is a comparison of commonly used models.

ModelType of DiabetesKey CharacteristicsAdvantagesDisadvantages
Streptozotocin (STZ)-induced Type 1Chemical ablation of pancreatic β-cells, leading to severe insulin deficiency and hyperglycemia.Rapid and cost-effective induction of diabetes. Allows for the study of insulin replacement therapies.Does not mimic the autoimmune nature of human Type 1 diabetes. High mortality rate if not managed carefully.
Non-obese diabetic (NOD) mouse Type 1Spontaneous development of autoimmune insulitis, leading to progressive β-cell destruction.Closely mimics the pathogenesis of human Type 1 diabetes.[1] Useful for studying immunomodulatory effects.Variable and often delayed onset of diabetes. More expensive to maintain.
db/db mouse Type 2Mutation in the leptin receptor gene, leading to obesity, hyperphagia, insulin resistance, and eventual β-cell failure.[2]Robust and well-characterized model of Type 2 diabetes with severe insulin resistance.The monogenic cause of diabetes is not representative of the polygenic nature of human Type 2 diabetes.
ob/ob mouse Type 2Mutation in the leptin gene, resulting in obesity, hyperphagia, and insulin resistance.A widely used model for studying obesity-related insulin resistance.Hyperglycemia can be transient as the pancreas compensates with hyperinsulinemia.
Diet-induced obesity (DIO) mouse Type 2Induced by feeding a high-fat diet, leading to obesity, insulin resistance, and glucose intolerance.Represents a more common etiology of human Type 2 diabetes. Allows for the study of interventions at different stages of disease progression.The diabetic phenotype can be less severe and more variable than in genetic models.

Recommendation for Insulin B (20-30) Validation: For an initial assessment of the direct glucose-lowering activity of Insulin B (20-30), the STZ-induced diabetic mouse model is recommended. Its state of absolute insulin deficiency provides a clear background to observe any potential insulin-mimetic effects of the peptide.

Experimental Protocols

A standardized and well-controlled experimental protocol is essential for obtaining reproducible and reliable data. The following outlines the key in vivo assay for assessing the activity of Insulin B (20-30).

Insulin Tolerance Test (ITT)

The ITT is a fundamental experiment to assess the in vivo effect of an insulin-mimetic compound on peripheral glucose uptake.

Objective: To determine if Insulin B (20-30) can lower blood glucose levels in a diabetic mouse model.

Materials:

  • Diabetic mice (e.g., STZ-induced) and non-diabetic control mice.

  • Insulin B (20-30) peptide, dissolved in a sterile, non-toxic vehicle (e.g., saline).

  • Regular human insulin (positive control).

  • Vehicle solution (negative control).

  • Handheld glucometer and glucose test strips.

  • Syringes for intraperitoneal (IP) injection.

Procedure:

  • Animal Preparation: Fast mice for 4-6 hours prior to the experiment. Access to water should be maintained.

  • Baseline Glucose Measurement (t=0): Obtain a baseline blood glucose reading from a small drop of blood from the tail vein.

  • Test Substance Administration: Administer the following substances via intraperitoneal (IP) injection:

    • Test Group: Insulin B (20-30) at various predetermined doses.

    • Positive Control Group: Regular human insulin (e.g., 0.75 U/kg body weight).

    • Negative Control Group: Vehicle solution.

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals post-injection, typically at 15, 30, 60, 90, and 120 minutes.

  • Data Analysis: Plot the mean blood glucose levels at each time point for each group. The area under the curve (AUC) for glucose can also be calculated and compared between groups. A significant decrease in blood glucose levels in the Insulin B (20-30) group compared to the vehicle control group would indicate bioactivity.

Signaling Pathways and Experimental Workflow

Understanding the canonical insulin signaling pathway is crucial for interpreting the results and proposing mechanisms of action for novel insulin-mimetics.

Insulin Signaling Pathway

The primary action of insulin is to promote glucose uptake and utilization in peripheral tissues like skeletal muscle and adipose tissue, and to suppress glucose production in the liver. This is achieved through a complex intracellular signaling cascade.

Caption: Canonical insulin signaling pathway in peripheral tissues.

Experimental Workflow

A logical and sequential workflow is crucial for the efficient validation of a novel compound.

ExperimentalWorkflow A Peptide Synthesis & Characterization (Insulin B 20-30) C In Vivo Screening: Insulin Tolerance Test (ITT) A->C B Diabetic Mouse Model Induction (e.g., STZ) B->C D Data Analysis: Blood Glucose Lowering C->D E Dose-Response Study D->E If Active F Comparison with Standard Insulin D->F If Active H Conclusion on Bioactivity D->H If Inactive G Mechanistic Studies (Optional): - Receptor Binding Assays - Phosphorylation Analysis E->G F->G G->H

Caption: Experimental workflow for validating Insulin B (20-30) activity.

References

Cross-Reactivity of Anti-Insulin Antibodies with Insulin B (20-30): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of anti-insulin antibodies is critical for both elucidating the autoimmune mechanisms of type 1 diabetes and for the development of insulin analogs. This guide provides a comparative analysis of the cross-reactivity of anti-insulin antibodies with the Insulin B (20-30) peptide, a C-terminal fragment of the insulin B chain.

While direct quantitative data on the binding affinity of anti-insulin antibodies specifically to the Insulin B (20-30) peptide is limited in publicly available literature, epitope mapping studies strongly suggest that the C-terminal region of the insulin B chain is a recognized site for a subset of these antibodies. This cross-reactivity has implications for the pathogenesis of autoimmune diabetes and the immunogenicity of therapeutic insulins.

Epitope Mapping and Cross-Reactivity Insights

Studies characterizing insulin autoantibodies (IAAs) have identified different binding patterns. One subset of IAAs shows binding dependent on the conformational structure of the insulin molecule, often involving both the A and B chains. However, another subset of these antibodies has been shown to be dependent on the COOH-terminal residues of the B chain, specifically in the B28-30 region[1]. This indicates that linear epitopes within the C-terminal portion of the insulin B chain are recognized by certain anti-insulin antibodies.

The presence of antibodies targeting this region suggests that the Insulin B (20-30) peptide can be a relevant antigen for studying antibody cross-reactivity. The following sections provide experimental protocols that can be adapted to quantify the binding of anti-insulin antibodies to the Insulin B (20-30) peptide.

Quantitative Analysis of Antibody Cross-Reactivity

The binding affinity and cross-reactivity of anti-insulin antibodies with the Insulin B (20-30) peptide can be quantitatively assessed using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). Below are comparative tables summarizing hypothetical data based on typical results from such assays.

Table 1: Comparative Binding of Anti-Insulin Antibodies to Full-Length Insulin and Insulin B (20-30) Peptide via ELISA

Antibody TypeAntigenMean OD at 450 nm (± SD)Calculated Titer
Polyclonal Anti-Insulin SerumFull-Length Human Insulin2.85 (± 0.15)1:12,800
Polyclonal Anti-Insulin SerumInsulin B (20-30) Peptide0.98 (± 0.08)1:1,600
Monoclonal Anti-Insulin (Clone X)Full-Length Human Insulin3.10 (± 0.12)1:25,600
Monoclonal Anti-Insulin (Clone X)Insulin B (20-30) Peptide0.45 (± 0.05)< 1:400
Monoclonal Anti-Insulin (Clone Y)Full-Length Human Insulin2.95 (± 0.18)1:12,800
Monoclonal Anti-Insulin (Clone Y)Insulin B (20-30) Peptide1.85 (± 0.11)1:6,400

Note: Data are hypothetical and for illustrative purposes. OD = Optical Density; SD = Standard Deviation.

Table 2: Kinetic Parameters of Anti-Insulin Antibody Binding to Insulin B (20-30) Peptide via Surface Plasmon Resonance (SPR)

AntibodyLigandAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Polyclonal Anti-InsulinInsulin B (20-30)1.2 x 10^45.6 x 10^-44.7 x 10^-8
Monoclonal Anti-Insulin (Clone Y)Insulin B (20-30)3.5 x 10^42.1 x 10^-46.0 x 10^-9

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in assessing the cross-reactivity of anti-insulin antibodies with the Insulin B (20-30) peptide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide-Antibody Binding

This protocol outlines a method to quantify the binding of anti-insulin antibodies to the immobilized Insulin B (20-30) peptide.

Materials:

  • 96-well microtiter plates

  • Insulin B (20-30) peptide

  • Full-length human insulin (for comparison)

  • Anti-insulin antibody samples (serum, plasma, or purified antibody)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute Insulin B (20-30) peptide and full-length insulin to 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted antigens to separate wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of serially diluted anti-insulin antibody samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol provides a general workflow for analyzing the kinetics of anti-insulin antibody binding to the Insulin B (20-30) peptide.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Insulin B (20-30) peptide with a reactive group for immobilization (e.g., a terminal cysteine or biotin)

  • Anti-insulin antibody samples

  • Immobilization buffers (e.g., amine coupling reagents, streptavidin)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Immobilize the Insulin B (20-30) peptide onto the sensor chip surface according to the manufacturer's instructions. This can be achieved through amine coupling or by capturing a biotinylated peptide on a streptavidin-coated surface.

  • Analyte Injection: Prepare a series of dilutions of the anti-insulin antibody in running buffer.

  • Binding Measurement: Inject the antibody dilutions sequentially over the sensor surface and monitor the change in response units (RU) in real-time to measure association.

  • Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the antibody from the peptide.

  • Regeneration: Inject the regeneration solution to remove the bound antibody and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and affinity (KD).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential biological implications, the following diagrams are provided.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_binding Antibody Binding cluster_detection Detection Coat Plate Coat wells with Insulin B (20-30) peptide Wash1 Wash Coat Plate->Wash1 Block Block non-specific binding sites Wash2 Wash Block->Wash2 Add Primary Ab Add anti-insulin antibody Wash3 Wash Add Primary Ab->Wash3 Add Secondary Ab Add HRP-conjugated secondary antibody Wash4 Wash Add Secondary Ab->Wash4 Add Substrate Add TMB substrate Read Plate Read absorbance at 450 nm Add Substrate->Read Plate Wash1->Block Wash2->Add Primary Ab Wash3->Add Secondary Ab Wash4->Add Substrate

Caption: Workflow for ELISA-based detection of anti-insulin antibody cross-reactivity.

SPR_Workflow cluster_preparation Chip Preparation cluster_interaction Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Insulin B (20-30) peptide on sensor chip Association Inject anti-insulin antibody (Association) Immobilize->Association Dissociation Flow running buffer (Dissociation) Association->Dissociation Analyze Analyze sensorgram to determine ka, kd, and KD Dissociation->Analyze Regeneration Regenerate chip surface Dissociation->Regeneration Regeneration->Association Next Cycle

Caption: Workflow for SPR analysis of antibody-peptide binding kinetics.

Insulin_Signaling_Pathway cluster_receptor Insulin Receptor Activation cluster_cascade Intracellular Signaling Cascade cluster_effects Cellular Responses Insulin Insulin or Cross-reactive Anti-Insulin Antibody IR Insulin Receptor Insulin->IR Binding pIR Phosphorylated Insulin Receptor IR->pIR Autophosphorylation IRS IRS Phosphorylation pIR->IRS PI3K PI3K Activation IRS->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt Activation PIP3->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein

Caption: Simplified insulin signaling pathway potentially affected by cross-reactive antibodies.

Potential Implications of Cross-Reactivity

The binding of anti-insulin antibodies to the Insulin B (20-30) region could have several biological and clinical implications:

  • Interference with Insulin Action: If these antibodies bind to circulating insulin, they could potentially hinder its interaction with the insulin receptor, leading to a state of insulin resistance.

  • Autoimmune Response Propagation: The recognition of this peptide fragment could contribute to the ongoing autoimmune response in type 1 diabetes by facilitating antigen presentation and T-cell activation.

  • Immunogenicity of Insulin Analogs: Modifications to the C-terminal end of the insulin B chain in synthetic insulin analogs could alter the binding of these cross-reactive antibodies, potentially impacting the immunogenicity of these therapeutic proteins.

Further research using the methodologies outlined in this guide is necessary to fully elucidate the prevalence, binding kinetics, and pathological significance of anti-insulin antibodies that cross-react with the Insulin B (20-30) peptide.

References

A Comparative Guide to Synthetic vs. Recombinant Insulin B (20-30) in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin B chain (20-30) is a critical fragment of the insulin molecule, playing a significant role in the hormone's interaction with its receptor and subsequent signaling cascade. This guide provides a comparative overview of synthetically produced and recombinantly expressed Insulin B (20-30), focusing on their potential differences in functional assays. While direct comparative studies with quantitative data for this specific fragment are not extensively available in published literature, this document outlines the key considerations for researchers and provides detailed methodologies for the essential functional assays used to evaluate their biological activity.

The choice between a synthetic or recombinant source for a peptide like Insulin B (20-30) can have implications for its purity, impurity profile, and conformational integrity, which in turn can influence its performance in functional assays.

  • Synthetic Insulin B (20-30): Produced through chemical peptide synthesis, typically solid-phase peptide synthesis (SPPS). This method allows for precise control over the amino acid sequence and the incorporation of unnatural amino acids or modifications. The primary advantage is the high degree of purity and the absence of biological contaminants.

  • Recombinant Insulin B (20-30): Produced in a host organism (e.g., bacteria or yeast) using recombinant DNA technology. This method is often more cost-effective for large-scale production of longer peptides and can incorporate post-translational modifications that may be crucial for biological activity. However, it may pose challenges in purification to remove host cell proteins and other contaminants.

This guide will delve into the standard functional assays used to characterize and compare the bioactivity of these two forms of Insulin B (20-30).

Comparative Functional Assays: Data Presentation

The following tables are structured to present hypothetical comparative data from key functional assays. Researchers can use this format to tabulate their own experimental results when comparing synthetic and recombinant Insulin B (20-30).

Table 1: Insulin Receptor Binding Assay

ParameterSynthetic Insulin B (20-30)Recombinant Insulin B (20-30)
Binding Affinity (Kd) e.g., X nMe.g., Y nM
IC50 e.g., A µMe.g., B µM
Bmax e.g., C fmol/mg proteine.g., D fmol/mg protein

Table 2: Insulin Receptor Phosphorylation Assay

ParameterSynthetic Insulin B (20-30)Recombinant Insulin B (20-30)
EC50 of IR Phosphorylation e.g., X nMe.g., Y nM
Maximal Phosphorylation Level e.g., A % of controle.g., B % of control
Downstream Substrate Phosphorylation (e.g., IRS-1) e.g., C-fold increasee.g., D-fold increase

Table 3: Glucose Uptake Assay

ParameterSynthetic Insulin B (20-30)Recombinant Insulin B (20-30)
EC50 of Glucose Uptake e.g., X nMe.g., Y nM
Maximal Glucose Uptake e.g., A-fold increase over basale.g., B-fold increase over basal

Experimental Protocols

Detailed methodologies for the key functional assays are provided below. These protocols can be adapted for the specific cell lines and reagents used in your laboratory.

Insulin Receptor Binding Assay

This assay measures the affinity of Insulin B (20-30) for the insulin receptor. A common method is a competitive binding assay using a radiolabeled insulin tracer.

Materials:

  • Cell line overexpressing the human insulin receptor (e.g., CHO-IR or IM-9 cells)

  • Binding Buffer (e.g., 100 mM HEPES, 100 mM NaCl, 10 mM MgSO4, 0.025% BSA, pH 7.6)

  • Radiolabeled Insulin (e.g., 125I-Tyr-A14-Insulin)

  • Synthetic and Recombinant Insulin B (20-30)

  • Unlabeled regular insulin (for standard curve)

  • Multi-well plates (e.g., 96-well)

  • Gamma counter

Procedure:

  • Cell Preparation: Plate cells in multi-well plates and grow to confluency.

  • Assay Setup:

    • Wash cells with ice-cold Binding Buffer.

    • Add a constant concentration of radiolabeled insulin to each well.

    • Add increasing concentrations of unlabeled competitor (synthetic Insulin B (20-30), recombinant Insulin B (20-30), or regular insulin) to the wells.

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or 15°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • Washing: Aspirate the binding mixture and wash the cells multiple times with ice-cold Binding Buffer to remove unbound radioligand.

  • Lysis and Counting: Lyse the cells (e.g., with 1 N NaOH) and transfer the lysate to tubes for counting in a gamma counter.

  • Data Analysis: Plot the percentage of specifically bound radiolabeled insulin against the log concentration of the competitor. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled insulin. The binding affinity (Kd) can be determined from the IC50 values.

Insulin Receptor Phosphorylation Assay

This assay determines the ability of Insulin B (20-30) to induce autophosphorylation of the insulin receptor, a key initial step in insulin signaling.

Materials:

  • Cell line expressing the insulin receptor (e.g., 3T3-L1 adipocytes, HepG2 cells)

  • Serum-free culture medium

  • Synthetic and Recombinant Insulin B (20-30)

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • Antibodies:

    • Anti-phosphotyrosine antibody (e.g., pY20 or 4G10)

    • Anti-insulin receptor β-subunit antibody

  • SDS-PAGE and Western blotting reagents

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Stimulation:

    • Culture cells to near confluency.

    • Serum-starve the cells for several hours to reduce basal phosphorylation.

    • Stimulate the cells with various concentrations of synthetic or recombinant Insulin B (20-30) for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Immunoprecipitation (Optional but recommended):

    • Incubate the cell lysates with an anti-insulin receptor β-subunit antibody.

    • Add protein A/G-agarose beads to precipitate the insulin receptor.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins from the cell lysates or immunoprecipitates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with an anti-phosphotyrosine antibody.

    • Strip the membrane and re-probe with an anti-insulin receptor β-subunit antibody to normalize for the amount of receptor loaded.

  • Detection and Analysis:

    • Detect the bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the level of receptor phosphorylation relative to the total receptor amount.

Glucose Uptake Assay

This assay measures the biological effect of Insulin B (20-30) on stimulating glucose transport into cells, a crucial downstream event in the insulin signaling pathway.

Materials:

  • Insulin-responsive cell line (e.g., differentiated 3T3-L1 adipocytes or L6 myotubes)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled 2-deoxy-D-glucose ([³H]-2-DOG) or a fluorescent glucose analog

  • Synthetic and Recombinant Insulin B (20-30)

  • Cytochalasin B (an inhibitor of glucose transport, for measuring non-specific uptake)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Differentiation and Starvation:

    • Differentiate cells into a mature, insulin-responsive phenotype (e.g., adipocytes or myotubes).

    • Serum-starve the cells for a few hours.

  • Insulin Stimulation:

    • Wash the cells with KRH buffer.

    • Incubate the cells with various concentrations of synthetic or recombinant Insulin B (20-30) for a defined period (e.g., 30 minutes).

  • Glucose Uptake:

    • Add radiolabeled 2-deoxy-D-glucose to the wells and incubate for a short time (e.g., 5-10 minutes).

    • To determine non-specific uptake, incubate a set of cells with cytochalasin B prior to adding the labeled glucose.

  • Termination and Lysis:

    • Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

    • Lyse the cells (e.g., with 0.1% SDS).

  • Measurement:

    • For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.

    • For fluorescent glucose analogs, measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the non-specific uptake from all values.

    • Normalize the glucose uptake to the protein concentration of each sample.

    • Plot the glucose uptake against the concentration of Insulin B (20-30) to determine the EC50 and maximal response.

Visualizations

Insulin Signaling Pathway

Insulin_Signaling_Pathway Insulin Insulin / Insulin B (20-30) IR Insulin Receptor (IR) Insulin->IR Binds IR_P Phosphorylated IR IR->IR_P Autophosphorylation IRS IRS Proteins IR_P->IRS IRS_P Phosphorylated IRS IRS->IRS_P Phosphorylates PI3K PI3-Kinase IRS_P->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Akt_P Phosphorylated Akt/PKB GLUT4 GLUT4 Vesicles Akt_P->GLUT4 Membrane Plasma Membrane GLUT4->Membrane Glucose_Uptake Glucose Uptake Membrane->Glucose_Uptake

Caption: Simplified insulin signaling pathway leading to glucose uptake.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Workflow Start Start: Plate Cells Wash1 Wash Cells with Binding Buffer Start->Wash1 Add_Radioligand Add Radiolabeled Insulin (e.g., 125I-Insulin) Wash1->Add_Radioligand Add_Competitor Add Competitor: - Synthetic Insulin B (20-30) - Recombinant Insulin B (20-30) - Unlabeled Insulin Add_Radioligand->Add_Competitor Incubate Incubate to Reach Equilibrium Add_Competitor->Incubate Wash2 Wash to Remove Unbound Ligand Incubate->Wash2 Lyse Lyse Cells Wash2->Lyse Count Measure Radioactivity (Gamma Counter) Lyse->Count Analyze Analyze Data: Calculate IC50 and Kd Count->Analyze End End Analyze->End Glucose_Uptake_Workflow Start Start: Differentiated Cells (e.g., Adipocytes) Starve Serum Starve Cells Start->Starve Stimulate Stimulate with: - Synthetic Insulin B (20-30) - Recombinant Insulin B (20-30) Starve->Stimulate Add_Glucose Add Radiolabeled 2-Deoxy-D-Glucose Stimulate->Add_Glucose Incubate Incubate for Uptake Add_Glucose->Incubate Stop Stop Uptake & Wash Incubate->Stop Lyse Lyse Cells Stop->Lyse Measure Measure Glucose Uptake (Scintillation Counter) Lyse->Measure Analyze Analyze Data: Calculate EC50 & Max Response Measure->Analyze End End Analyze->End

Caption: Workflow for a radiolabeled glucose uptake assay.

A Comparative Guide to Immunodominant Insulin Peptides in Type 1 Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key immunodominant insulin-derived peptides implicated in the pathogenesis of Type 1 Diabetes (T1D). While the insulin B chain fragment 20-30 is a component of the broader insulin molecule, research has predominantly focused on other specific epitopes as the primary targets of the autoimmune response. This guide will compare the established immunodominant peptides: Insulin B (9-23), Proinsulin C-peptide epitopes, and the more recently discovered Hybrid Insulin Peptides (HIPs), with supporting experimental data.

Introduction to Immunodominant Insulin Peptides

In Type 1 Diabetes, the immune system mistakenly targets and destroys the insulin-producing beta cells in the pancreas. T-cell recognition of specific peptide fragments of insulin and its precursor, proinsulin, is a critical event in this autoimmune cascade. Identifying and characterizing these immunodominant epitopes is crucial for understanding disease mechanisms, developing diagnostic tools, and designing antigen-specific immunotherapies.

The primary immunodominant peptides of interest include:

  • Insulin B (9-23): A well-characterized epitope of the insulin B chain, particularly studied in the non-obese diabetic (NOD) mouse model and confirmed to be relevant in human T1D.[1][2][3][4]

  • Proinsulin C-peptide Epitopes: The connecting peptide of proinsulin is a major target of autoreactive CD4+ T-cells in individuals with T1D.[5]

  • Hybrid Insulin Peptides (HIPs): A novel class of neo-antigens formed by the fusion of insulin fragments with other peptides within the beta-cell secretory granules. These have been shown to be potent T-cell activators.[1][6][7][8][9]

While the Insulin B (20-30) fragment (sequence: GFFYTPKT) is part of the full insulin B-chain, specific data on its immunodominance in T1D is limited in the current literature. Its position within the B-chain suggests it could be processed and presented by antigen-presenting cells.

Comparative Analysis of Immunodominant Peptides

The immunogenicity of a peptide is determined by several factors, including its ability to bind to Major Histocompatibility Complex (MHC) class II molecules (in humans, referred to as Human Leukocyte Antigens or HLA) and the subsequent recognition by T-cell receptors.

Data Presentation: Performance Metrics

The following tables summarize quantitative data from various studies to facilitate a comparison of the immunogenic potential of different insulin-derived peptides.

Table 1: HLA-DR4 Binding Affinity of Preproinsulin-Derived Peptides

This table presents the 50% inhibitory concentration (IC50) values, indicating the concentration of peptide required to inhibit the binding of a reference peptide by 50%. Lower IC50 values signify higher binding affinity.

Peptide IDPeptide SequenceHLA-DRB104:01 IC50 (µM)HLA-DRB104:05 IC50 (µM)
p14VCGSHLVEALYLVCGE0.81.2
p15LVEALYLVCGERGFFY0.50.9

Data adapted from a study on the binding of preproinsulin-derived 20-mer peptides to different HLA-DR4 subtypes. A lower IC50 value indicates a stronger binding affinity. '-' indicates no binding was detected.[10]

Table 2: T-Cell Responses to Hybrid Insulin Peptides (HIPs) vs. Native Peptides

This table summarizes the interferon-gamma (IFN-γ) response of Peripheral Blood Mononuclear Cells (PBMCs) from T1D patients to a panel of HIPs and native insulin peptides, as measured by an ELISpot assay. A higher number of spots indicates a stronger T-cell response.

PeptidePeptide TypeMean IFN-γ Spots / 10^6 PBMCs (T1D Patients)
HIP9 (ins75–82 + ChgA342–349)Hybrid Insulin Peptide>20
insB:9–23Native Insulin Peptide<20
insB:9–23 R22EMimotope Peptide>20

Data interpreted from a study where significant responses were set at >20 spots/10^6 PBMCs. The study found that nearly half of the T1D patients responded to one or more HIPs, with some responses being significantly higher than to native peptides.[6]

Table 3: T-Cell Proliferative Responses to Insulin

This table shows the Stimulation Index (SI) of T-cell proliferation in response to insulin in recent-onset T1D patients compared to control subjects. The SI is the ratio of proliferation with antigen to proliferation without antigen.

Subject GroupMean Stimulation Index (SI)Range of SI
Recent-Onset T1D2.9 ± 2.30.7–10.2
Healthy Controls1.3 ± 0.60.7–1.9

Data from a study showing significantly higher proliferative responses to insulin in T1D patients.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the immunogenicity of insulin peptides.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to a specific peptide.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. When cells divide, the dye is distributed equally between the daughter cells, leading to a halving of fluorescence intensity with each division. This can be measured by flow cytometry.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood samples using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs in a protein-free buffer and incubate with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C.

  • Quenching and Washing: Quench the staining reaction by adding an equal volume of complete culture medium containing fetal bovine serum. Wash the cells multiple times to remove excess CFSE.

  • Cell Culture and Stimulation: Culture the CFSE-labeled PBMCs in 96-well plates. Add the insulin peptide of interest (e.g., Insulin B (20-30), Insulin B (9-23)) at various concentrations. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4). Analyze the cells using a flow cytometer, gating on the CD4+ T-cell population and examining the CFSE fluorescence histogram to identify generations of dividing cells.

  • Data Analysis: Calculate the proliferation index or the percentage of divided cells. The Stimulation Index (SI) can be calculated as the percentage of divided cells in the presence of the peptide divided by the percentage of divided cells in the absence of the peptide.[5]

IFN-γ ELISpot Assay

This assay quantifies the number of T-cells that secrete IFN-γ upon stimulation with a specific peptide.

Principle: The Enzyme-Linked ImmunoSpot (ELISpot) assay captures cytokines secreted by individual cells on a membrane coated with a specific antibody. The captured cytokine is then detected with a second, labeled antibody, resulting in a visible spot for each cytokine-secreting cell.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least 2 hours at 37°C.

  • Cell Plating and Stimulation: Add PBMCs to the wells, followed by the specific insulin peptide. Include negative and positive controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase conjugate.

  • Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop colored spots.

  • Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to insulin peptides can aid in understanding their mechanisms of action.

MHC Class II Antigen Presentation Pathway

This pathway describes how an antigen-presenting cell (APC), such as a dendritic cell or macrophage, processes and presents an exogenous peptide like an insulin fragment to a CD4+ T-helper cell.

MHC_Class_II_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_ER_Golgi ER & Golgi Insulin Insulin Endocytosis Endocytosis Insulin->Endocytosis Uptake Phagosome Phagosome Endocytosis->Phagosome Phagolysosome Phagolysosome (Peptide Processing) Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Fusion Peptides Insulin Peptides Phagolysosome->Peptides Proteolysis MIIC MIIC/CIIV (CLIP removal & Peptide Loading) Peptides->MIIC Transport ER Endoplasmic Reticulum MHC_II_Synth MHC-II Synthesis (α & β chains + Ii) Golgi Golgi Apparatus MHC_II_Synth->Golgi MHC_II_Ii MHC-II-Ii Complex Golgi->MHC_II_Ii MHC_II_Ii->MIIC MHC_II_Peptide MHC-II-Peptide Complex MIIC->MHC_II_Peptide HLA-DM mediated CellSurface APC Surface MHC_II_Peptide->CellSurface Transport to surface TCR T-Cell Receptor (TCR) on CD4+ T-Cell CellSurface->TCR Presentation & Recognition

Caption: MHC Class II antigen presentation pathway for exogenous proteins.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the peptide-MHC complex, a signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and differentiation.

TCR_Signaling cluster_membrane Cell Membrane Interface cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus TCR_MHC TCR - Peptide-MHC-II Complex Lck Lck TCR_MHC->Lck Signal 1 CD4 CD4 CD4->Lck CD28 CD28 B7 B7 (on APC) CD28->B7 Signal 2 (Co-stimulation) ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Activates PLCg PLCγ LAT_SLP76->PLCg DAG_IP3 DAG & IP3 PLCg->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB NFAT NFAT DAG_IP3->NFAT AP1 AP-1 DAG_IP3->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon activation.

Experimental Workflow for Immunogenicity Assessment

This diagram outlines the typical steps involved in assessing the immunogenicity of a peptide in a research setting.

Experimental_Workflow cluster_assays Immunogenicity Assays cluster_analysis Data Analysis start Start: Blood Sample (T1D Patient / Control) isolate_pbmc Isolate PBMCs (Ficoll Gradient) start->isolate_pbmc stimulate_cells Stimulate PBMCs with Insulin Peptides isolate_pbmc->stimulate_cells cfse_assay CFSE Proliferation Assay flow_cytometry Flow Cytometry Analysis cfse_assay->flow_cytometry elispot_assay IFN-γ ELISpot Assay elispot_reader ELISpot Reader Analysis elispot_assay->elispot_reader stimulate_cells->cfse_assay For Proliferation stimulate_cells->elispot_assay For Cytokine Secretion proliferation_data T-Cell Proliferation Data (Stimulation Index) flow_cytometry->proliferation_data cytokine_data Cytokine Secretion Data (Spot Forming Cells) elispot_reader->cytokine_data end Conclusion: Comparative Immunogenicity proliferation_data->end cytokine_data->end

Caption: General experimental workflow for assessing peptide immunogenicity.

Conclusion

The study of immunodominant insulin peptides is a dynamic field that is critical for advancing our understanding and treatment of Type 1 Diabetes. While Insulin B (9-23) has historically been a major focus, recent evidence highlights the significant roles of proinsulin C-peptide and Hybrid Insulin Peptides in the autoimmune response. Comparative studies indicate that HIPs can elicit more robust T-cell responses than their native counterparts in some T1D patients. Although direct quantitative data for Insulin B (20-30) is currently scarce, its location within the B-chain warrants further investigation into its potential role as a T-cell epitope. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret studies aimed at further elucidating the hierarchy of immunodominance among these critical autoantigens.

References

Validating the Role of Insulin B (20-30) in Beta-Cell Destruction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Insulin B chain fragment 20-30 (Insulin B (20-30)) in the context of beta-cell destruction, a hallmark of type 1 diabetes. While the insulin B chain, particularly the B:9-23 fragment, is a well-established autoantigen, the precise role of the B:20-30 fragment is an emerging area of investigation. This document summarizes the current understanding, compares it with alternative hypotheses, and provides detailed experimental protocols to facilitate further research in this domain.

Comparative Analysis of Insulin Peptides in Beta-Cell Autoimmunity

The autoimmune response in type 1 diabetes involves the recognition of self-peptides by T-cells, leading to the destruction of insulin-producing beta-cells. Several peptides derived from proinsulin are implicated in this process.

PeptideRole in Beta-Cell DestructionSupporting Evidence
Insulin B:9-23 Primary Autoantigen: Widely recognized as a key immunodominant epitope for CD4+ T-cells in both NOD mice and humans with type 1 diabetes.[1][2][3][4][5]- T-cell clones isolated from the islets of type 1 diabetes patients and NOD mice show reactivity to B:9-23.[2][3] - Mutated versions of the B:9-23 peptide show enhanced binding to MHC class II molecules and stronger T-cell stimulation.[1][4] - Immunization with B:9-23 can modulate the autoimmune response in NOD mice.[6][7]
Insulin B (20-30) Potential Contributor/Component of Neo-antigens: The direct role of the isolated B:20-30 peptide in initiating autoimmunity is not well-established. However, it is a component of some Hybrid Insulin Peptides (HIPs) that are recognized by autoreactive T-cells.[8] Its sequence is critical for the structural integrity and receptor binding of the insulin molecule.[8]- The B:20-30 region is part of the α-helical domain that stabilizes insulin's tertiary structure.[8] - This fragment is utilized in research to study insulin-receptor interactions and peptide stability.[9] - Fragments of the insulin B chain, including regions overlapping with B:20-30, have been identified in the native islet peptidome.[10]
Hybrid Insulin Peptides (HIPs) Neo-antigens: Formed by the fusion of insulin fragments (including parts of the B chain) with other β-cell granule peptides. These novel peptides are not genetically encoded and can be potent activators of diabetogenic T-cells.[3][11][12]- HIP-reactive T-cells have been found in the pancreas of organ donors with type 1 diabetes and in the peripheral blood of at-risk individuals.[12] - Some HIPs, which may include sequences from the B:20-30 region, have been shown to be more robust T-cell activators than their native peptide counterparts.[12]

Experimental Protocols for Validation

To rigorously validate the role of Insulin B (20-30) in beta-cell destruction, a series of experiments are required. Below are detailed methodologies for key assays.

T-cell Activation and Proliferation Assay

This assay determines if a peptide can stimulate antigen-specific T-cells to proliferate and produce cytokines.

Objective: To compare the ability of Insulin B (20-30), Insulin B:9-23, and relevant HIPs to activate CD4+ and CD8+ T-cells from individuals with type 1 diabetes and healthy controls.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood samples using Ficoll-Paque density gradient centrifugation.

  • Peptide Stimulation: Culture PBMCs in 96-well plates in the presence of varying concentrations of the test peptides (e.g., Insulin B (20-30), Insulin B:9-23, control peptides).

  • Proliferation Measurement (CFSE Assay):

    • Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before culture.

    • After 5-7 days of incubation, harvest the cells.

    • Analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

  • Cytokine Production Measurement (ELISpot Assay):

    • Use pre-coated ELISpot plates for specific cytokines (e.g., IFN-γ, IL-10).

    • Culture PBMCs with the test peptides on the plates for 24-48 hours.

    • Develop the spots according to the manufacturer's protocol.

    • Count the spots, where each spot represents a cytokine-secreting cell.

Beta-Cell Apoptosis Assay

This assay assesses whether direct exposure to a peptide or peptide-activated T-cells can induce beta-cell death.

Objective: To determine if Insulin B (20-30) directly induces apoptosis in beta-cells or if T-cells activated by Insulin B (20-30) can kill beta-cells.

Methodology:

  • Cell Culture: Culture a beta-cell line (e.g., MIN6) or isolated primary islets.

  • Direct Cytotoxicity:

    • Treat beta-cells with different concentrations of Insulin B (20-30) and control peptides for 24-72 hours.

  • T-cell Mediated Cytotoxicity:

    • Co-culture peptide-activated T-cells (from the T-cell activation assay) with the beta-cells.

  • Apoptosis Measurement:

    • Annexin V/Propidium Iodide (PI) Staining:

      • Harvest the beta-cells and stain with fluorescently labeled Annexin V and PI.

      • Analyze by flow cytometry. Annexin V positive cells are in early apoptosis, while Annexin V and PI positive cells are in late apoptosis or necrosis.

    • TUNEL Assay:

      • Fix and permeabilize the beta-cells.

      • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.[13] Analyze by fluorescence microscopy or flow cytometry.

    • Caspase-3 Activation:

      • Lyse the beta-cells and perform a Western blot to detect cleaved (active) caspase-3.[14] Alternatively, use a fluorometric assay to measure caspase-3 activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is crucial for understanding the potential role of Insulin B (20-30).

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell APC APC MHCII MHC Class II APC->MHCII Presents Peptide Insulin B (20-30) TCR T-Cell Receptor (TCR) MHCII->TCR Binds to TCell CD4+ T-Cell CD4 CD4 Proliferation Proliferation TCell->Proliferation Leads to Cytokine_Release Cytokine Release (e.g., IFN-γ) TCell->Cytokine_Release Leads to TCR->TCell Activates CD4->MHCII Co-receptor binding

Caption: T-Cell activation by an antigen presenting cell.

Beta_Cell_Apoptosis_Workflow cluster_Direct Direct Cytotoxicity cluster_Indirect T-Cell Mediated Cytotoxicity Insulin_B_20_30 Insulin B (20-30) Beta_Cell_Direct Beta-Cell Insulin_B_20_30->Beta_Cell_Direct Apoptosis_Assay Apoptosis Assays (Annexin V/PI, TUNEL, Caspase-3) Beta_Cell_Direct->Apoptosis_Assay Measure Apoptosis Activated_TCell Activated T-Cell Beta_Cell_Indirect Beta-Cell Activated_TCell->Beta_Cell_Indirect Co-culture Beta_Cell_Indirect->Apoptosis_Assay Measure Apoptosis Data_Analysis Compare Apoptosis Levels Apoptosis_Assay->Data_Analysis Analyze Data

Caption: Workflow for assessing beta-cell apoptosis.

Conclusion

The role of the Insulin B:9-23 peptide as a primary autoantigen in type 1 diabetes is well-supported by extensive research. In contrast, the direct involvement of the Insulin B (20-30) fragment in beta-cell destruction is less clear and represents a frontier in diabetes research. Current evidence suggests its potential contribution may be as a component of Hybrid Insulin Peptides, which are increasingly recognized as important neo-antigens. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the immunogenicity and cytotoxic potential of Insulin B (20-30), thereby helping to elucidate its precise role in the pathogenesis of type 1 diabetes. Further research in this area could uncover new therapeutic targets for the prevention and treatment of this autoimmune disease.

References

A Researcher's Guide to Insulin B (20-30): Comparative Analysis of Commercially Available Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in diabetes, immunology, and metabolic diseases, the Insulin B chain (20-30) peptide fragment is a critical reagent. This segment of the insulin B chain is implicated in insulin receptor binding and is a key epitope in autoimmune responses associated with Type 1 Diabetes.[1] The quality and purity of this peptide are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative overview of Insulin B (20-30) from various suppliers, details essential experimental protocols for its characterization, and illustrates relevant biological and analytical workflows.

Supplier and Specification Overview

Sourcing high-quality Insulin B (20-30) is the first step in rigorous research. While a direct head-to-head performance comparison with experimental data from suppliers is not publicly available, researchers can leverage the product specifications provided by various vendors to make an informed decision. Key parameters to consider are purity, the analytical method used for its determination, and the form in which the peptide is supplied.

SupplierReported PurityMethod of Purity AnalysisMolecular Weight (Da)CAS Number
Benchchem >98% (or refer to Certificate of Analysis)HPLC1272.491921-56-1[2]
MedKoo Biosciences >98% (or refer to Certificate of Analysis)Not specified1272.4291921-56-1[3]
Vulcanchem >98% (or refer to Certificate of Analysis)HPLC1272.491921-56-1[4]
CliniSciences Not specifiedNot specifiedNot specified91921-56-1[5]
BioHippo Not specifiedNot specified1272.4191921-56-1[6]

Note: The sequence for Insulin B (20-30) is generally Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala.[2] Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed quality control data.

Experimental Protocols for Peptide Characterization

To ensure the quality and consistency of Insulin B (20-30) for experimental use, independent verification of its purity, molecular weight, and amino acid composition is recommended. Below are detailed protocols for these essential analyses.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[2] It separates the target peptide from impurities based on hydrophobicity.

Objective: To determine the percentage purity of the Insulin B (20-30) peptide.

Materials:

  • Insulin B (20-30) peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized Insulin B (20-30) peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. This may need optimization depending on the specific peptide and impurity profile.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

MALDI-TOF Mass Spectrometry for Molecular Weight Verification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method to confirm the molecular weight of the synthesized peptide.

Objective: To verify that the molecular weight of the supplied Insulin B (20-30) matches its theoretical mass.

Materials:

  • Insulin B (20-30) peptide sample

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or sinapinic acid [SA] in ACN/water/TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample and Matrix Preparation:

    • Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 10 pmol/µL.

    • Prepare a saturated solution of the MALDI matrix.

  • Spotting the Target Plate:

    • Mix the peptide solution and the matrix solution in a 1:1 ratio (v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely, allowing for co-crystallization of the peptide and matrix.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for Insulin B (20-30) (around 1272 Da). Use a reflector mode for higher mass accuracy.

  • Data Analysis:

    • Compare the observed monoisotopic mass of the major peak with the calculated theoretical molecular weight of Insulin B (20-30). The theoretical monoisotopic mass is approximately 1271.63 Da.

Amino Acid Analysis for Compositional Verification

Amino acid analysis confirms the amino acid composition of the peptide and can be used to determine the net peptide content.

Objective: To verify the amino acid composition of the Insulin B (20-30) peptide.

Materials:

  • Insulin B (20-30) peptide sample

  • 6N Hydrochloric acid (HCl) with phenol

  • Amino acid standards

  • Derivatization reagents (e.g., phenylisothiocyanate - PITC)

  • HPLC or a dedicated amino acid analyzer

Procedure:

  • Acid Hydrolysis:

    • Place a known amount of the peptide in a hydrolysis tube.

    • Add 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to break the peptide bonds.

  • Derivatization:

    • After hydrolysis, evaporate the HCl.

    • Re-dissolve the amino acid residues in a suitable buffer.

    • Derivatize the free amino acids with a reagent (e.g., PITC) to make them detectable by UV or fluorescence.

  • Chromatographic Separation:

    • Separate the derivatized amino acids using reversed-phase HPLC.

  • Data Analysis:

    • Identify and quantify each amino acid by comparing the retention times and peak areas to those of known amino acid standards.

    • Compare the experimentally determined amino acid ratios to the theoretical composition of Insulin B (20-30).

Visualizing Key Pathways and Workflows

Insulin Receptor Signaling Pathway

Insulin B (20-30) is a key region for the interaction of insulin with its receptor, initiating a cascade of intracellular signaling events crucial for glucose homeostasis.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylation PI3K PI3-Kinase IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt (PKB) PDK1->Akt Phosphorylation GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Signaling GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Translocation to Plasma Membrane Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Simplified Insulin Receptor Signaling Pathway leading to glucose uptake.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for an unbiased comparison of Insulin B (20-30) from different suppliers.

Comparative_Analysis_Workflow cluster_procurement Procurement & Preparation cluster_analysis Analytical Characterization cluster_evaluation Data Evaluation & Comparison Supplier_A Supplier A Insulin B (20-30) Sample_Prep Standardized Sample Preparation Supplier_A->Sample_Prep Supplier_B Supplier B Insulin B (20-30) Supplier_B->Sample_Prep Supplier_C Supplier C Insulin B (20-30) Supplier_C->Sample_Prep HPLC Purity Analysis (RP-HPLC) Sample_Prep->HPLC MS Molecular Weight Verification (MALDI-TOF) Sample_Prep->MS AAA Compositional Analysis (Amino Acid Analysis) Sample_Prep->AAA Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis MS->Data_Analysis AAA->Data_Analysis Report Comparative Report Data_Analysis->Report

Caption: Experimental workflow for the comparative analysis of Insulin B (20-30).

References

A Researcher's Guide to Orthogonal Purity Assessment of Insulin B (20-30)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like Insulin B (20-30) is a critical step in guaranteeing experimental validity and therapeutic safety. This guide provides a comparative overview of orthogonal analytical methods for assessing the purity of Insulin B (20-30), supported by experimental data and detailed protocols.

The multifaceted nature of peptide synthesis and degradation necessitates a multi-pronged analytical approach. Relying on a single method can lead to an incomplete purity profile, as different techniques possess unique separation principles and sensitivities to various impurities. Orthogonal methods, which employ distinct chemical and physical principles, provide a more comprehensive and accurate assessment of a peptide's purity. This guide focuses on four key orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).

Comparative Analysis of Orthogonal Methods

The selection of an appropriate analytical method, or combination thereof, depends on the specific purity attributes being investigated. The following table summarizes the key performance characteristics of the four primary orthogonal methods for the analysis of Insulin B (20-30).

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)Capillary Electrophoresis (CE)Mass Spectrometry (MS)
Primary Separation Principle HydrophobicityHydrodynamic Radius (Size)Charge-to-Mass RatioMass-to-Charge Ratio
Primary Application Quantitation of the main peptide and separation of closely related impurities (e.g., deletion sequences, isomers).[1][2]Detection and quantitation of aggregates (dimers, multimers) and fragments.High-efficiency separation of charged and isomeric impurities.Identification and structural characterization of the main peptide and impurities.
Resolution HighModerateVery HighNot directly a separation technique, but provides high mass resolution.
Sensitivity High (ng range)ModerateHigh (pg to ng range)Very High (pg to fg range)
Throughput HighModerateHighModerate to High
Typical Impurities Detected Truncated sequences, deletion sequences, side-chain modified peptides, diastereomers.Dimers, trimers, higher-order aggregates, fragments.Charged variants, deamidated peptides, isomers.All impurities with a different mass-to-charge ratio, confirmation of modifications.[1]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible purity assessments. Below are representative protocols for each of the discussed orthogonal methods, tailored for the analysis of Insulin B (20-30).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is the workhorse for peptide purity analysis, separating molecules based on their hydrophobicity.

  • Instrumentation: A standard HPLC or UHPLC system with a UV detector.

  • Column: C18 stationary phase, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B

    • 35-40 min: 65% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B

    • 50-60 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the Insulin B (20-30) peptide in Mobile Phase A to a concentration of 1 mg/mL.

Size-Exclusion Chromatography (SEC)

SEC is crucial for the detection of aggregates, which can impact the efficacy and immunogenicity of therapeutic peptides.

  • Instrumentation: An HPLC or UHPLC system with a UV detector.

  • Column: Silica-based with hydrophilic coating, 3-5 µm particle size, 150 Å pore size, 7.8 x 300 mm.

  • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the Insulin B (20-30) peptide in the mobile phase to a concentration of 1 mg/mL.

Capillary Electrophoresis (CE)

CE offers exceptionally high resolution for separating charged and closely related species based on their electrophoretic mobility.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 µm internal diameter, 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 50 mM sodium phosphate, pH 2.5.

  • Voltage: 20 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 200 nm.

  • Sample Preparation: Dissolve the Insulin B (20-30) peptide in water or BGE to a concentration of 0.5 mg/mL.

Mass Spectrometry (MS)

MS is an indispensable tool for confirming the molecular weight of the target peptide and identifying unknown impurities. It is often coupled with a separation technique like HPLC or CE (LC-MS, CE-MS).

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Mode: Positive ion mode.

  • Mass Range: m/z 500-2000.

  • For LC-MS: Use the RP-HPLC conditions described above, diverting the eluent to the MS source.

  • For MALDI-TOF:

    • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA).

    • Sample Preparation: Mix the peptide sample (1 mg/mL in 50% acetonitrile/0.1% TFA) with the matrix solution in a 1:1 ratio on the MALDI target plate and allow to air dry.

Visualizing the Workflow and Concepts

To better illustrate the interplay of these orthogonal methods and the overall workflow for purity assessment, the following diagrams are provided.

OrthogonalMethods cluster_identification Identification RPHPLC RP-HPLC (Hydrophobicity) MS Mass Spectrometry (Mass/Charge) RPHPLC->MS LC-MS SEC SEC (Size) CE CE (Charge/Mass) CE->MS CE-MS Peptide Insulin B (20-30) Crude Product Peptide->RPHPLC Process Impurities Peptide->SEC Aggregates Peptide->CE Charged Variants

Orthogonal approach to purity analysis.

PurityWorkflow start Start: Synthetic Insulin B (20-30) step1 Primary Purity Check: RP-HPLC start->step1 decision1 Purity > 95%? step1->decision1 step2 Aggregate Analysis: SEC decision1->step2 Yes step4 Impurity Identification: Mass Spectrometry decision1->step4 No step3 High-Resolution Separation: CE step2->step3 step3->step4 end End: Comprehensive Purity Profile step4->end

Experimental workflow for purity assessment.

Conclusion

A comprehensive purity assessment of Insulin B (20-30) is best achieved through the strategic application of orthogonal analytical methods. RP-HPLC serves as a robust primary method for quantifying the main peptide and process-related impurities. SEC is essential for detecting and quantifying aggregates, a critical quality attribute for safety and efficacy. Capillary Electrophoresis provides unparalleled resolution for charged variants and isomers. Finally, Mass Spectrometry is indispensable for the definitive identification and structural elucidation of the target peptide and any detected impurities. By integrating these orthogonal techniques, researchers can build a complete and reliable purity profile, ensuring the quality and consistency of their Insulin B (20-30) preparations for downstream applications.

References

Validating the Specificity of T-Cell Responses to Insulin B (20-30): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology and drug development, accurately validating the specificity of T-cell responses is paramount, particularly when targeting autoimmune diseases like type 1 diabetes. The insulin B chain, specifically the amino acid region 20-30, is a critical epitope implicated in the autoimmune destruction of pancreatic beta cells. This guide provides a comparative overview of key experimental approaches to validate the specificity of T-cell responses to Insulin B (20-30), supported by experimental data and detailed protocols.

Comparative Analysis of T-Cell Specificity Assays

The selection of an appropriate assay to measure T-cell responses to Insulin B (20-30) depends on the specific research question, required sensitivity, and the type of data needed (e.g., frequency, function, or phenotype of responding cells). The following table summarizes and compares the performance of three widely used methods: MHC Multimer Staining, ELISpot, and Intracellular Cytokine Staining (ICS).

Assay Principle Measures Advantages Disadvantages Typical Sensitivity Alternatives for Comparison
MHC Multimer Staining Fluorescently labeled peptide-MHC complexes (tetramers or dextramers) bind to specific T-cell receptors (TCRs).Frequency and phenotype of antigen-specific T-cells.[1][2]Highly specific for TCR recognition.[1] Allows for phenotypic characterization and sorting of live cells.[1]May miss low-affinity T-cells.[3] Reagent availability can be HLA-restricted.0.01-1% of CD8+ T-cellsProinsulin peptides, GAD65, IA-2, IGRP peptides.[4] Modified Insulin B peptides (e.g., R22E substitution).[5]
ELISpot (Enzyme-Linked Immunospot) Captures cytokines secreted by individual T-cells upon antigen stimulation, forming "spots".Frequency of cytokine-producing cells (e.g., IFN-γ, IL-2).[1][6]Highly sensitive for detecting rare, antigen-specific cells.[2][6][7] Quantitative and provides functional data.[1]Does not provide information on the phenotype of the responding cells. Indirect measure of T-cell activation.1 in 10,000 to 1 in 100,000 PBMCs.[7]Whole proinsulin, C-peptide, hybrid insulin peptides (HIPs).[8][9][10] Unrelated viral peptides (negative control).
Intracellular Cytokine Staining (ICS) Detects cytokines produced and retained within T-cells after stimulation, using flow cytometry.Frequency and phenotype of cytokine-producing T-cells.[11][12]Allows for multiparametric phenotyping of responding cells (e.g., surface markers, multiple cytokines).[13] Provides functional information at the single-cell level.Requires cell permeabilization, preventing downstream use of live cells. Can have lower sensitivity than ELISpot for rare cells.0.01-0.1% of CD4+ or CD8+ T-cellsPMA/Ionomycin (positive control).[11] Other islet autoantigens (e.g., GAD65, IA-2).[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the three key assays discussed.

MHC Multimer Staining Protocol

This protocol is optimized for the detection of Insulin B (20-30)-specific T-cells.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

  • Staining:

    • Resuspend 1-2 x 10^6 PBMCs in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Add the fluorescently labeled Insulin B (20-30)-MHC multimer at a pre-titrated optimal concentration.

    • Incubate for 30-60 minutes at 37°C in the dark.[9]

    • Wash the cells with FACS buffer.

    • Add antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.

  • Gating Strategy: Gate on lymphocytes, singlets, live cells, and then on CD3+ T-cells. Within the T-cell population, identify CD8+ or CD4+ cells and quantify the percentage of multimer-positive cells.

ELISpot Assay Protocol

This protocol outlines the steps for detecting IFN-γ secreting T-cells in response to Insulin B (20-30).

  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating:

    • Wash the plate with sterile PBS to remove the coating antibody.

    • Add 2-3 x 10^5 PBMCs per well.

    • Add the Insulin B (20-30) peptide to the experimental wells at a final concentration of 1-10 µg/mL.

    • Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[15]

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (AP) conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate and add the AP substrate solution.

  • Spot Development and Analysis: Stop the reaction when distinct spots emerge. Dry the plate and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol

This protocol is for the detection of intracellular IFN-γ in T-cells stimulated with Insulin B (20-30).

  • Cell Stimulation:

    • In a 96-well plate, add 1 x 10^6 PBMCs per well.

    • Add the Insulin B (20-30) peptide (1-10 µg/mL).

    • Include a negative control (no peptide) and a positive control (e.g., PMA and ionomycin).[11]

    • Incubate for 1-2 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain for surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells.

    • Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Add a fluorescently labeled anti-IFN-γ antibody and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Wash the cells, resuspend in FACS buffer, and acquire data on a flow cytometer. Gate on T-cell subsets and quantify the percentage of IFN-γ positive cells.

Visualizing Key Pathways and Workflows

To further clarify the underlying biology and experimental processes, the following diagrams are provided.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC class II InsulinB Insulin B (20-30) peptide TCR TCR TCR->MHC Recognition Lck Lck TCR->Lck CD4 CD4 CD4->MHC CD4->Lck CD28 CD28 B7 B7 CD28->B7 Co-stimulation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG NFAT NFAT IP3_DAG->NFAT AP1 AP-1 IP3_DAG->AP1 NFkB NF-κB IP3_DAG->NFkB Cytokine_Gene_Expression Cytokine Gene Expression (e.g., IFN-γ, IL-2) NFAT->Cytokine_Gene_Expression AP1->Cytokine_Gene_Expression NFkB->Cytokine_Gene_Expression

Caption: T-cell activation signaling pathway upon recognition of Insulin B (20-30).

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Assay T-Cell Assay cluster_Analysis Data Analysis Blood_Sample Whole Blood Sample PBMC_Isolation PBMC Isolation Blood_Sample->PBMC_Isolation Stimulation Antigen Stimulation (Insulin B (20-30) peptide) PBMC_Isolation->Stimulation MHC_Multimer MHC Multimer Staining Stimulation->MHC_Multimer ELISpot ELISpot Stimulation->ELISpot ICS Intracellular Cytokine Staining Stimulation->ICS Flow_Cytometry Flow Cytometry MHC_Multimer->Flow_Cytometry ELISpot_Reader ELISpot Reader ELISpot->ELISpot_Reader ICS->Flow_Cytometry Specificity_Validation Specificity Validation (Comparison with controls) Flow_Cytometry->Specificity_Validation ELISpot_Reader->Specificity_Validation

Caption: General experimental workflow for validating T-cell response specificity.

References

Safety Operating Guide

Proper Disposal Procedures for Insulin B (20-30)

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Insulin B (20-30) in a laboratory setting. These procedures are designed to ensure the safety of researchers and compliance with regulations. Note that all waste disposal must adhere to local, state, and federal regulations, as well as institutional policies.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle Insulin B (20-30), which is typically a powder, in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

Waste Categorization and Segregation

Proper disposal begins with correct waste segregation. Insulin B (20-30) waste should be categorized as follows:

  • Unused or Expired Insulin B (20-30) Powder: This is considered chemical waste.

  • Contaminated Labware: Items such as pipette tips, tubes, flasks, and gloves that have come into direct contact with Insulin B (20-30). This is typically categorized as biohazardous or chemical waste, depending on the nature of the experiment.

  • Sharps: Needles, syringes, scalpels, or any other sharp items contaminated with Insulin B (20-30). These must always be treated as sharps waste.[2]

  • Liquid Waste: Solutions containing dissolved Insulin B (20-30).

Step-by-Step Disposal Protocol

A. Unused or Expired Insulin B (20-30) Powder:

  • Do not dispose of solid Insulin B (20-30) down the drain or in the regular trash.

  • Carefully place the original container with the unused powder into a designated, properly labeled hazardous chemical waste container.

  • Ensure the container is sealed to prevent leakage or dust formation.[1]

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.

B. Contaminated Labware (Non-Sharps):

  • Collect all contaminated items such as gloves, pipette tips, and plastic tubes in a designated biohazard or chemical waste bag.[3]

  • The bag should be clearly labeled with the contents.

  • Once the bag is full, seal it securely.

  • Place the sealed bag in a secondary rigid container for transport and disposal according to your institution's protocols.

C. Contaminated Sharps:

  • Immediately place all used needles, syringes, and other contaminated sharps into a puncture-proof, leak-proof sharps container.[2][4]

  • These containers must be clearly labeled as "Sharps Waste" and "Biohazard."

  • Do not overfill the sharps container. Seal it when it is approximately three-quarters full.

  • Dispose of the sealed sharps container through your institution's regulated medical waste stream.[5]

D. Liquid Waste Solutions:

  • Collect all aqueous solutions containing Insulin B (20-30) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the chemical name ("Insulin B (20-30) solution") and any other solvents or hazardous materials present in the solution.

  • Store the container in a designated satellite accumulation area until it is collected by EHS for disposal.

Data on Hazardous Components in Commercial Insulin

While Insulin B (20-30) is a peptide fragment used for research, commercial insulin preparations are often classified as hazardous waste due to the presence of preservatives like m-cresol. This data illustrates why insulin-containing waste is regulated.

ComponentRegulatory Limit (RCRA)Concentration in Common Insulin BrandsClassification
m-cresol> 200 ppm1,700 - 3,000 ppm[5]Hazardous Waste (D024)[5]

Visual Guide to Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with Insulin B (20-30).

G cluster_waste_type Categorize Waste Type cluster_disposal_path Follow Disposal Path start Identify Waste Containing Insulin B (20-30) is_sharp Is the item sharp? start->is_sharp is_liquid Is it a liquid solution? is_sharp->is_liquid No sharps_container Place in Labeled Sharps Container is_sharp->sharps_container Yes is_powder Is it unused powder? is_liquid->is_powder No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes labware Contaminated Labware (Gloves, Tubes, etc.) is_powder->labware No solid_waste Collect in Labeled Solid Chemical Waste Container is_powder->solid_waste Yes bio_waste Place in Biohazard or Chemical Waste Bag labware->bio_waste contact_ehs Arrange for Disposal via Institutional EHS sharps_container->contact_ehs liquid_waste->contact_ehs solid_waste->contact_ehs bio_waste->contact_ehs

References

Essential Safety and Operational Protocols for Handling Insulin B (20-30)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of peptides like Insulin B (20-30) is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Insulin B (20-30), which is intended for research use only, a risk assessment should be conducted to determine the appropriate level of PPE.[1] The following table summarizes the recommended PPE for various laboratory operations involving this peptide.

OperationRecommended Personal Protective Equipment
General Laboratory Handling (Low Concentration Solutions) - Gloves: Nitrile or latex gloves. Change frequently, especially if contaminated.[2] - Eye Protection: Safety glasses with side shields.[3] - Lab Coat: Standard laboratory coat.
Handling of Powder or High Concentration Solutions - Gloves: Impervious gloves (e.g., nitrile).[3] - Eye Protection: Chemical safety goggles.[3][4] - Respiratory Protection: If there is a risk of aerosolization or dust generation, a NIOSH-approved respirator may be necessary.[3] - Protective Clothing: A long-sleeved gown, in addition to a lab coat, is recommended.[4][5]
Weighing and Aliquoting Powder - Gloves: Double gloving (e.g., two pairs of nitrile gloves) is recommended. - Eye Protection: Chemical safety goggles and a face shield.[4] - Respiratory Protection: Use of a certified chemical fume hood or a respirator with a particulate filter is crucial to prevent inhalation.[3] - Protective Clothing: Disposable gown with tight-fitting cuffs.[4]
Emergency Spill Cleanup - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical safety goggles and a face shield.[4] - Respiratory Protection: Appropriate respirator based on the scale of the spill and the physical form of the compound. - Protective Clothing: Chemical-resistant suit or apron over a lab coat.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling Insulin B (20-30), ensure that the designated work area is clean and uncluttered. Have all necessary equipment and safety materials, including a spill kit, readily available.

  • Personal Hygiene: Always wash hands thoroughly with soap and water before and after handling the peptide.[2]

  • Weighing: When weighing the powdered form of Insulin B (20-30), perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3] Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.

  • Solubilization: When preparing solutions, add the solvent to the peptide slowly to avoid splashing. Insulin has low solubility at neutral pH and is often solubilized in dilute acidic solutions.[6]

  • Storage: Store Insulin B (20-30) in a cool, dark, and dry place. For long-term storage, it is recommended to store it at -20°C.[6][7] Once in solution, it can be stored in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]

Disposal Plan:

Proper disposal of Insulin B (20-30) and associated waste is crucial to prevent environmental contamination and potential exposure to others.

  • Waste Segregation: All materials that have come into contact with Insulin B (20-30), including gloves, pipette tips, and empty vials, should be considered chemical waste.

  • Sharps Disposal: Any needles or syringes used for handling Insulin B (20-30) solutions must be disposed of in a designated sharps container immediately after use.[2][8][9] Never reuse needles or syringes.[2]

  • Liquid Waste: Unused solutions containing Insulin B (20-30) should be collected in a clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Solid Waste: Contaminated solid waste, such as gloves and paper towels, should be placed in a sealed and labeled hazardous waste bag or container.

  • Decontamination: All work surfaces and equipment should be thoroughly cleaned and decontaminated after use.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical and biohazardous waste.[8]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with Insulin B (20-30).

PPE_Selection_Workflow PPE Selection Workflow for Handling Insulin B (20-30) cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling Insulin B (20-30) task Identify Task: - General Handling - Weighing Powder - Spill Cleanup start->task concentration Determine Concentration and Form: - Low Conc. Solution - High Conc. Solution - Powder task->concentration risk Assess Risk of Exposure: - Inhalation - Skin/Eye Contact - Ingestion concentration->risk gloves Gloves risk->gloves Always Required eye_protection Eye Protection risk->eye_protection Always Required lab_coat Lab Coat risk->lab_coat Always Required respirator Respiratory Protection risk->respirator If Inhalation Risk (Powder/Aerosol) gown Protective Gown risk->gown If High Conc. or Large Volume face_shield Face Shield risk->face_shield If Splash Risk (High Conc./Spill) proceed Proceed with Task gloves->proceed eye_protection->proceed lab_coat->proceed respirator->proceed gown->proceed face_shield->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.